molecular formula C20H15F3N2O5 B15583246 BCH001

BCH001

货号: B15583246
分子量: 420.3 g/mol
InChI 键: FWJMVZAVAUGMDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BCH001 is a useful research compound. Its molecular formula is C20H15F3N2O5 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O5/c1-2-29-19(28)14-10-24-15-8-7-11(30-20(21,22)23)9-13(15)17(14)25-16-6-4-3-5-12(16)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJMVZAVAUGMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BCH001: A Specific Inhibitor of PAPD5 for the Restoration of Telomerase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BCH001, a novel and specific small-molecule inhibitor of the non-canonical poly(A) polymerase PAPD5 (also known as TENT4B). Discovered through a high-throughput screening campaign, this compound has emerged as a promising therapeutic lead for diseases associated with telomere shortening, such as Dyskeratosis Congenita (DC). This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion. The progressive shortening of telomeres with each cell division is a natural aspect of cellular aging. In stem cells and the majority of cancer cells, the enzyme telomerase counteracts this shortening by adding telomeric repeats. Telomerase is a ribonucleoprotein complex, and its RNA component, TERC, is crucial for its function.[1][2]

Genetic mutations that impair telomerase activity lead to a group of disorders known as telomeropathies, which includes Dyskeratosis Congenita (DC) and pulmonary fibrosis (PF).[3][4] These diseases are characterized by accelerated telomere shortening and stem cell exhaustion.[3] A key regulatory pathway in telomere maintenance involves the post-transcriptional modification of TERC. The non-canonical poly(A) polymerase PAPD5 adds a short oligo(A) tail to the 3' end of TERC, marking it for degradation and thereby reducing the levels of mature, functional TERC.[5][6]

This compound is a quinoline (B57606) derivative identified as a specific inhibitor of PAPD5.[1][7] By inhibiting PAPD5, this compound prevents the oligo-adenylation and subsequent degradation of TERC, leading to increased TERC stability, restoration of telomerase activity, and elongation of telomeres in patient-derived cells.[3][7] This guide serves as a technical resource for researchers and drug developers interested in the biology of PAPD5 and the therapeutic potential of its inhibitors like this compound.

Mechanism of Action

This compound acts as a specific, ATP-competitive inhibitor of PAPD5.[1] Its primary mechanism involves the stabilization of the telomerase RNA component, TERC.

The TERC Maturation and Degradation Pathway

In the biogenesis of functional telomerase, the nascent TERC transcript undergoes a series of processing steps at its 3' end. Two key enzymes with opposing functions regulate this process:

  • PAPD5 (Poly(A) Polymerase D5): This non-canonical poly(A) polymerase adds a short chain of adenosine (B11128) residues (oligo(A) tail) to the 3' end of immature TERC transcripts. This oligo-adenylation serves as a degradation signal, targeting TERC for destruction by the RNA exosome.[5][6]

  • PARN (Poly(A)-specific Ribonuclease): This exoribonuclease removes the oligo(A) tails from TERC, promoting its maturation and stability.[3][5]

In diseases like DC caused by PARN mutations, the balance shifts towards PAPD5-mediated degradation, leading to TERC insufficiency.[3]

This compound's Role in Stabilizing TERC

This compound specifically binds to and inhibits the enzymatic activity of PAPD5.[7] This inhibition prevents the oligo-adenylation of TERC. As a result, TERC is no longer marked for degradation and can be properly processed into its mature, stable form. The increased levels of mature TERC lead to the assembly of functional telomerase complexes, which in turn restores telomerase activity and elongates shortened telomeres.[3][7]

TERC_Maturation_Pathway cluster_0 TERC Processing cluster_1 This compound Intervention Nascent_TERC Nascent TERC Oligoadenylated_TERC Oligo(A)-tailed TERC Nascent_TERC->Oligoadenylated_TERC PAPD5 Mature_TERC Mature TERC Oligoadenylated_TERC->Mature_TERC PARN Degradation Degradation (RNA Exosome) Oligoadenylated_TERC->Degradation Telomerase_Assembly Functional Telomerase Assembly Mature_TERC->Telomerase_Assembly This compound This compound PAPD5_node PAPD5 This compound->PAPD5_node Inhibits

Caption: TERC Maturation and this compound Intervention Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular studies.

Table 1: In Vitro Activity of this compound
ParameterValueReference
Inhibition of rPAPD5Low micromolar range[7]
Binding to rPAPD5ATP- and dose-dependent[7]
Inhibition of PARNNo inhibition up to 100 µM[1][7]
Inhibition of other polymerasesNo inhibition up to 100 µM[1][7]
Table 2: Cellular Activity of this compound
ParameterCell TypeConcentrationDurationEffectReference
TERC Oligo-adenylationPARN-mutant iPSCs100 nM - 1 µM7 daysReduction[1]
Steady-state TERC levelsPARN-mutant iPSCs100 nM - 1 µM7 daysIncrease[1]
Cell Growth, Cycle, ApoptosisDC iPSCs1 µM24-72 hNo adverse impact[1]
Telomere LengthPARN-mutant iPSCs1 µMMonthsNormalized[7]
Telomerase ActivityDC patient iPSCsNot specifiedNot specifiedRestored[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound.

High-Throughput Screening for PAPD5 Inhibitors

This compound was identified from a screen of over 100,000 small molecules.[7]

Principle: The assay measures the consumption of ATP by recombinant PAPD5 (rPAPD5) during RNA poly-adenylation using a luciferase-based system. A decrease in luminescence indicates inhibition of PAPD5 activity.[7]

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant PAPD5, an RNA oligonucleotide substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature to allow for RNA poly-adenylation.

  • ATP Detection: Add a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®). The amount of remaining ATP is proportional to the luminescence signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Compounds that result in a higher luminescence signal compared to the control (no inhibitor) are identified as potential PAPD5 inhibitors.

HTS_Workflow Start Start: 100,055 Compounds Primary_Screen Primary Screen: Luciferase-based ATP consumption assay Start->Primary_Screen Hit_Identification Identify compounds that reduce rPAPD5-mediated RNA poly-adenylation Primary_Screen->Hit_Identification Dose_Response 480 Compounds Selected: Dose-response inhibition of PAPD5 Hit_Identification->Dose_Response Specificity_Screen 72 Compounds Selected: Specificity for PAPD5 vs. yeast poly(A) polymerase Dose_Response->Specificity_Screen Lead_Identification Identification of this compound (a quinoline derivative) Specificity_Screen->Lead_Identification

Caption: High-Throughput Screening Workflow for this compound Discovery.
Differential Scanning Fluorimetry (DSF) for Binding Analysis

DSF was used to confirm the direct binding of this compound to rPAPD5.[7]

Principle: This technique measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). The unfolding of the protein is monitored by an increase in fluorescence of a dye that binds to exposed hydrophobic regions.

Protocol:

  • Sample Preparation: In a 96-well PCR plate, mix recombinant PAPD5 with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with fluorescence readings at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the transition in the melting curve represents the Tm. A shift in Tm in the presence of this compound indicates binding.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is used to measure telomerase activity in cell lysates.

Principle: This is a two-step PCR-based assay. In the first step, telomerase present in the cell extract adds telomeric repeats to a synthetic substrate oligonucleotide. In the second step, the extended products are amplified by PCR and visualized by gel electrophoresis.[1][8]

Protocol:

  • Cell Lysis: Prepare cell extracts using a CHAPS lysis buffer to preserve telomerase activity.

  • Telomerase Extension: Incubate the cell lysate with a TS primer (a non-telomeric oligonucleotide), dNTPs, and a reaction buffer at 30°C to allow telomerase to add telomeric repeats.

  • PCR Amplification: Amplify the extension products using the TS primer and a reverse primer (ACX). An internal standard control (TSNT) is often included.

  • Detection: Separate the PCR products on a polyacrylamide gel and visualize the characteristic ladder of telomerase products.

Northern Blot for TERC Detection

Northern blotting is used to determine the levels of TERC RNA.[7]

Principle: RNA is separated by size using gel electrophoresis, transferred to a membrane, and detected using a labeled probe specific for TERC.

Protocol:

  • RNA Extraction: Isolate total RNA from cells.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing agarose (B213101) gel.

  • Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.

  • Hybridization: Incubate the membrane with a labeled nucleic acid probe complementary to the TERC sequence.

  • Detection: Visualize the probe signal to determine the abundance of TERC RNA. An 18S rRNA probe is often used as a loading control.[7]

3' Rapid Amplification of cDNA Ends (3'-RACE)

3'-RACE is used to analyze the 3' end processing of TERC.[7]

Principle: This method allows for the amplification of the 3' ends of RNA transcripts. An adapter is ligated to the 3' end of the RNA, which is then reverse transcribed. The resulting cDNA is amplified by PCR using a gene-specific forward primer and a primer complementary to the adapter.

Protocol:

  • RNA Ligation: Ligate an RNA adapter to the 3' end of total RNA using T4 RNA ligase.

  • Reverse Transcription: Synthesize cDNA using a primer complementary to the ligated adapter.

  • PCR Amplification: Perform PCR using a forward primer specific to TERC and a reverse primer corresponding to the adapter sequence.

  • Analysis: Analyze the PCR products by gel electrophoresis to determine the size and heterogeneity of the TERC 3' ends.

Conclusion

This compound is a specific and potent inhibitor of PAPD5 that has demonstrated the ability to rescue the molecular defects associated with telomerase deficiency in patient-derived stem cells.[3][7] By targeting a key enzyme in the TERC degradation pathway, this compound represents a novel therapeutic strategy for telomeropathies. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PAPD5 inhibitors as a new class of telomere-targeting therapeutics.[7] Further studies will be crucial to evaluate the in vivo efficacy and safety of this promising compound.

References

The Role of BCH001 in Telomerase Activity Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the small molecule BCH001 in the regulation of telomerase activity. The information presented is targeted toward researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of telomere maintenance and potential therapeutic interventions for diseases associated with telomerase dysfunction.

Executive Summary

This compound is a specific inhibitor of the non-canonical poly(A) polymerase PAPD5. Its primary role in regulating telomerase activity stems from its ability to stabilize the telomerase RNA component (TERC). By inhibiting PAPD5, this compound prevents the oligo-adenylation of TERC, a process that marks it for degradation. This leads to increased intracellular levels of mature TERC, which can then assemble with the catalytic subunit, telomerase reverse transcriptase (TERT), to form active telomerase. This mechanism has been shown to restore telomerase activity and elongate telomeres in cellular models of telomere biology disorders such as dyskeratosis congenita (DC).

Mechanism of Action: The PAPD5-TERC Axis

Telomerase activity is critically dependent on the stability and availability of its RNA component, TERC. In certain pathological conditions, TERC is destabilized through a post-transcriptional modification pathway. The enzyme PAPD5, a non-canonical polymerase, adds short oligo(A) tails to the 3' end of TERC. This oligo-adenylation serves as a signal for exonucleolytic degradation, leading to reduced TERC levels and consequently, diminished telomerase activity.

This compound acts as a potent and specific inhibitor of PAPD5.[1][2] By binding to and inhibiting the enzymatic activity of PAPD5, this compound effectively blocks the oligo-adenylation of TERC.[3] This results in the accumulation of mature, stable TERC, thereby increasing the pool of TERC available to form functional telomerase complexes with TERT. This restoration of telomerase holoenzyme assembly leads to enhanced telomerase activity and subsequent telomere length maintenance or elongation.[2][3]

Signaling Pathway Diagram

BCH001_Mechanism_of_Action cluster_0 Normal TERC Degradation Pathway cluster_1 This compound Intervention TERC TERC PAPD5 PAPD5 OligoA_TERC Oligo-adenylated TERC PAPD5->OligoA_TERC Oligo-adenylation Degradation TERC Degradation OligoA_TERC->Degradation This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited Inhibition Stable_TERC Stable TERC Telomerase Active Telomerase (TERC + TERT) Stable_TERC->Telomerase Assembly with TERT Telomere Telomere Elongation Telomerase->Telomere

Caption: Mechanism of this compound in preventing TERC degradation.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the effects of this compound on TERC levels and telomerase activity as reported in preclinical studies. The primary model discussed is induced pluripotent stem cells (iPSCs) derived from patients with dyskeratosis congenita (DC), which are characterized by mutations that impair TERC stability.[3]

ParameterCell LineConcentrationTreatment DurationObserved EffectReference
TERC Oligo-adenylationPARN-mutant iPSCs100 nM - 1 µM7 daysReduction in TERC oligo-adenylation[1]
TERC RNA LevelsPARN-mutant iPSCs1 µM7 daysIncrease in steady-state TERC RNA levels[1][3]
Telomerase ActivityPARN-mutant iPSCs1 µMNot specifiedRestoration of telomerase activity[3]
Telomere LengthPARN-mutant iPSCs1 µM4 weeksTelomere lengthening[3]
Cell ViabilityDC iPSCs1 µM24-72 hoursNo adverse impact on cell growth, cell cycle, or apoptosis[1]
ReversibilityPARN-mutant iPSCs1 µM5 weeks, then washoutTERC maturation and levels reverted to pathological states; telomere length gradually decreased[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method used to detect and quantify telomerase activity.[4][5][6]

Objective: To measure telomerase activity in cell extracts treated with this compound.

Methodology:

  • Cell Lysis:

    • Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold 1X CHAPS Lysis Buffer.[5]

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cell extract) to a new pre-chilled tube.

    • Determine the protein concentration of the extract using a Bradford or BCA assay.

  • Telomerase Extension:

    • Prepare a reaction mix containing 5X TRAP buffer, dNTPs, a TS forward primer, and nuclease-free water.

    • Add a standardized amount of protein extract (e.g., 1 µg) to the reaction mix. Five-fold serial dilutions of the extract are often used to ensure the assay is within the linear range.[3]

    • Incubate the reaction at 25-30°C for 30-60 minutes to allow telomerase to add telomeric repeats to the TS primer.[5]

    • Heat-inactivate the telomerase at 95°C for 5 minutes.

  • PCR Amplification:

    • To the heat-inactivated reaction, add a PCR mix containing a reverse primer (ACX), Taq DNA polymerase, and buffer.

    • Perform PCR amplification for 30-35 cycles.

  • Detection and Quantification:

    • Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.[5][6]

    • Stain the gel with a fluorescent DNA dye (e.g., SYBR Green).

    • Visualize the characteristic 6-base pair ladder of telomerase products.

    • Quantify the intensity of the ladder relative to an internal control to determine telomerase activity.[3]

Terminal Restriction Fragment (TRF) Analysis

TRF analysis is used to measure the average length of telomeres in a population of cells.

Objective: To assess changes in telomere length following long-term treatment with this compound.

Methodology:

  • Genomic DNA Extraction:

    • Extract high-molecular-weight genomic DNA from this compound-treated and control cells.

  • Restriction Digestion:

    • Digest the genomic DNA with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on a large, low-concentration agarose (B213101) gel by pulsed-field gel electrophoresis.

  • Southern Blotting:

    • Transfer the separated DNA to a nylon membrane.

    • Hybridize the membrane with a radiolabeled or digoxigenin-labeled telomere-specific probe (e.g., (TTAGGG)n).

  • Detection:

    • Detect the probe signal using autoradiography or chemiluminescence. The result is a smear representing the distribution of telomere lengths in the cell population.

Experimental Workflow Diagram

Experimental_Workflow start Patient-derived iPSCs treatment Treat with this compound (1µM) or DMSO (control) start->treatment short_term Short-term Culture (e.g., 7 days) treatment->short_term long_term Long-term Culture (e.g., 4-12 weeks) treatment->long_term cell_lysis Cell Lysis and Protein Extraction short_term->cell_lysis rna_extraction RNA Extraction short_term->rna_extraction dna_extraction Genomic DNA Extraction long_term->dna_extraction trap_assay TRAP Assay cell_lysis->trap_assay trf_analysis TRF Analysis dna_extraction->trf_analysis northern_blot Northern Blot (for TERC levels) rna_extraction->northern_blot

Caption: A typical experimental workflow for evaluating this compound.

Therapeutic Potential and Future Directions

The identification of this compound as a specific PAPD5 inhibitor represents a significant advancement in the field of telomere biology and therapeutics.[2][3] By targeting a TERC-stabilizing pathway, this compound offers a novel strategy to upregulate telomerase activity in stem cells, which is particularly relevant for treating telomere biology disorders like dyskeratosis congenita and pulmonary fibrosis.[2][3]

Key advantages of this approach include:

  • Specificity: this compound demonstrates high specificity for PAPD5 with minimal off-target effects observed on a transcriptome-wide level.[1]

  • Reversibility: The effects of this compound are reversible, meaning ongoing treatment is required to maintain elevated TERC levels and telomere length.[3] This provides a layer of safety, as it does not permanently alter the cellular machinery.

  • TERT-Dependence: The therapeutic effect is dependent on the natural expression of TERT in target cells (e.g., stem cells), which may mitigate risks associated with activating telomerase in cells that do not normally express TERT.[3]

Future research will likely focus on optimizing the pharmacological properties of this compound and related dihydroquinolizinone compounds for clinical use. In vivo studies, such as those using xenotransplantation models, have already shown promise for this class of drugs.[2][3] The development of PAPD5 inhibitors like this compound paves the way for systemic telomere therapeutics that could counteract stem cell exhaustion in a range of diseases.[3]

References

The Impact of BCH001 on Telomere Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule BCH001 and its documented effects on telomere length. The information presented is collated from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of cellular biology, aging, and therapeutic development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

This compound is a specific, small-molecule inhibitor of the non-canonical poly(A) polymerase PAPD5.[1][2][3] Research has demonstrated that by inhibiting PAPD5, this compound effectively prevents the degradation of the Telomerase RNA Component (TERC), a critical subunit of the telomerase enzyme.[1] This stabilization of TERC leads to restored telomerase activity and subsequent elongation of telomeres in cell types that express the catalytic subunit, telomerase reverse transcriptase (TERT).[1] The primary focus of existing research has been on patient-derived cells from telomere biology disorders, such as Dyskeratosis Congenita (DC).[1][2][3]

Mechanism of Action: The this compound-PAPD5-TERC Pathway

The core mechanism of this compound revolves around the modulation of TERC stability. In normal cellular processes, PAPD5 adds short oligo(A) tails to the 3' end of TERC, marking it for degradation.[1] This action reduces the available pool of TERC, thereby limiting the assembly of functional telomerase.

This compound directly inhibits the enzymatic activity of PAPD5.[3] This inhibition prevents the oligo-adenylation of TERC, leading to its stabilization and increased steady-state levels.[3] With a greater abundance of TERC, more functional telomerase holoenzymes can be assembled with TERT, resulting in increased telomerase activity and the lengthening of telomeres.[1]

BCH001_Pathway cluster_inhibition Inhibition Cascade cluster_restoration Restoration Cascade This compound This compound PAPD5 PAPD5 This compound->PAPD5 TERC_Oligo TERC Oligo- adenylation PAPD5->TERC_Oligo TERC_Deg TERC Degradation TERC_Oligo->TERC_Deg TERC_Levels Increased TERC Levels TERC_Deg->TERC_Levels (prevents) Telomerase Functional Telomerase Assembly (with TERT) TERC_Levels->Telomerase Telomere Telomere Elongation Telomerase->Telomere

Mechanism of Action for this compound.

Quantitative Data Summary

The effects of this compound have been quantified in studies utilizing induced pluripotent stem cells (iPSCs) from DC patients with mutations in the PARN gene. The following tables summarize the key findings from these experiments.

Table 1: Effect of this compound on TERC Levels and Telomerase Activity

Cell Line Treatment Duration TERC Oligo-adenylation TERC Steady-State Levels Relative Telomerase Activity
PARN-mutant iPSCs 1 µM this compound 7 days Decreased Increased Increased

| PARN-mutant iPSCs | DMSO (Vehicle) | 7 days | Unchanged (High) | Unchanged (Low) | Unchanged (Low) |

Table 2: Effect of this compound on Telomere Length in PARN-mutant iPSCs

Treatment Condition Duration Outcome on Telomere Length Reversibility
Continuous 1 µM this compound 5+ weeks Normalized to wild-type (WT) iPSC levels -
1 µM this compound for 5 weeks, then withdrawal > 5 weeks Gradual decrease back to pathological levels Demonstrated

| DMSO (Vehicle) | 5+ weeks | Remained critically short | - |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the impact of this compound on telomere biology.

Cell Culture and this compound Treatment
  • Cell Lines: Induced pluripotent stem cells (iPSCs) were derived from Dyskeratosis Congenita patients with biallelic PARN mutations. Wild-type iPSCs were used as a control.

  • Culture Conditions: iPSCs were cultured on Matrigel-coated plates in mTeSR1 medium.

  • Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, this compound was added to the culture medium at a final concentration of 1 µM. Control cells were treated with an equivalent volume of DMSO. The medium was replaced daily.

Experimental_Workflow cluster_assays Downstream Assays start PARN-mutant iPSCs Culture treatment Daily Treatment (1 µM this compound or DMSO) start->treatment harvest Cell Harvest at Specified Timepoints (e.g., 7d, 4w, 5w) treatment->harvest trf TRF Analysis harvest->trf Genomic DNA trap TRAP Assay harvest->trap Cell Lysate northern Northern Blot harvest->northern Total RNA

General experimental workflow.
Terminal Restriction Fragment (TRF) Analysis for Telomere Length

TRF analysis is considered the gold standard for measuring telomere length. It relies on the principle that the repetitive telomeric DNA sequences lack recognition sites for most restriction enzymes.

  • Genomic DNA Extraction: High-molecular-weight genomic DNA was extracted from iPSCs using a commercial kit, ensuring minimal DNA shearing.

  • DNA Digestion: 2.5 µg of genomic DNA was digested overnight at 37°C with a cocktail of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.

  • Gel Electrophoresis: The digested DNA was resolved on a 0.7% agarose (B213101) gel using pulsed-field gel electrophoresis (PFGE) to separate the large telomeric fragments.

  • Southern Blotting: The DNA was transferred from the gel to a positively charged nylon membrane via capillary action.

  • Hybridization: The membrane was hybridized overnight with a 32P-labeled telomeric probe (e.g., (TTAGGG)4).

  • Detection: The membrane was washed to remove the unbound probe and exposed to a phosphor screen. The resulting image shows a smear representing the distribution of telomere lengths, which can be analyzed with densitometry software to determine the mean telomere length.

Telomeric Repeat Amplification Protocol (TRAP) for Telomerase Activity

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

  • Cell Lysis: Approximately 100,000 iPSCs were lysed in an ice-cold NP-40 lysis buffer.

  • Telomerase Extension: The cell lysate was added to a reaction mixture containing a TS forward primer, dNTPs, and a TRAP buffer. If telomerase is active in the lysate, it will add TTAGGG repeats to the 3' end of the TS primer. This reaction was incubated at 25°C for 40 minutes.

  • PCR Amplification: A reverse primer (ACX) and Taq polymerase were added. The extended products were then amplified by PCR. An internal control is typically included to check for PCR inhibition.

  • Detection: The PCR products were resolved on a polyacrylamide gel. A characteristic 6-base pair ladder indicates positive telomerase activity. The activity can be quantified relative to a control cell line.

Northern Blot for TERC RNA Levels

Northern blotting is used to determine the size and abundance of specific RNA molecules.

  • RNA Extraction: Total RNA was extracted from iPSCs using a TRIzol-based method.

  • Gel Electrophoresis: 10-15 µg of total RNA was separated on a denaturing formaldehyde-agarose gel.

  • Blotting: The RNA was transferred from the gel to a nylon membrane and UV-crosslinked.

  • Hybridization: The membrane was hybridized with a 32P-labeled probe specific to TERC. A probe for a housekeeping gene (e.g., 18S rRNA) was used as a loading control.

  • Detection: The membrane was exposed to a phosphor screen, and the resulting bands were quantified to determine the relative abundance of TERC RNA.

Conclusion and Future Directions

The identification of this compound as a potent PAPD5 inhibitor has unveiled a promising therapeutic strategy for diseases characterized by TERC insufficiency and telomere shortening.[1] By targeting a TERC maturation pathway, this compound allows for the upregulation of telomerase activity in a manner dependent on the endogenous expression of TERT, potentially limiting off-target effects.[1] The reversible nature of its effect on telomere length further enhances its therapeutic profile, as continuous administration is required to maintain the benefit.[1]

Future research will likely focus on the optimization of PAPD5 inhibitors for clinical use, including evaluating their long-term safety and efficacy in preclinical models of various telomere biology disorders. Further studies are also warranted to explore the potential of such compounds in the context of age-related diseases where telomere attrition is a contributing factor.

References

In-depth Technical Guide: The Impact of BCH001 on Dyskeratosis Congenita Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dyskeratosis Congenita (DC) is a rare, inherited disorder characterized by accelerated telomere shortening, leading to premature aging and multi-system failure. The disease stems from mutations in genes crucial for telomere maintenance, often resulting in reduced activity of the enzyme telomerase. Recent research has identified a novel small molecule, BCH001 , as a promising therapeutic candidate. This document provides a comprehensive technical overview of the mechanism and impact of this compound on cellular models of DC, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. This compound acts as a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, a key negative regulator of the telomerase RNA component (TERC). By inhibiting PAPD5, this compound stabilizes TERC, restores telomerase activity, and elongates telomeres in patient-derived induced pluripotent stem cells (iPSCs), offering a new therapeutic strategy for DC and other telomeropathies.

Core Mechanism of Action

This compound's therapeutic effect is rooted in its specific inhibition of PAPD5. In normal cellular processes, PAPD5 adds a short oligo(A) tail to the 3' end of TERC. This tailing marks TERC for degradation, thereby controlling the levels of the telomerase holoenzyme. In many forms of Dyskeratosis Congenita, TERC levels are critically low. This compound binds to and inhibits PAPD5, preventing the oligo-adenylation of TERC.[1] This action protects TERC from degradation, leading to its accumulation. With increased availability of TERC, the telomerase reverse transcriptase (TERT) can form functional telomerase holoenzymes, which then act to elongate the shortened telomeres characteristic of DC.[1]

BCH001_Mechanism cluster_0 Normal/DC Cellular State cluster_1 This compound Intervention TERC TERC (Telomerase RNA) Degradation TERC Degradation TERC->Degradation Marked for PAPD5 PAPD5 PAPD5->TERC Oligo-adenylates This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited Inhibits TERC_stabilized TERC Levels Increase PAPD5_inhibited->TERC_stabilized Prevents Degradation Telomerase Telomerase Activity Restored TERC_stabilized->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in iPSC models derived from DC patients with mutations in PARN and DKC1, genes critical for TERC stability and telomerase function.

Table 1: In Vitro Inhibition of PAPD5 by this compound
ParameterValueMethod
This compound IC₅₀ for rPAPD5 Low micromolar rangeLuciferase-based ATP consumption assay

Data extracted from Nagpal et al., 2020.[1]

Table 2: Effect of this compound on TERC in PARN-Mutant DC iPSCs
ParameterTreatmentOutcomeMethod
TERC 3' End Maturation 1 µM this compound (7 days)Reversed 3' end processing defectsRLM-RACE
TERC Oligo-adenylation 1 µM this compound (7 days)Significant decrease in oligo-adenylated TERCRLM-RACE
TERC RNA Levels 1 µM this compound (7 days)~2 to 3-fold increaseNorthern Blot

Data extracted from Nagpal et al., 2020.[1]

Table 3: Effect of this compound on Telomerase and Telomeres in DC iPSCs
Cellular ModelParameterTreatmentOutcomeMethod
PARN-Mutant iPSCs Telomerase Activity1 µM this compoundRestored to levels comparable to wild-typeTRAP Assay
Telomere Length1 µM this compound (4 weeks)Elongation by thousands of nucleotidesTRF Analysis
DKC1-Mutant iPSCs TERC Levels1 µM this compoundIncreasedNorthern Blot
Telomerase Activity1 µM this compoundEnhancedTRAP Assay
Telomere Length1 µM this compoundElongatedTRF Analysis

Data extracted from Nagpal et al., 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections provide summaries of the key experimental protocols employed.

iPSC Culture and this compound Treatment

Patient-derived iPSCs were maintained on Matrigel-coated plates in mTeSR1 medium. For treatment, this compound was dissolved in DMSO and added to the culture medium at a final concentration of 1 µM. Control cells were treated with an equivalent volume of DMSO. The medium was replaced daily, and cells were passaged as needed. For long-term studies, cells were cultured continuously in the presence of this compound for several weeks.[1]

RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE)

This technique was used to analyze the 3' ends of the TERC transcript.

  • RNA Isolation: Total RNA was extracted from iPSC pellets using a standard RNA isolation kit.

  • Ligation: An RNA adapter was ligated to the 5' end of the RNA.

  • Reverse Transcription: RNA was reverse transcribed using a gene-specific primer for TERC.

  • PCR Amplification: The resulting cDNA was amplified via PCR using primers specific to the adapter and the TERC gene.

  • Analysis: PCR products were separated by gel electrophoresis to visualize the profile of TERC 3' ends, distinguishing between mature and oligo-adenylated forms.[1]

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay quantifies telomerase activity.

  • Cell Lysis: iPSC pellets were lysed in a CHAPS-based buffer to extract cellular proteins.

  • Telomerase Extension: The cell extract was incubated with a synthetic DNA substrate (TS primer). Active telomerase in the extract adds TTAGGG repeats to the primer.

  • PCR Amplification: The extension products were amplified by PCR using forward (TS) and reverse primers. An internal control (IC) was co-amplified to normalize for PCR efficiency.

  • Detection: Amplified products were resolved on a polyacrylamide gel and visualized. The intensity of the characteristic 6-bp ladder is proportional to the telomerase activity in the extract.[1]

Terminal Restriction Fragment (TRF) Analysis

This method, a variation of Southern blotting, measures telomere length.

  • Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from iPSCs.

  • Restriction Digest: DNA was digested with restriction enzymes that do not cut within the telomeric repeat sequences, leaving the telomeres intact.

  • Gel Electrophoresis: The digested DNA fragments were separated by size using pulsed-field gel electrophoresis.

  • Southern Blotting: The DNA was transferred to a nylon membrane and hybridized with a radiolabeled or chemiluminescent probe specific for the TTAGGG telomeric repeat.

  • Detection and Analysis: The membrane was exposed to X-ray film or an imaging system. The mean telomere length was determined by analyzing the distribution and intensity of the signal.[1]

Experimental_Workflow cluster_0 Cell Model Preparation cluster_1 Molecular & Functional Analysis cluster_rna RNA-level Analysis cluster_protein Enzyme/DNA-level Analysis iPSC DC Patient-derived iPSCs (PARN- or DKC1-mutant) Culture Culture on Matrigel with mTeSR1 iPSC->Culture Treatment Treat with 1 µM this compound (or DMSO control) Culture->Treatment Harvest Harvest Cells for Analysis Treatment->Harvest RLM_RACE RLM-RACE Harvest->RLM_RACE Northern Northern Blot Harvest->Northern TRAP TRAP Assay Harvest->TRAP TRF TRF Analysis Harvest->TRF TERC_Profile TERC_Profile RLM_RACE->TERC_Profile TERC 3' End Profile TERC_Levels TERC_Levels Northern->TERC_Levels TERC RNA Levels TA_Activity TA_Activity TRAP->TA_Activity Telomerase Activity TL_Length TL_Length TRF->TL_Length Telomere Length

Caption: Experimental workflow for assessing this compound's impact.

Conclusion and Future Directions

This compound represents a significant advancement in the potential treatment of Dyskeratosis Congenita. By specifically targeting PAPD5, it addresses the core molecular defect of TERC instability that underlies many forms of the disease. The data from iPSC models robustly demonstrate its ability to restore TERC levels, reactivate telomerase, and, most critically, elongate pathologically short telomeres.[1]

These findings strongly support the continued development of PAPD5 inhibitors as a therapeutic class for DC and other telomeropathies. Future research will need to focus on optimizing the pharmacological properties of these compounds for in vivo use, assessing long-term safety and efficacy, and exploring their potential in a broader range of diseases characterized by telomere dysfunction. The detailed methodologies provided herein offer a foundation for researchers to build upon this promising work.

References

An In-depth Technical Guide to BCH001: A Novel PAPD5 Inhibitor for Telomerase Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCH001 is a novel, specific small-molecule inhibitor of the non-canonical poly(A) polymerase PAPD5. Identified as a quinoline (B57606) derivative, this compound has demonstrated significant potential in the restoration of telomerase activity and telomere length in cellular models of dyskeratosis congenita (DC), a rare genetic disorder characterized by premature aging and bone marrow failure. By selectively targeting PAPD5, this compound prevents the oligo-adenylation and subsequent degradation of the telomerase RNA component (TERC), leading to increased TERC stability and, consequently, enhanced telomerase function. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a resource for researchers in the fields of aging, telomere biology, and drug development.

Chemical Structure and Properties

This compound is a quinoline derivative with the chemical formula C20H15F3N2O5.[1][2] It is also known by its chemical name 2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid.[3] The compound's molecular weight is 420.34 g/mol .[4]

PropertyValueSource
Chemical Name 2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid[3]
CAS Number 384859-58-9[1][4][5]
Molecular Formula C20H15F3N2O5[1][2][4]
Molecular Weight 420.3387 g/mol [1]
SMILES CCOC(=O)c1cnc2ccc(OC(F)(F)F)cc2c1Nc1ccccc1C(O)=O[2]
Solubility ≥ 60 mg/mL in DMSO[4]
Storage Powder: -20°C for 3 years; In solvent (-80°C): 6 months[4]

Mechanism of Action and Signaling Pathway

This compound functions as a specific inhibitor of PAPD5, a non-canonical polymerase responsible for the oligo-adenylation and subsequent degradation of the telomerase RNA component (TERC).[5][6][7] In certain genetic disorders like dyskeratosis congenita, mutations in genes such as PARN can lead to aberrant TERC oligo-adenylation by PAPD5, resulting in TERC instability and reduced telomerase activity.[5][8]

By inhibiting PAPD5, this compound prevents the addition of oligo(A) tails to TERC. This stabilizes TERC levels, allowing for the proper assembly and function of the telomerase enzyme, which in turn leads to the maintenance and elongation of telomeres.[5][6] Importantly, this compound has been shown to be selective for PAPD5 and does not inhibit the poly(A)-specific ribonuclease (PARN) or other canonical and non-canonical polynucleotide polymerases.[4][5]

BCH001_Mechanism_of_Action cluster_0 Normal TERC Maturation cluster_1 Pathological TERC Degradation (e.g., in DC) cluster_2 This compound Intervention TERC_precursor TERC Precursor Mature_TERC Mature TERC TERC_precursor->Mature_TERC Processing Telomerase_Assembly Telomerase Assembly Mature_TERC->Telomerase_Assembly Telomere_Maintenance Telomere Maintenance Telomerase_Assembly->Telomere_Maintenance Path_TERC Mature TERC PAPD5 PAPD5 Path_TERC->PAPD5 Oligoadenylated_TERC Oligo-adenylated TERC PAPD5->Oligoadenylated_TERC Oligo-adenylation Degradation TERC Degradation Oligoadenylated_TERC->Degradation This compound This compound Inhibited_PAPD5 PAPD5 This compound->Inhibited_PAPD5 Inhibition Restored_TERC Stabilized TERC Inhibited_PAPD5->Restored_TERC Prevents Degradation

Caption: Mechanism of this compound in preventing TERC degradation.

Experimental Data

In Vitro Activity

This compound was identified through a high-throughput screening of 100,055 chemically diverse small molecules.[6] The screening assay measured ATP consumption by recombinant PAPD5 (rPAPD5) during RNA poly-adenylation.[6] this compound demonstrated dose-dependent inhibition of rPAPD5 in the low micromolar range.[6]

AssayTargetEffect of this compoundConcentrationSource
In vitro poly-adenylationRecombinant PAPD5 (rPAPD5)50% inhibitionLow micromolar[6]
RNA substrate degradationRecombinant PARN (rPARN)No inhibition100 µM[6]
Poly-adenylationE. Coli PAP, rPAPD4, S. pombe Cid1No inhibition100 µM[6]
Cellular Activity

Studies using induced pluripotent stem cells (iPSCs) from patients with dyskeratosis congenita have shown that this compound can effectively rescue the molecular phenotype. Treatment with this compound leads to a reduction in TERC oligo-adenylation and an increase in the steady-state levels of TERC RNA.[5][8]

Cell TypeTreatmentDurationEffectSource
PARN-mutant iPSCs100 nM - 1 µM this compound7 daysReduced TERC oligo-adenylation, increased TERC RNA levels[5][8]
iPSCs from DC patients1 µM this compound24-72 hoursNo adverse impact on cell growth, cell cycle, or apoptosis[5][8]
PARN-mutant patient iPSCs1 µM this compound5 weeksNormalization of telomere length[6]

Experimental Protocols

High-Throughput Screening for PAPD5 Inhibitors

A luciferase-based high-throughput screen was designed to identify inhibitors of PAPD5.[6] The assay measured the consumption of ATP by recombinant PAPD5 during the process of RNA poly-adenylation in vitro.[6] A library of 100,055 chemically diverse small molecules was screened.[6] Compounds that demonstrated a dose-dependent inhibition of PAPD5 were selected for further characterization.[6] Specificity was confirmed by testing against the canonical yeast poly(A) polymerase.[6]

HTS_Workflow Screening_Library 100,055 Small Molecules Primary_Screen Luciferase-based HTS (rPAPD5 ATP Consumption) Screening_Library->Primary_Screen Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response 480 initial hits Specificity_Assay Specificity Assay (vs. yeast poly(A) polymerase) Dose_Response->Specificity_Assay 72 specific hits Hit_Compound This compound Identified Specificity_Assay->Hit_Compound

References

The Role of BCH001 in the Study of Aging and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction, in part through the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP). A key trigger for replicative senescence is the progressive shortening of telomeres, the protective caps (B75204) at the ends of chromosomes. The enzyme telomerase is responsible for maintaining telomere length, and its decline with age is a hallmark of cellular aging. This technical guide provides an in-depth overview of BCH001, a small molecule inhibitor of PAPD5, and its role in the study of aging and senescence. By inhibiting PAPD5, this compound stabilizes the telomerase RNA component (TERC), leading to restored telomerase activity and telomere elongation. This guide details the mechanism of action of this compound, its demonstrated effects in preclinical models, and its potential as a tool to investigate the reversal of senescence and as a therapeutic lead for diseases of premature aging. We provide detailed experimental protocols for key assays and visualize the relevant biological pathways and experimental workflows.

Introduction to Cellular Senescence and Telomere Biology

Cellular senescence is a complex cellular state characterized by a stable cell cycle arrest, resistance to apoptosis, and profound metabolic and morphological changes.[1] Senescent cells accumulate in tissues with age and at sites of age-related pathology, contributing to a chronic, low-grade inflammatory state termed "inflammaging".[2] This is largely mediated by the Senescence-Associated Secretory Phenotype (SASP), a heterogeneous secretome of inflammatory cytokines, chemokines, growth factors, and proteases.[3][4] The SASP can have pleiotropic effects, including reinforcing the senescent state, altering the tissue microenvironment, and promoting age-related pathologies.[5]

One of the primary inducers of cellular senescence is telomere attrition.[1] Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion.[4] Due to the "end-replication problem," telomeres shorten with each cell division in most somatic cells, which lack sufficient levels of telomerase.[4] Critically short telomeres are recognized as DNA damage, triggering a DNA damage response (DDR) that activates key tumor suppressor pathways, notably the p53/p21 and p16/Rb pathways, to enforce cell cycle arrest and induce senescence.[6][7][8]

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus counteracting telomere shortening.[4] It is a ribonucleoprotein complex composed of the catalytic subunit, telomerase reverse transcriptase (TERT), and the telomerase RNA component (TERC), which serves as a template for telomere synthesis.[4] In most human somatic cells, TERT expression is repressed, leading to a decline in telomerase activity with age. Reactivating telomerase has been shown to extend the lifespan of cells in culture and even reverse some age-related pathologies in animal models, highlighting it as a key target in aging research.[6]

This compound: A Specific Inhibitor of PAPD5

This compound is a quinoline (B57606) derivative identified through high-throughput screening as a specific and potent inhibitor of PAPD5 (also known as TENT4B), a non-canonical poly(A) polymerase.[4] PAPD5 functions to oligo-adenylate the 3' end of various non-coding RNAs, including TERC.[4] This oligo-adenylation serves as a signal for the degradation of TERC, leading to reduced telomerase activity.[4]

By inhibiting the enzymatic activity of PAPD5, this compound prevents the oligo-adenylation and subsequent degradation of TERC.[4] This leads to an increase in the steady-state levels of mature TERC, which can then assemble with TERT to form active telomerase complexes.[4] Consequently, this compound treatment can restore telomerase activity and lead to the elongation of telomeres in cells that express TERT.[4]

Signaling Pathways

The this compound-PAPD5-Telomerase Pathway

This compound's primary mechanism of action is the direct inhibition of PAPD5, which has a cascading effect on telomere maintenance. The signaling pathway is linear and results in the stabilization of TERC, leading to the reconstitution of active telomerase.

BCH001_Pathway This compound This compound PAPD5 PAPD5 (TENT4B) This compound->PAPD5 Inhibits TERC_stabilization TERC Stabilization This compound->TERC_stabilization TERC_oligo TERC 3' Oligoadenylation PAPD5->TERC_oligo Catalyzes TERC_degradation TERC Degradation TERC_oligo->TERC_degradation Leads to Telomerase Active Telomerase (TERT + TERC) TERC_stabilization->Telomerase Promotes assembly Telomere Telomere Elongation Telomerase->Telomere Mediates

This compound Mechanism of Action
Core Senescence Signaling Pathways

The induction of cellular senescence, particularly replicative senescence due to telomere shortening, converges on two key tumor suppressor pathways: the p53/p21 pathway and the p16/Rb pathway.[6][7] Critically short telomeres activate a DNA damage response (DDR), which in turn activates these pathways to enforce cell cycle arrest.

Senescence_Pathways cluster_triggers Senescence Triggers cluster_p53 p53 Pathway cluster_p16 p16 Pathway Telomere_Attrition Telomere Attrition DDR DNA Damage Response (DDR) Telomere_Attrition->DDR Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->DDR DNA_Damage DNA Damage DNA_Damage->DDR p53 p53 DDR->p53 p16 p16 DDR->p16 p21 p21 p53->p21 Activates CDK2 CDK2/Cyclin E p21->CDK2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) CDK2->Cell_Cycle_Arrest CDK46 CDK4/6 / Cyclin D p16->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Rb->Cell_Cycle_Arrest E2F->Cell_Cycle_Arrest G1/S Progression

Core Senescence Signaling Pathways

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConditionConcentrationResultReference
PAPD5 Inhibition Recombinant PAPD5In vitro assayLow micromolar50% inhibition of rPAPD5[4]
TERC Oligo-adenylation PARN-mutant iPSCs7 days treatment100 nM - 1 µMDose-dependent reduction
TERC Levels PARN-mutant iPSCs7 days treatment1 µMIncrease in steady-state TERC[4]
Telomerase Activity PARN-mutant iPSCs7 days treatment1 µMRestoration of activity[4]
Telomere Elongation PARN-mutant iPSCsContinuous culture0.1 - 1 µMDose-dependent elongation[4]
Cell Viability DC patient iPSCs24-72 hours1 µMNo adverse impact on cell growth, cell cycle, or apoptosis

Table 2: Specificity of this compound

Polymerase/EnzymeInhibition by this compoundReference
PARN None
Canonical Poly(A) Polymerase None[4]
Other non-canonical polymerases None[4]

Experimental Protocols

Induction and Detection of Cellular Senescence

A generalized workflow for inducing and detecting cellular senescence in vitro is presented below. This can be adapted for various cell types and senescence inducers.

Senescence_Workflow cluster_induction Senescence Induction cluster_detection Senescence Detection start Culture primary cells inducer Apply Senescence Inducer (e.g., Replicative exhaustion, Doxorubicin, IR) start->inducer culture Culture for 7-10 days inducer->culture sagal SA-β-Gal Staining culture->sagal immunofluorescence Immunofluorescence (p16, p21, γH2AX) culture->immunofluorescence qpcr qPCR for SASP factors (IL-6, IL-8, etc.) culture->qpcr edu EdU Incorporation Assay (Cell Cycle Arrest) culture->edu

Workflow for Senescence Induction and Detection
Detailed Methodology: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is one of the most widely used biomarkers for senescent cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in sterile water.

Procedure:

  • Plate cells in a multi-well plate and culture until they reach the desired level of senescence.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-Gal staining solution to each well, ensuring the cells are completely covered.

  • Incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.

  • Observe and count the blue-stained cells under a light microscope.

Detailed Methodology: Telomere Restriction Fragment (TRF) Analysis

TRF analysis is a modified Southern blot technique used to measure the average telomere length in a population of cells.[6]

Materials:

  • Genomic DNA extraction kit

  • Restriction enzymes that do not cut within telomeric repeats (e.g., HinfI, RsaI)

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane for Southern blotting

  • Telomere-specific DNA probe (e.g., (TTAGGG)n) labeled with a detectable marker (e.g., radioactivity, chemiluminescence)

  • Hybridization buffer and wash solutions

Procedure:

  • Extract high-molecular-weight genomic DNA from the cell population of interest.

  • Digest the genomic DNA with a cocktail of restriction enzymes that do not have recognition sites in the telomeric repeats.

  • Separate the digested DNA fragments by agarose gel electrophoresis. Use a low percentage agarose gel to resolve high-molecular-weight fragments.

  • Transfer the DNA from the gel to a nylon membrane (Southern blotting).

  • Hybridize the membrane with the labeled telomere-specific probe.

  • Wash the membrane to remove the non-specifically bound probe.

  • Detect the signal from the probe to visualize the telomere restriction fragments.

  • Analyze the resulting smear of fragments to determine the average telomere length, typically by comparing to a DNA ladder of known molecular weights.

Detailed Methodology: Quantitative PCR for SASP Factor mRNA

This method is used to quantify the expression levels of key SASP components.

Materials:

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers specific for the SASP factors of interest (e.g., IL-6, IL-8) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Isolate total RNA from senescent and control cells.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing the qPCR master mix, specific primers for the target SASP factor and the reference gene, and the cDNA template.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the amplification data to determine the relative expression levels of the SASP factor mRNA, normalized to the expression of the reference gene.

This compound's Role in Senescence and Aging Research

The primary and demonstrated role of this compound is the restoration of telomerase activity and the elongation of telomeres.[4] This has profound implications for the study of replicative senescence, which is triggered by telomere shortening. While direct studies on the effect of this compound on broader senescence markers are still needed, a strong mechanistic link exists.

By preventing telomere attrition, this compound has the potential to:

  • Delay the onset of replicative senescence: In proliferative cell populations, maintaining telomere length can extend the cellular lifespan and prevent the activation of the DNA damage response that leads to senescence.

  • Potentially reverse aspects of replicative senescence: In cells that have become senescent due to telomere shortening, restoring telomerase activity could potentially alleviate the DNA damage signal. Studies have shown that telomerase reactivation can reduce the levels of the senescence-associated cell cycle inhibitor p21, which is activated by the p53 pathway in response to telomere dysfunction.[7] However, the effect on p16, another key senescence marker, appears to be independent of telomerase activity in some contexts.[7]

  • Serve as a tool to dissect the telomere-dependent senescence pathways: this compound provides a specific pharmacological tool to investigate the downstream consequences of telomerase reactivation in various cell types and tissues. This can help to differentiate between telomere-dependent and -independent mechanisms of senescence.

The impact of this compound on the Senescence-Associated Secretory Phenotype (SASP) is an important area for future investigation. As the SASP is a key mediator of the detrimental effects of senescent cells, understanding whether telomerase reactivation can modulate its composition and secretion is crucial. It is plausible that by mitigating the initial trigger for replicative senescence (telomere damage), this compound could indirectly attenuate the pro-inflammatory SASP.

Future Directions and Therapeutic Potential

This compound and other PAPD5 inhibitors represent a novel therapeutic strategy for diseases characterized by premature aging due to telomere dysfunction, such as Dyskeratosis Congenita (DC) and pulmonary fibrosis.[4] The ability to systemically and reversibly modulate telomerase activity with a small molecule is a significant advancement over gene-based therapies.

For broader aging research, this compound is a valuable chemical probe to explore the intricate relationship between telomere biology, cellular senescence, and organismal aging. Future research should focus on:

  • Directly assessing the impact of this compound on key senescence markers (p16, p21) and the SASP in various models of aging.

  • Investigating the long-term effects of PAPD5 inhibition on tissue homeostasis and healthspan in preclinical models of natural aging.

  • Exploring the potential of this compound in combination with other senotherapeutics, such as senolytics (drugs that selectively kill senescent cells), for a more comprehensive anti-aging strategy.

Conclusion

This compound, a specific inhibitor of PAPD5, is a powerful tool in the study of aging and senescence. Its well-defined mechanism of action, leading to the restoration of telomerase activity and telomere elongation, directly addresses a fundamental trigger of replicative senescence. While its effects on the broader hallmarks of senescence require further investigation, this compound holds significant promise as both a research tool to unravel the complexities of aging and as a potential therapeutic agent for a range of age-related diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the exciting potential of targeting the PAPD5-telomerase axis to promote healthy aging.

References

Understanding PAPD5 Function Through BCH001 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of the non-canonical poly(A) polymerase PAPD5 and the mechanistic insights gained through its inhibition by the small molecule BCH001. PAPD5 has emerged as a critical regulator of RNA stability, particularly for non-coding RNAs such as the telomerase RNA component (TERC). Its dysregulation is implicated in diseases characterized by telomere dysfunction, such as dyskeratosis congenita (DC). This compound, a specific inhibitor of PAPD5, has proven to be an invaluable tool for elucidating the cellular pathways governed by this enzyme and presents a promising therapeutic avenue. This document details the molecular functions of PAPD5, the mechanism of action of this compound, comprehensive experimental protocols for studying their interaction, and quantitative data summarizing the effects of PAPD5 inhibition.

Introduction to PAPD5

PAPD5, also known as TENT4B (Terminal Nucleotidyltransferase 4B), is a member of the non-canonical poly(A) polymerase family.[1] Unlike canonical poly(A) polymerases that add long poly(A) tails to messenger RNAs (mRNAs) to promote their stability and translation, PAPD5 adds short oligo(A) tails to a variety of RNA substrates, primarily non-coding RNAs.[1][2] This oligo-adenylation serves as a signal for RNA degradation by the nuclear exosome.[2][3]

PAPD5 plays a crucial role in RNA surveillance and quality control by targeting aberrant or misprocessed RNAs for destruction.[1] One of its key substrates is the telomerase RNA component (TERC), an essential non-coding RNA that serves as the template for the synthesis of telomeric DNA repeats by the telomerase reverse transcriptase (TERT).[2]

The Role of PAPD5 in Telomere Biology

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. The telomerase enzyme complex, composed of TERT and TERC, counteracts this shortening, thereby enabling cellular proliferation and maintaining genomic stability.[4] In certain genetic diseases, such as dyskeratosis congenita (DC), mutations in genes involved in telomere maintenance, including the poly(A)-specific ribonuclease (PARN), lead to decreased TERC levels and premature telomere shortening.[2][5]

PAPD5 and PARN have opposing functions in the regulation of TERC stability. While PARN is responsible for the 3'-end maturation of TERC, PAPD5 oligo-adenylates immature or improperly processed TERC transcripts, marking them for degradation by the exosome.[2][3] In pathological conditions where PARN function is compromised, the balance shifts towards PAPD5-mediated degradation, resulting in TERC insufficiency and telomere dysfunction.[2][5]

This compound: A Specific Inhibitor of PAPD5

This compound is a quinoline (B57606) derivative identified through high-throughput screening as a specific and potent inhibitor of PAPD5.[2][6] It has been shown to inhibit the enzymatic activity of recombinant PAPD5 in the low micromolar range in vitro.[2] Importantly, this compound demonstrates high specificity for PAPD5 and does not significantly inhibit other canonical or non-canonical polynucleotide polymerases, including the closely related PAPD7 or PARN.[6]

Mechanism of Action

This compound directly binds to PAPD5 and inhibits its polyadenylation activity in an ATP-dependent manner.[2] By blocking the oligo-adenylation of TERC by PAPD5, this compound prevents the recognition and degradation of TERC by the nuclear exosome.[2] This leads to an increase in the steady-state levels of mature and functional TERC, which can then assemble with TERT to form active telomerase complexes.[2][6] The restoration of telomerase activity allows for the elongation of shortened telomeres, thereby rescuing the cellular phenotypes associated with telomere dysfunction.[2]

Quantitative Data on PAPD5 Inhibition

The following tables summarize the quantitative data from various studies on the inhibition of PAPD5 by this compound and the related compound RG7834.

Table 1: In Vitro Inhibitory Activity of this compound and RG7834 against PAPD5 and PAPD7

CompoundTargetIC50 (nM)Reference
This compoundrPAPD5Low micromolar[2]
RG7834PAPD5167[7]
RG7834PAPD71093[7]
AB-452 (RG7834 analog)PAPD594[7]
AB-452 (RG7834 analog)PAPD7498[7]

Table 2: Cellular Effects of this compound Treatment

Cell TypeThis compound ConcentrationDuration of TreatmentObserved EffectsReference
PARN-mutant iPSCs1 µM7 days- Reversed TERC 3' end processing defects- Increased steady-state TERC levels- Increased telomerase activity[2]
PARN-mutant iPSCs0.1 - 1 µMContinuous- Dose-dependent telomere elongation[2]
DKC1-mutant iPSCsNot specifiedNot specified- Enhanced TERC maturation- Increased TERC levels- Increased telomerase activity- Telomere elongation[2]
Primary fibroblasts with ectopic TERTNot specifiedNot specified- Telomere lengthening[2]

Signaling Pathways and Experimental Workflows

PAPD5-Mediated TERC Degradation Pathway

The following diagram illustrates the central role of PAPD5 in the degradation of TERC and how its inhibition by this compound can restore telomerase function.

PAPD5_TERC_Pathway cluster_nucleus Nucleus pre_TERC pre-TERC PAPD5 PAPD5 pre_TERC->PAPD5 binds PARN PARN pre_TERC->PARN processed by oligoA_TERC Oligo-adenylated TERC PAPD5->oligoA_TERC oligo-adenylates This compound This compound This compound->PAPD5 inhibits Exosome Exosome oligoA_TERC->Exosome targeted by Degraded_TERC Degraded TERC Exosome->Degraded_TERC degrades mature_TERC Mature TERC PARN->mature_TERC matures Telomerase Active Telomerase (TERT + TERC) mature_TERC->Telomerase assembles with TERT Telomere Telomere Elongation Telomerase->Telomere promotes

Caption: PAPD5-mediated TERC degradation and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the typical experimental workflow to evaluate the effects of this compound on cellular models of telomere dysfunction.

Experimental_Workflow start Start: Patient-derived iPSCs (e.g., PARN or DKC1 mutant) treatment Treat cells with this compound (e.g., 1 µM) or vehicle control start->treatment harvest Harvest cells at different time points treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein/Cell Lysate Extraction harvest->protein_extraction dna_extraction Genomic DNA Extraction harvest->dna_extraction terc_analysis TERC 3' End Analysis (3' RACE) rna_extraction->terc_analysis terc_levels TERC Level Quantification (Northern Blot / qRT-PCR) rna_extraction->terc_levels telomerase_activity Telomerase Activity Assay (TRAP Assay) protein_extraction->telomerase_activity telomere_length Telomere Length Analysis (TRF Analysis) dna_extraction->telomere_length data_analysis Data Analysis and Interpretation terc_analysis->data_analysis terc_levels->data_analysis telomerase_activity->data_analysis telomere_length->data_analysis

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

In Vitro PAPD5 Inhibition Assay

This protocol is adapted from high-throughput screening methods used to identify PAPD5 inhibitors.[2]

Objective: To measure the enzymatic activity of recombinant PAPD5 and assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human PAPD5 (rPAPD5)

  • RNA oligonucleotide substrate (e.g., a short synthetic RNA primer)

  • ATP

  • Reaction Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • This compound or other test compounds dissolved in DMSO

  • Detection reagent (e.g., Kinase-Glo® Luciferase Assay to measure ATP consumption)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA oligonucleotide substrate, and rPAPD5 enzyme.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add this compound or other test compounds at various concentrations to the wells. Include DMSO-only wells as a negative control.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP in each well using a luciferase-based ATP detection reagent according to the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

  • Calculate the percentage of PAPD5 inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

TERC 3' End Analysis (3' RACE)

This protocol is for the rapid amplification of cDNA ends (RACE) to analyze the 3' end modifications of TERC.

Objective: To determine the length and extent of oligo-adenylation at the 3' end of TERC transcripts in cells treated with this compound.

Materials:

  • Total RNA isolated from cells

  • 3' RACE kit (e.g., from Thermo Fisher Scientific)

  • Gene-specific primers for TERC

  • Oligo(dT)-adapter primer

  • Reverse transcriptase

  • Taq DNA polymerase

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing reagents and equipment

Procedure:

  • First-strand cDNA synthesis: a. Anneal the oligo(dT)-adapter primer to the poly(A) tail of oligo-adenylated TERC transcripts in the total RNA sample. b. Synthesize first-strand cDNA using reverse transcriptase.

  • PCR amplification: a. Perform PCR using a forward gene-specific primer for TERC and a reverse primer that is complementary to the adapter sequence. b. Use a high-fidelity Taq polymerase and optimize the number of PCR cycles to avoid amplification bias.

  • Analysis of PCR products: a. Separate the PCR products on a high-resolution agarose gel. b. Visualize the distribution of TERC 3' end lengths. A smear or multiple bands will indicate heterogeneity in the 3' end. c. Excise bands of interest from the gel, purify the DNA, and perform Sanger sequencing to determine the exact sequence of the 3' end, including the length of the oligo(A) tail.

Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)

This is a highly sensitive PCR-based assay to measure telomerase activity.

Objective: To quantify the telomerase activity in cell lysates following treatment with this compound.

Materials:

  • Cell lysate prepared in a CHAPS-based lysis buffer

  • TRAP reaction mix:

    • TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)

    • dNTPs

    • TS primer (a non-telomeric oligonucleotide)

    • ACX reverse primer (complementary to the telomeric repeat sequence)

    • Taq DNA polymerase

  • Internal standard for PCR amplification control

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA staining solution (e.g., SYBR Green)

  • Gel imaging system

Procedure:

  • Telomerase extension: a. Incubate the cell lysate with the TS primer and dNTPs at room temperature for 20-30 minutes. If telomerase is active in the lysate, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR amplification: a. Add the ACX reverse primer and Taq DNA polymerase to the reaction. b. Perform PCR to amplify the extended TS primers. Include an internal standard in the reaction to control for PCR efficiency.

  • Detection of TRAP products: a. Separate the PCR products on a non-denaturing polyacrylamide gel. b. Stain the gel with a fluorescent DNA dye. c. Visualize the characteristic ladder of 6-base pair repeats, which is indicative of telomerase activity. d. Quantify the intensity of the ladder and normalize it to the internal standard to determine the relative telomerase activity.

Telomere Length Analysis (TRF - Terminal Restriction Fragment)

This is a Southern blot-based method to measure the average telomere length in a population of cells.

Objective: To determine the effect of long-term this compound treatment on telomere length.

Materials:

  • High-molecular-weight genomic DNA

  • Restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI)

  • Agarose gel electrophoresis equipment

  • Southern blotting apparatus and nylon membrane

  • Telomere-specific probe (e.g., a digoxigenin- or radio-labeled (TTAGGG)n oligonucleotide)

  • Hybridization buffer and washes

  • Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

  • Genomic DNA digestion: a. Digest high-molecular-weight genomic DNA with a cocktail of restriction enzymes that cut frequently in the genome but not in the telomeric repeats.

  • Agarose gel electrophoresis: a. Separate the digested DNA on a low-percentage agarose gel to resolve large DNA fragments.

  • Southern blotting: a. Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: a. Hybridize the membrane with a labeled telomere-specific probe.

  • Detection: a. Wash the membrane to remove unbound probe and detect the hybridized probe using an appropriate detection system. b. The result will be a smear of signal representing the distribution of telomere lengths in the cell population.

  • Analysis: a. Determine the average telomere length by analyzing the distribution of the signal intensity along the smear.

Conclusion

The inhibition of PAPD5 by this compound provides a powerful approach to understanding the intricate mechanisms of RNA-mediated gene regulation and its role in human disease. The specific restoration of TERC levels and telomerase activity through PAPD5 inhibition has illuminated a key pathway in telomere biology and offers a promising therapeutic strategy for diseases like dyskeratosis congenita. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of molecular biology, drug discovery, and regenerative medicine, facilitating further investigation into the therapeutic potential of targeting PAPD5.

References

Methodological & Application

Application Notes and Protocols for BCH001 in iPSC Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cells (iPSCs) hold immense promise for disease modeling, drug discovery, and regenerative medicine. Maintaining genomic integrity and cellular health during long-term culture is paramount. BCH001 is a specific inhibitor of the non-canonical poly(A) polymerase PAPD5. In the context of iPSC biology, particularly in models of telomere biology disorders like Dyskeratosis Congenita (DC), this compound has been shown to restore telomerase activity and telomere length.[1][2][3] This document provides a detailed protocol for the application of this compound in iPSC culture, summarizing key quantitative data and experimental workflows.

Mechanism of Action

This compound functions by specifically inhibiting PAPD5, a terminal uridylyltransferase that adds oligo(A) tails to the 3' end of the telomerase RNA component (TERC). This oligo-adenylation is a signal for degradation by the exoribonuclease PARN. By inhibiting PAPD5, this compound prevents TERC destabilization, leading to increased steady-state levels of TERC. This, in turn, enhances telomerase activity, which is crucial for maintaining telomere length and genomic stability in actively dividing cells like iPSCs.[1][2]

BCH001_Mechanism_of_Action cluster_0 Normal TERC Regulation cluster_1 Effect of this compound TERC TERC PAPD5 PAPD5 OligoA_tail Oligo(A) tail addition PAPD5->OligoA_tail catalyzes TERC_OligoA TERC-oligo(A) OligoA_tail->TERC_OligoA modifies TERC Degradation Degradation (by PARN) TERC_OligoA->Degradation Low_Telomerase Low Telomerase Activity Degradation->Low_Telomerase leads to This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited inhibits Stable_TERC Stable TERC PAPD5_inhibited->Stable_TERC prevents degradation of High_Telomerase Restored Telomerase Activity Stable_TERC->High_Telomerase leads to

Caption: Mechanism of Action of this compound on TERC Stability.

Quantitative Data Summary

The following tables summarize the reported concentrations and effects of this compound on iPSCs, primarily from studies on Dyskeratosis Congenita patient-derived cells.

Table 1: this compound Concentration and Treatment Duration

ParameterValueCell TypeObserved EffectReference
Working Concentration Range 0.1 - 1 µMPARN-mutant patient iPSCsDose-dependent elongation of telomeres.[2]
Optimal Concentration 1 µMPARN-mutant patient iPSCsContinuous culture for months normalizes telomere length.[2]
Short-term Treatment 100 nM - 1 µM for 7 daysPARN-mutant iPSC clonesReduces TERC RNA oligo-adenylation and increases TERC levels.[1]
Cell Viability Assessment 1 µM for 24-72 hoursiPSCs from DC patientsNo adverse impact on cell growth, cell cycle, or apoptosis.[1]

Table 2: Efficacy of this compound on Telomere Biology

AssayTreatmentResultReference
Telomere Repeat Fragment (TRF) Analysis 1 µM this compound for 5+ weeksElongation of telomere ends by thousands of nucleotides.[2]
TERC 3' End Profiling (RLM-RACE) 1 µM this compoundRescue of TERC 3' end maturation.[2]
TERC RNA Levels (Northern Blot) 1 µM this compoundIncreased steady-state TERC RNA levels.[2]
In Vitro PAPD5 Inhibition Low micromolar concentrations50% inhibition of recombinant PAPD5.[2]

Experimental Protocols

The following protocols provide a general framework for using this compound in iPSC culture. Standard aseptic techniques for iPSC culture should be followed throughout.[4][5][6][7][8]

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Continuous Culture of iPSCs with this compound for Telomere Maintenance

This protocol is designed for the long-term culture of iPSCs to assess the effects of this compound on telomere length and TERC stability.

BCH001_iPSC_Culture_Workflow cluster_analysis Downstream Analyses start Start with healthy iPSC culture (e.g., 60-75% confluency) prepare_media Prepare iPSC culture medium (e.g., mTeSR1 or E8) with 1 µM this compound start->prepare_media media_change Perform daily media change with this compound-containing medium prepare_media->media_change passaging Passage iPSCs as needed (typically every 4-6 days) media_change->passaging When confluent long_culture Continue culture for several weeks (e.g., 5-12 weeks) media_change->long_culture passaging->media_change Re-plate and continue passaging->long_culture harvest Harvest cells at desired time points (e.g., weekly or at endpoint) long_culture->harvest analysis Perform downstream analysis harvest->analysis trf TRF Analysis for Telomere Length northern Northern Blot for TERC Levels race RLM-RACE for TERC 3' End Profile pluripotency Pluripotency Marker Analysis (e.g., Oct4, SSEA4)

Caption: Experimental workflow for long-term iPSC culture with this compound.

Materials:

  • Human iPSCs cultured on a suitable matrix (e.g., Matrigel or Vitronectin).[9][10][11]

  • iPSC maintenance medium (e.g., mTeSR™1 or E8™ medium).[9][11]

  • This compound stock solution (10 mM in DMSO).

  • Vehicle control (DMSO).

  • Standard iPSC passaging reagents (e.g., ReLeSR™, EDTA).

Procedure:

  • Culture Initiation: Begin with healthy, undifferentiated iPSC colonies at approximately 60-75% confluency.[9]

  • Media Preparation: Prepare two sets of iPSC maintenance medium:

    • Treatment Group: Supplement the medium with this compound to a final concentration of 1 µM. (e.g., add 1 µL of 10 mM stock to 10 mL of medium).

    • Control Group: Supplement the medium with an equivalent volume of DMSO.

  • Daily Maintenance: Aspirate the spent medium from the iPSC cultures and replace it with the freshly prepared this compound-containing medium or the vehicle control medium. This should be done daily.

  • Passaging: Passage the iPSCs as they reach optimal confluency (typically every 4-6 days). Use your standard, established protocol for passaging (e.g., enzymatic or non-enzymatic dissociation). Re-plate the iPSCs onto freshly coated plates with the appropriate treatment or control medium.

  • Long-Term Culture: Continue this cycle of daily feeding and regular passaging for the desired duration of the experiment (e.g., 5 to 12 weeks) to observe significant changes in telomere length.[2]

  • Cell Harvesting and Analysis: At predetermined time points, harvest cells for downstream analysis.

    • Genomic DNA Isolation: For Telomere Repeat Fragment (TRF) analysis.

    • RNA Isolation: For Northern blotting to assess TERC levels and RLM-RACE to profile the TERC 3' end.

    • Quality Control: Periodically assess the pluripotency of the cultured cells by immunocytochemistry or flow cytometry for markers such as OCT4, SOX2, and SSEA-4 to ensure that this compound treatment does not induce spontaneous differentiation.

Protocol 3: Assessment of Pluripotency and Cell Health

It is crucial to confirm that this compound does not negatively impact the fundamental characteristics of iPSCs.[1]

Materials:

  • iPSCs cultured with and without this compound (as per Protocol 2).

  • Antibodies for pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-SSEA-4).

  • Reagents for flow cytometry or immunofluorescence.

  • Kits for cell cycle analysis and apoptosis (e.g., Annexin V/PI staining).

Procedure:

  • Immunocytochemistry:

    • Fix iPSC colonies cultured with and without this compound.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against pluripotency markers.

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

    • Image the colonies using a fluorescence microscope to confirm the expression and localization of pluripotency markers.

  • Flow Cytometry:

    • Dissociate iPSCs into a single-cell suspension.

    • Fix and permeabilize the cells.

    • Stain with fluorescently-conjugated antibodies against pluripotency markers.

    • Analyze the cell population on a flow cytometer to quantify the percentage of pluripotent cells.

  • Cell Viability and Apoptosis Assay:

    • After 24, 48, and 72 hours of treatment with 1 µM this compound, harvest iPSCs.

    • Stain the cells with Annexin V and Propidium Iodide (PI).

    • Analyze by flow cytometry to determine the percentage of live, apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Harvest iPSCs after treatment.

    • Fix the cells in ethanol.

    • Stain the DNA with a fluorescent dye (e.g., PI).

    • Analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a targeted approach to modulate telomerase activity in iPSCs by stabilizing the TERC component. The protocols outlined above provide a comprehensive guide for researchers to utilize this compound effectively in their iPSC culture systems, particularly for modeling diseases of telomere maintenance. As with any new reagent, it is recommended to perform initial dose-response and toxicity experiments to determine the optimal conditions for your specific iPSC lines and experimental goals.

References

Application Notes and Protocols: BCH001 Treatment of Dyskeratosis Congenita Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyskeratosis Congenita (DC) is a rare, inherited disorder characterized by defects in telomere maintenance, leading to premature aging syndromes and a predisposition to cancer.[1][2] A key pathological feature of DC is the accelerated shortening of telomeres due to mutations in genes essential for telomerase function.[1][2] The telomerase ribonucleoprotein complex, which includes the telomerase reverse transcriptase (TERT) and the telomerase RNA component (TERC), is critical for maintaining telomere length in stem cells.[1][3] In some forms of DC, the stability of TERC is compromised. One mechanism of TERC degradation involves 3'-end oligoadenylation by the non-canonical poly(A) polymerase PAPD5, which marks it for degradation.[2][3]

BCH001 is a small molecule inhibitor of PAPD5.[3] By inhibiting PAPD5, this compound prevents the oligoadenylation and subsequent degradation of TERC.[3] This stabilization of TERC leads to increased telomerase activity and the restoration of telomere length in DC patient-derived cells, offering a promising therapeutic strategy to counteract the cellular defects in this disease.[3] These application notes provide a summary of the quantitative effects of this compound on DC patient-derived induced pluripotent stem cells (iPSCs) and detailed protocols for key experimental procedures.

Data Presentation

The following tables summarize the quantitative and qualitative effects of this compound treatment on patient-derived iPSCs with mutations affecting telomere maintenance, as reported in foundational studies.

Table 1: Effect of this compound on TERC and Telomerase Activity in PARN-mutant iPSCs

ParameterTreatment ConditionObservationSource
TERC 3' End Processing1 µM this compound for 7 daysReversal of 3' end processing defects; decrease in overall 3' adenylation.[3]
TERC Steady-State Levels1 µM this compound for 7 daysIncreased TERC levels observed via Northern blot analysis across all replicates.[3]
Telomerase Activity1 µM this compound for 7 daysIncreased telomerase activity levels.[3]
TERT Expression1 µM this compound for 7 daysNo significant effect on TERT expression.[3]

Table 2: Effect of this compound on Telomere Length in Patient-Derived iPSCs

Cell TypeTreatment ConditionObservationSource
PARN-mutant iPSCs1 µM this compound, continuousElongation of telomere ends by thousands of nucleotides compared to DMSO control.[3]
PARN-mutant iPSCs0.1 – 1 µM this compoundDose-dependent elongation of telomeres.[3]
DKC1-mutant iPSCs1 µM this compound for 4 weeksIncreased telomere length.[3]
PARN-mutant iPSCs1 µM this compound for 5 weeks, then washoutTelomere length increase is reversible upon removal of this compound.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in patient-derived cells.

BCH001_Mechanism_of_Action cluster_DC Dyskeratosis Congenita (e.g., PARN/DKC1 mutation) cluster_treatment This compound Treatment PAPD5 PAPD5 TERC_unstable Nascent TERC PAPD5->TERC_unstable Oligo-adenylation TERC_degraded Degraded TERC TERC_unstable->TERC_degraded Degradation This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited Inhibition TERC_stable Stable TERC PAPD5_inhibited->TERC_stable Stabilization Telomerase Active Telomerase Complex TERC_stable->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres

Caption: Mechanism of this compound in Dyskeratosis Congenita cells.

Experimental_Workflow cluster_analyses Downstream Analyses start Isolate/Culture DC Patient-Derived iPSCs treatment Treat cells with this compound (e.g., 1 µM) vs. Vehicle (DMSO) start->treatment culture Continuous Culture (e.g., 4-5 weeks) treatment->culture harvest Harvest Cells at Multiple Time Points culture->harvest analysis Perform Downstream Analyses harvest->analysis TRF Telomere Length (TRF) analysis->TRF Northern TERC Levels (Northern Blot) analysis->Northern RACE TERC 3' End (RLM-RACE) analysis->RACE TRAP Telomerase Activity (TRAP Assay) analysis->TRAP

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Culture of Dyskeratosis Congenita Patient-Derived iPSCs

This protocol is a general guideline for feeder-free culture of human iPSCs. Specific cell lines may require optimization.

Materials:

  • Matrigel-coated culture plates

  • mTeSR™1 or Essential 8™ medium

  • ReLeSR™ or 0.5 mM EDTA for passaging

  • DC patient-derived iPSC line (cryopreserved)

  • Water bath at 37°C

  • Humidified incubator at 37°C, 5% CO₂

Protocol:

  • Thawing Cells:

    • Pre-warm iPSC culture medium to 37°C.

    • Rapidly thaw the cryovial of iPSCs in a 37°C water bath.

    • Gently transfer the cells to a 15 mL conical tube containing 5-10 mL of pre-warmed medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh medium.

    • Plate the cells onto a Matrigel-coated plate.

  • Daily Maintenance:

    • Aspirate the old medium and replace it with a fresh, pre-warmed medium daily.

    • Monitor cultures daily for colony morphology and differentiation. Healthy iPSC colonies should have defined borders and a high nucleus-to-cytoplasm ratio.

  • Passaging Cells:

    • When colonies become large and/or begin to merge (typically 80% confluent), they are ready for passaging.

    • Aspirate the medium and wash the cells once with PBS.

    • Add ReLeSR™ or 0.5 mM EDTA and incubate at 37°C for 5-7 minutes (or room temperature for EDTA).

    • Gently detach the colonies by pipetting or tapping the plate.

    • Collect the cell aggregates and transfer them to a fresh Matrigel-coated plate containing pre-warmed medium. A split ratio of 1:6 to 1:12 is typical.

This compound Treatment of iPSCs

Materials:

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cultured DC patient-derived iPSCs

  • Standard iPSC culture medium

Protocol:

  • Prepare working solutions of this compound in iPSC culture medium at the desired final concentrations (e.g., 0.1 µM, 1 µM).[3]

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration this compound treatment group.

  • Aspirate the medium from the iPSC cultures and replace it with the this compound-containing medium or the vehicle control medium.

  • Return the plates to the incubator.

  • Perform daily medium changes using the respective fresh treatment or control media for the duration of the experiment (e.g., 7 days for TERC analysis, 4-5 weeks for telomere length analysis).[3]

  • Harvest cells at specified time points for downstream analysis.

Terminal Restriction Fragment (TRF) Analysis

This protocol is a modified Southern blot to measure telomere length.[4][5]

Materials:

  • Genomic DNA isolated from treated and control cells

  • Restriction enzymes that do not cut telomeric repeats (e.g., HinfI and RsaI)[6]

  • Agarose (B213101) gel (0.7%) and electrophoresis equipment

  • Nylon membrane

  • Hybridization oven

  • Telomere-specific probe (e.g., (TTAGGG)n), radiolabeled or chemiluminescent

  • Hybridization buffer (e.g., PerfectHyb™ Plus)

  • Wash buffers (low and high stringency)

  • Phosphor imager or X-ray film

Protocol:

  • DNA Digestion:

    • Digest 2-5 µg of genomic DNA with a cocktail of frequent-cutter restriction enzymes (e.g., HinfI and RsaI) overnight at 37°C.[6]

  • Agarose Gel Electrophoresis:

    • Load the digested DNA onto a 0.7% agarose gel alongside a DNA ladder.

    • Run the gel at a low voltage (e.g., 50-70V) for a long duration (e.g., 16-18 hours) to resolve large DNA fragments.[4]

  • Southern Blotting:

    • Depurinate, denature, and neutralize the gel.

    • Transfer the DNA from the gel to a nylon membrane via capillary transfer overnight.

    • UV crosslink the DNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at 68°C.[7]

    • Denature the labeled telomeric probe by heating at 95-100°C for 5 minutes and immediately chill on ice.

    • Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight at 68°C.[7]

  • Washing and Detection:

    • Wash the membrane with low stringency buffer (e.g., 2x SSC, 0.1% SDS) followed by high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at an elevated temperature to remove non-specific binding.[8]

    • Expose the membrane to a phosphor screen or X-ray film to visualize the telomere smear.

    • Analyze the mean telomere length using densitometry software, comparing the smear to the DNA ladder.

Northern Blot Analysis for TERC Levels

This protocol allows for the detection and quantification of TERC RNA.

Materials:

  • Total RNA isolated from treated and control cells

  • Formaldehyde, formamide, MOPS buffer

  • Denaturing agarose gel (1.2%)

  • Nylon membrane

  • Hybridization oven

  • Probe specific for TERC, labeled

  • Standard Northern blotting reagents[7][8]

Protocol:

  • RNA Electrophoresis:

    • Denature 10-20 µg of total RNA in a formaldehyde/formamide-based loading buffer at 65°C for 15 minutes.[9]

    • Separate the RNA on a 1.2% agarose-formaldehyde denaturing gel.[9]

  • Blotting:

    • Transfer the RNA from the gel to a nylon membrane via capillary transfer overnight in 10x SSC.

    • UV crosslink the RNA to the membrane.

  • Hybridization:

    • Perform pre-hybridization and hybridization as described in the TRF protocol, using a labeled probe specific for TERC. Hybridization is typically carried out overnight at 68°C.[7]

  • Washing and Detection:

    • Wash the membrane with low and high stringency buffers to remove background.

    • Detect the probe signal using a phosphor imager or X-ray film.

    • Quantify the TERC signal and normalize to a loading control such as 18S rRNA.[3]

RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) for TERC 3' End Analysis

This protocol is used to map the 3' ends of TERC and assess adenylation status.

Materials:

  • Total RNA isolated from treated and control cells

  • RLM-RACE kit (e.g., FirstChoice® RLM-RACE Kit)

  • Gene-specific primers for TERC

  • Reverse transcriptase and PCR reagents

Protocol:

  • RNA Ligation:

    • Ligate a pre-adenylated RNA adapter to the 3' end of the total RNA population using T4 RNA ligase. This step is a modification of standard RACE for observing 3' ends. A common approach involves poly(A) tailing followed by reverse transcription with an oligo(dT)-adapter primer.[10]

  • Reverse Transcription:

    • Perform reverse transcription on the ligated RNA using a primer complementary to the ligated adapter sequence.

  • PCR Amplification:

    • Perform a nested PCR. The first round of PCR uses a forward primer specific to TERC and a reverse primer corresponding to the adapter.

    • The second, nested PCR uses a second TERC-specific forward primer (downstream of the first) and a nested adapter primer to increase specificity.

  • Analysis:

    • Run the PCR products on an agarose gel.

    • The size distribution of the amplicons reflects the position of the 3' ends of TERC. A smear or multiple bands can indicate heterogeneity and the presence of oligoadenylation, which would be reduced upon this compound treatment.[3]

    • Products can be gel-purified and sequenced for precise end mapping.[11]

References

Application Notes and Protocols for BCH001 in Telomere Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of BCH001, a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, in the context of telomere biology research. The provided protocols and data are intended to guide researchers in utilizing this compound to investigate telomerase function and telomere maintenance in various cellular models, particularly those related to telomere biology disorders like Dyskeratosis Congenita (DC).

Introduction

Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability.[1][2] Their progressive shortening with each cell division is a hallmark of cellular aging.[3] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding repetitive DNA sequences to the chromosome ends.[1] Dysregulation of telomerase activity is implicated in various diseases, including cancer and premature aging syndromes like Dyskeratosis Congenita (DC).[4][5][6]

This compound is a quinoline (B57606) derivative that acts as a specific inhibitor of PAPD5.[7] PAPD5 is a non-canonical polymerase that destabilizes the telomerase RNA component (TERC) by adding a poly(A) tail to its 3' end, marking it for degradation.[4][5] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC levels, restoration of telomerase activity, and elongation of telomeres.[4][5][7] This makes this compound a valuable tool for studying telomere biology and a potential therapeutic agent for diseases caused by telomerase insufficiency.

Mechanism of Action of this compound

This compound's primary mechanism of action is the specific inhibition of PAPD5. This inhibition has a direct impact on the stability of the telomerase RNA component, TERC. In normal cellular processes, PAPD5 adds short oligo(A) tails to the 3' end of TERC, which signals for its degradation by the exosome. In telomere biology disorders such as those caused by mutations in PARN or DKC1, this process is dysregulated, leading to accelerated TERC decay and consequently, telomerase deficiency.[6][8] this compound blocks this initial step of oligo-adenylation, thereby stabilizing TERC, increasing its steady-state levels, and ultimately restoring the assembly and activity of the telomerase holoenzyme.[4][7]

BCH001_Mechanism_of_Action cluster_0 Normal/Diseased State (without this compound) cluster_1 Treated State (with this compound) TERC TERC PAPD5 PAPD5 TERC->PAPD5 binds OligoA_TERC Oligo-adenylated TERC PAPD5->OligoA_TERC oligo-adenylates Exosome Exosome OligoA_TERC->Exosome targeted by Degraded_TERC Degraded TERC Fragments Exosome->Degraded_TERC degrades Telomerase_Inactive Inactive Telomerase Complex Degraded_TERC->Telomerase_Inactive leads to This compound This compound This compound->PAPD5_inhibited inhibits Stable_TERC Stable TERC Telomerase_Active Active Telomerase Complex Stable_TERC->Telomerase_Active assembles Telomere_Elongation Telomere Elongation Telomerase_Active->Telomere_Elongation promotes TERC_stable->Stable_TERC TRAP_Assay_Workflow start Start: Cell Culture with/without this compound cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant serial_dilution Serial Dilution of Cell Extract protein_quant->serial_dilution trap_reaction TRAP Reaction (Telomerase Extension & PCR) serial_dilution->trap_reaction page Polyacrylamide Gel Electrophoresis (PAGE) trap_reaction->page staining Gel Staining page->staining imaging Gel Imaging and Quantification staining->imaging end End: Telomerase Activity Assessment imaging->end TRF_Analysis_Workflow start Start: Cell Culture with/without this compound gDNA_extraction High Molecular Weight gDNA Extraction start->gDNA_extraction restriction_digest Restriction Enzyme Digestion gDNA_extraction->restriction_digest agarose_gel Agarose Gel Electrophoresis restriction_digest->agarose_gel southern_blot Southern Blotting agarose_gel->southern_blot hybridization Hybridization with Telomeric Probe southern_blot->hybridization detection Signal Detection hybridization->detection analysis Image Analysis and Telomere Length Calculation detection->analysis end End: Average Telomere Length Determination analysis->end

References

Application Notes: Dissolving and Preparing BCH001 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BCH001 is a quinoline (B57606) derivative identified as a specific and potent inhibitor of the non-canonical poly(A) polymerase PAPD5 (poly(A) polymerase D5).[1][2][3] In the context of cellular biology, PAPD5 is known to oligo-adenylate and destabilize the telomerase RNA component (TERC), a critical template for the telomerase enzyme.[3][4] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC RNA levels, restoration of telomerase activity, and maintenance of telomere length.[1][4] This mechanism of action makes this compound a valuable research tool, particularly in studies related to telomere biology, stem cell aging, and diseases like Dyskeratosis Congenita (DC), a genetic disorder characterized by impaired telomere maintenance.[3][4]

These application notes provide a detailed protocol for the proper dissolution, preparation, and use of this compound in typical cell culture experiments.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is provided below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueSource
Chemical Name 2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid[5]
Molecular Formula C₂₀H₁₅F₃N₂O₅[2][6][7]
Molecular Weight 420.34 g/mol [6][7]
CAS Number 384859-58-9[2][6][7]

This compound is a hydrophobic compound with poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).

SolventSolubilityNotes
DMSO ≥ 84 mg/mL (approx. 200 mM)Use newly opened, anhydrous (hygroscopic) DMSO for best results.[1][7] Ultrasonic treatment may be required to fully dissolve the compound.[1]
Ethanol ~5 mg/mLLimited solubility.
Water Insoluble[7]

Protocols for Solution Preparation

Materials Required
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free water or PBS for serial dilutions

  • Vortex mixer

  • (Optional) Sonicator water bath

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored for long periods and diluted to a working concentration as needed.

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 420.34 g/mol × 1000 mg/g = 4.20 mg

  • Weigh this compound powder accurately and place it in a sterile vial.

  • Add DMSO. Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Dissolve the compound. Vortex the solution vigorously for 1-2 minutes.[8] If the compound does not fully dissolve, you may:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.[8][9]

    • Use a sonicator bath for several minutes to aid dissolution.[1][9]

  • Aliquot and Store. Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[8][9]

  • Storage Conditions. Store the stock solution aliquots under the following conditions:

    • -80°C for up to 1 year. [7]

    • -20°C for up to 1 month. [7]

Protocol for Preparing a Working Solution

The working solution is prepared by diluting the high-concentration stock solution directly into the cell culture medium immediately before use.

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume of stock solution. For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 1 µM:

    • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) × V₁ = (0.001 mM) × (10 mL)

    • V₁ = (0.001 mM × 10 mL) / 10 mM = 0.001 mL = 1 µL

  • Prepare the working solution. Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. Important: Always add the small volume of DMSO stock to the large volume of aqueous medium while gently mixing to prevent precipitation of the compound.

  • Mix thoroughly. Gently invert or swirl the medium to ensure the compound is evenly distributed.

  • Use Immediately. The final working solution should be used immediately for cell treatment, as the stability of this compound in aqueous media at 37°C for extended periods is not guaranteed.[8] The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Application Protocol: Treating iPSCs

This section provides an example protocol for treating induced pluripotent stem cells (iPSCs) with this compound to assess its effect on TERC levels and telomerase activity.

ParameterRecommendation
Cell Type Dyskeratosis Congenita (DC) patient-derived iPSCs
Seeding Density Plate cells at a density that allows for logarithmic growth throughout the experiment.
Working Concentration 100 nM to 1 µM. A concentration of 1 µM has been shown to be effective without impacting cell growth, cycle, or apoptosis over 72 hours.[1][10]
Vehicle Control An equivalent volume of DMSO (e.g., 0.01% for a 1 µM final concentration from a 10 mM stock).
Incubation Time 24 hours to 7 days. A 7-day treatment has been shown to increase steady-state TERC RNA levels.[1][10]
Medium Changes Replace the medium containing freshly prepared this compound every 24-48 hours.

Experimental Procedure

  • Plate Cells: Plate an equal number of iPSCs in appropriate culture vessels. Allow cells to attach and resume proliferation (typically 24 hours).

  • Prepare Treatment Medium: Prepare cell culture medium containing 1 µM this compound and a separate batch of medium containing the equivalent DMSO concentration for the vehicle control.

  • Treat Cells: Remove the existing medium and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate: Culture the cells for the desired duration (e.g., 7 days) at 37°C and 5% CO₂.

  • Harvest and Analyze: After the treatment period, harvest the cells for downstream analysis, such as RNA extraction for TERC level quantification (qRT-PCR, Northern Blot) or protein extraction for telomerase activity assays (e.g., TRAP assay).[3]

Visualization of Pathways and Workflows

Mechanism of Action of this compound

BCH001_Mechanism cluster_0 Normal Telomere Maintenance cluster_1 Pathology (e.g., Dyskeratosis Congenita) cluster_2 Therapeutic Intervention TERC TERC (Telomerase RNA) Telomerase Telomerase Activity TERC->Telomerase Essential Component Telomeres Telomere Maintenance Telomerase->Telomeres PAPD5 PAPD5 TERC_destab TERC PAPD5->TERC_destab Oligo-adenylates & Destabilizes Degradation TERC Degradation TERC_destab->Degradation Degradation->Telomerase Reduced Activity This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited Inhibits PAPD5_inhibited->TERC TERC Stabilized

Caption: Mechanism of this compound in restoring telomerase activity.

Experimental Workflow for this compound Preparation

BCH001_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution & Cell Treatment A 1. Weigh this compound Powder (4.2 mg) B 2. Add Anhydrous DMSO (1 mL) A->B C 3. Dissolve (Vortex / Sonicate) B->C D 4. Aliquot for Single Use C->D E 5. Store at -80°C (10 mM Stock) D->E F 6. Thaw One Aliquot E->F Retrieve for Experiment G 7. Dilute Stock in Cell Culture Medium (e.g., 1:10,000 for 1 µM) F->G H 8. Add to Cells (Vehicle Control with DMSO) G->H I 9. Incubate at 37°C, 5% CO₂ H->I J 10. Harvest Cells for Analysis I->J

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for BCH001-Mediated Telomerase Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the small molecule BCH001 and its application in reactivating telomerase. This compound, a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, has been demonstrated to restore telomerase activity by stabilizing the telomerase RNA component (TERC). This document outlines the optimal concentrations of this compound for cellular applications, detailed protocols for key experiments, and a visual representation of the underlying signaling pathway. The provided information is intended to guide researchers in utilizing this compound as a tool to study telomere biology and as a potential therapeutic agent for diseases associated with telomerase insufficiency.

Introduction

Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, leading to cellular senescence and aging. The enzyme telomerase can counteract this shortening by adding telomeric repeats. However, in most somatic cells, telomerase activity is repressed. Reactivating telomerase presents a promising strategy for combating age-related diseases and genetic disorders caused by telomere dysfunction, such as Dyskeratosis Congenita (DC).

This compound is a quinoline (B57606) derivative identified as a specific inhibitor of PAPD5[1]. PAPD5 is an enzyme that destabilizes TERC, a critical component of the telomerase complex, through oligo-adenylation[2][3]. By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC levels and subsequent reactivation of telomerase in cells expressing the catalytic subunit, TERT[2]. This document provides detailed methodologies for the use of this compound to achieve telomerase reactivation in a research setting.

Quantitative Data Summary

The optimal concentration of this compound for telomerase reactivation is dependent on the cell type and the duration of the experiment. The following table summarizes the effective concentrations of this compound from published studies.

ParameterConcentration RangeCell TypeDurationOutcomeReference
In Vitro PAPD5 Inhibition Low micromolarRecombinant PAPD5N/A50% inhibition of rPAPD5[2]
TERC Oligo-adenylation Reduction 100 nM - 1 µMPARN-mutant iPSC clones7 daysReduced TERC RNA oligo-adenylation and increased steady-state TERC RNA levels[1]
Dose-Dependent Telomere Elongation 0.1 µM - 1 µMPatient-derived iPSCsContinuousElongation of telomere ends[2]
Sustained Telomere Maintenance 1 µMPARN-mutant patient iPSCsMonthsNormalized telomere length set-point[2]
Cell Viability 1 µMiPSCs from DC patients24-72 hoursNo adverse impact on cell growth, cell cycle, or apoptosis[1]

Signaling Pathway

The mechanism of this compound-induced telomerase reactivation involves the inhibition of the PAPD5-mediated TERC degradation pathway. The following diagram illustrates this signaling cascade.

BCH001_Pathway This compound This compound PAPD5 PAPD5 This compound->PAPD5 inhibits TERC_precursor TERC Precursor PAPD5->TERC_precursor oligo-adenylates TERC_stable Mature & Stable TERC TERC_oligoA Oligo-adenylated TERC (Unstable) TERC_precursor->TERC_oligoA TERC_precursor->TERC_stable maturation Degradation Degradation TERC_oligoA->Degradation Telomerase Active Telomerase (with TERT) TERC_stable->Telomerase assembles with TERT Telomere Telomere Elongation Telomerase->Telomere promotes

Caption: this compound signaling pathway for telomerase reactivation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

  • Cell line of interest (e.g., patient-derived iPSCs, HEK293T)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Seed cells at an appropriate density in culture plates or flasks.

  • Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Prepare working solutions of this compound in cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A final concentration range of 0.1 µM to 1 µM is recommended for initial experiments.

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 24 hours for short-term effects, or continuous treatment with medium changes every 2-3 days for long-term effects like telomere lengthening).

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

  • Cell lysate from this compound-treated and control cells

  • CHAPS lysis buffer

  • TRAP reaction mix (containing TS primer, dNTPs, and buffer)

  • Taq polymerase

  • Reverse primer (ACX)

  • PCR tubes and thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA staining solution (e.g., SYBR Green)

  • Gel imaging system

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells treated with this compound and controls.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold CHAPS lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine the protein concentration.

  • Telomerase Extension:

    • In a PCR tube, mix the cell extract (1-2 µg of protein) with the TRAP reaction mix.

    • Incubate at 25°C for 30-60 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification:

    • Add Taq polymerase and the reverse primer to the reaction mix.

    • Perform PCR amplification to amplify the telomerase-extended products.

  • Detection of TRAP Products:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA stain and visualize the characteristic ladder of 6-bp repeats using a gel imaging system. The intensity of the ladder corresponds to the telomerase activity.

TERC RNA Level Quantification (Northern Blot)

Northern blotting is a standard method to determine the abundance of a specific RNA, in this case, TERC.

Materials:

  • Total RNA extracted from this compound-treated and control cells

  • Formaldehyde-agarose gel electrophoresis equipment

  • Nylon membrane

  • UV crosslinker

  • Hybridization oven and tubes

  • Radiolabeled or biotinylated DNA probe specific for TERC

  • Hybridization buffer

  • Wash buffers

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • RNA Extraction and Electrophoresis:

    • Extract total RNA from treated and control cells using a standard method (e.g., TRIzol).

    • Separate the RNA samples on a denaturing formaldehyde-agarose gel.

  • Blotting and Crosslinking:

    • Transfer the RNA from the gel to a nylon membrane.

    • Crosslink the RNA to the membrane using a UV crosslinker.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer.

    • Add the labeled TERC probe and incubate overnight in the hybridization oven.

  • Washing and Detection:

    • Wash the membrane to remove the unbound probe.

    • Detect the signal using a phosphorimager (for radioactive probes) or a chemiluminescence imager (for biotinylated probes). The band intensity will be proportional to the TERC RNA level.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound.

BCH001_Workflow start Start: Cell Culture treatment This compound Treatment (0.1 - 1 µM) start->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis trap TRAP Assay (Telomerase Activity) analysis->trap northern Northern Blot (TERC Levels) analysis->northern telomere Telomere Length Analysis (e.g., TRF) analysis->telomere viability Cell Viability Assay analysis->viability

Caption: General experimental workflow for this compound studies.

Conclusion

This compound is a valuable research tool for the targeted reactivation of telomerase. By following the protocols and considering the concentration guidelines presented in these application notes, researchers can effectively utilize this compound to investigate telomere biology and explore its therapeutic potential. The provided methodologies for assessing telomerase activity and TERC levels are crucial for validating the on-target effects of this compound in various cellular models. Further investigation into the long-term effects and potential off-target effects in different biological systems is warranted.

References

Application Notes and Protocols for Studying Telomere Shortening with BCH001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, a process linked to cellular aging and various diseases. The enzyme telomerase counteracts this shortening by adding telomeric repeats. Dysregulation of telomerase activity is a hallmark of many cancers and rare genetic disorders, such as dyskeratosis congenita (DC).[1][2][3]

BCH001 is a small molecule inhibitor of PAPD5, a non-canonical polymerase that destabilizes the telomerase RNA component (TERC).[4][5][6] By inhibiting PAPD5, this compound leads to increased TERC levels, thereby restoring telomerase activity and elongating telomeres in cells with compromised telomere maintenance, particularly those from patients with telomere biology disorders.[1][4][6] The therapeutic potential of this compound is significant for conditions characterized by premature telomere shortening.[1][4]

These application notes provide detailed protocols for assessing the effect of this compound on telomerase activity and telomere length, critical for preclinical and clinical research.

Mechanism of Action of this compound

This compound specifically targets and inhibits PAPD5. This inhibition prevents the oligo-adenylation and subsequent degradation of TERC. The resulting increase in stable TERC allows for the functional assembly of the telomerase complex, leading to enhanced telomerase activity and telomere elongation in cells expressing the catalytic subunit, telomerase reverse transcriptase (TERT).[4]

BCH001_Mechanism cluster_1 Effect of this compound TERC TERC PAPD5 PAPD5 TERC->PAPD5 binds Increased_TERC Increased Stable TERC Degraded_TERC Degraded TERC PAPD5->Degraded_TERC oligo-adenylates & destabilizes This compound This compound This compound->PAPD5 Telomerase_Assembly Telomerase Assembly Increased_TERC->Telomerase_Assembly Telomere_Elongation Telomere Elongation Telomerase_Assembly->Telomere_Elongation TRAP_Workflow start Start: Treat cells with this compound cell_lysis Cell Lysate Preparation start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant telomerase_ext Telomerase Extension (Addition of telomeric repeats) protein_quant->telomerase_ext pcr_amp PCR Amplification of Extended Products telomerase_ext->pcr_amp gel_electro Polyacrylamide Gel Electrophoresis pcr_amp->gel_electro data_analysis Data Analysis and Quantification gel_electro->data_analysis end End: Relative Telomerase Activity data_analysis->end QFISH_Workflow start Start: Prepare metaphase spreads from this compound-treated cells slide_prep Slide Preparation and Fixation start->slide_prep denaturation Denaturation of DNA slide_prep->denaturation hybridization Hybridization with PNA-Telomere Probe denaturation->hybridization washing Washing to Remove Unbound Probe hybridization->washing counterstain Counterstaining with DAPI washing->counterstain image_acq Image Acquisition (Fluorescence Microscopy) counterstain->image_acq analysis Image Analysis and Telomere Length Quantification image_acq->analysis end End: Telomere length per chromosome analysis->end TRF_Workflow start Start: Extract high molecular weight genomic DNA dna_digest DNA Digestion with Restriction Enzymes start->dna_digest gel_electro Pulsed-Field Gel Electrophoresis dna_digest->gel_electro southern_blot Southern Blotting: Transfer to Membrane gel_electro->southern_blot hybridization Hybridization with Labeled Telomeric Probe southern_blot->hybridization detection Chemiluminescent or Radiographic Detection hybridization->detection analysis Analysis of Smear and Calculation of Mean TRF Length detection->analysis end End: Average Telomere Length analysis->end

References

Application Notes and Protocols: Investigating TERC Oligo-adenylation using BCH001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability and function of the telomerase RNA component (TERC) are critical for telomere maintenance and cellular longevity. Dysregulation of TERC processing can lead to telomere shortening and is implicated in various diseases, including Dyskeratosis Congenita (DC). One key regulatory mechanism of TERC stability is oligo-adenylation, a process mediated by the non-canonical poly(A) polymerase PAPD5. Oligo-adenylation marks TERC for degradation, thereby reducing its cellular levels and impairing telomerase activity. BCH001, a specific small-molecule inhibitor of PAPD5, has emerged as a valuable tool to investigate and therapeutically target this pathway. By inhibiting PAPD5, this compound prevents the oligo-adenylation of TERC, leading to its stabilization, increased telomerase activity, and telomere elongation.[1][2] These application notes provide detailed protocols for utilizing this compound to study TERC oligo-adenylation and its downstream effects.

Mechanism of Action

This compound is a quinoline (B57606) derivative that specifically inhibits the enzymatic activity of PAPD5, a non-canonical poly(A) polymerase.[2] PAPD5 adds short oligo(A) tails to the 3' end of TERC, which serves as a signal for degradation by exonucleases.[1] By binding to PAPD5, this compound blocks this oligo-adenylation process. This leads to an accumulation of mature, stable TERC, which can then assemble with the telomerase reverse transcriptase (TERT) to form a functional telomerase enzyme.[1] The restored telomerase activity enables the addition of telomeric repeats to chromosome ends, thereby counteracting telomere attrition.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TERC oligo-adenylation and a general experimental workflow for investigating the effects of this compound.

TERC_Oligo_adenylation_Pathway cluster_0 Normal TERC Processing cluster_1 TERC Degradation Pathway cluster_2 Effect of this compound Nascent TERC Nascent TERC Mature TERC Mature TERC Nascent TERC->Mature TERC Processing Telomerase Complex Telomerase Complex Mature TERC->Telomerase Complex Assembly with TERT Oligo-adenylated TERC Oligo-adenylated TERC Mature TERC->Oligo-adenylated TERC Oligo-adenylation Telomere Elongation Telomere Elongation Telomerase Complex->Telomere Elongation PAPD5 PAPD5 PAPD5->Oligo-adenylated TERC Degradation Degradation Oligo-adenylated TERC->Degradation This compound This compound This compound->PAPD5 Inhibition

Figure 1: TERC Oligo-adenylation Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Sample Collection Sample Collection This compound Treatment->Sample Collection RNA Extraction RNA Extraction Sample Collection->RNA Extraction Protein Extraction Protein Extraction Sample Collection->Protein Extraction Genomic DNA Extraction Genomic DNA Extraction Sample Collection->Genomic DNA Extraction RLM-RACE RLM-RACE RNA Extraction->RLM-RACE TERC 3' end analysis Northern Blot Northern Blot RNA Extraction->Northern Blot TERC levels TRAP Assay TRAP Assay Protein Extraction->TRAP Assay Telomerase activity Telomere Length Assay Telomere Length Assay Genomic DNA Extraction->Telomere Length Assay Telomere length

Figure 2: Experimental Workflow for Investigating this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on TERC and telomeres based on published data.

Table 1: Dose-Response of this compound on TERC Oligo-adenylation and Telomere Length

ParameterCell TypeThis compound ConcentrationEffectReference
TERC Oligo-adenylationPARN-mutant iPSCs100 nM - 1 µMReduction in oligo-adenylated TERC species[2]
TERC LevelsPARN-mutant iPSCs100 nM - 1 µMIncreased steady-state TERC RNA levels[2]
Telomere ElongationPARN-mutant iPSCs0.1 µM - 1 µMDose-dependent increase in telomere length[1]
PAPD5 Inhibition (in vitro)Recombinant PAPD5Low micromolar range50% inhibition of rPAPD5 activity[1]

Table 2: Time-Course of this compound Treatment on Telomere Length

Cell TypeThis compound ConcentrationTreatment DurationEffect on Telomere LengthReference
PARN-mutant iPSCs1 µM7 daysInitial increase in telomere length[1]
PARN-mutant iPSCs1 µMContinuous (months)Sustained normalization of telomere length[1]
PARN-mutant iPSCs1 µMWithdrawal after treatmentGradual decrease in telomere length over weeks[1]

Experimental Protocols

Protocol 1: In Vitro PAPD5 Inhibition Assay (Luciferase-Based)

This assay measures the inhibition of PAPD5 activity by monitoring ATP consumption using a luciferase-based system.[1]

Materials:

  • Recombinant PAPD5 (rPAPD5)

  • RNA oligonucleotide substrate

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound (or other inhibitors)

  • Kinase-Glo® Luciferase Assay System (Promega) or similar

  • 384-well white opaque plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, rPAPD5, and the RNA oligonucleotide substrate.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add this compound at various concentrations (e.g., a serial dilution from 0.1 to 100 µM) to the wells. Include a DMSO vehicle control.

  • Initiate the reaction by adding a final concentration of ATP (e.g., 10 µM).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of PAPD5 inhibition for each this compound concentration relative to the DMSO control. Plot the data to determine the IC₅₀ value.

Protocol 2: Analysis of TERC 3' End Oligo-adenylation (RLM-RACE)

RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) is used to specifically amplify and sequence the 3' end of TERC to assess its adenylation status.[3]

Materials:

  • Total RNA isolated from cells treated with this compound or vehicle control.

  • FirstChoice® RLM-RACE Kit (Thermo Fisher Scientific) or similar.

  • Gene-specific primers for human TERC (designed upstream of the 3' end).

    • Outer Primer (example): 5'-CCTGCCGCCTTCCACCGTTC-3'

    • Inner Primer (example): 5'-GTCTAACCCTAACTGAGAAGGGC-3'

  • Taq DNA polymerase

  • Agarose (B213101) gel electrophoresis supplies

  • DNA sequencing reagents

Procedure:

  • Ligate the 3' RACE adapter from the kit to the 3' end of the total RNA.

  • Perform reverse transcription using the provided 3' RACE primer to generate cDNA.

  • Perform the first round of PCR using the TERC-specific outer primer and the 3' RACE outer primer from the kit.

  • Perform a nested PCR using the TERC-specific inner primer and the 3' RACE inner primer from the kit to increase specificity.

  • Run the PCR products on an agarose gel. A smear or a ladder of bands will be visible, representing TERC molecules with different lengths of oligo(A) tails.

  • Excise the bands from the gel, purify the DNA, and send for sequencing to confirm the presence and length of the oligo(A) tails.

Protocol 3: TERC RNA Level Measurement (Northern Blot)

Northern blotting is used to quantify the steady-state levels of TERC RNA.

Materials:

  • Total RNA

  • Formaldehyde-agarose gel electrophoresis system

  • Nylon membrane

  • UV crosslinker

  • Hybridization oven

  • TERC-specific probe (e.g., a 32P-labeled DNA oligonucleotide complementary to a region of TERC). An example probe sequence could be a reverse complement to a unique region of TERC.

  • Hybridization buffer (e.g., ULTRAhyb™ Ultrasensitive Hybridization Buffer, Thermo Fisher Scientific)

  • Wash buffers (e.g., SSC-based buffers of varying stringency)

  • Phosphorimager screen and scanner

Procedure:

  • Denature total RNA samples (10-20 µg per lane) and separate them on a formaldehyde-agarose gel.

  • Transfer the RNA to a nylon membrane via capillary action or electroblotting.

  • UV-crosslink the RNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 42°C).

  • Prepare the radiolabeled TERC probe and add it to the hybridization buffer.

  • Incubate the membrane with the probe overnight at the hybridization temperature.

  • Wash the membrane with low and high stringency wash buffers to remove unbound probe.

  • Expose the membrane to a phosphorimager screen.

  • Scan the screen and quantify the band intensity corresponding to TERC. Normalize to a loading control such as 18S or 28S rRNA.

Protocol 4: Telomerase Activity Assay (TRAP)

The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay to measure telomerase activity.[1]

Materials:

  • Cell lysates from treated and control cells.

  • TRAPeze® Telomerase Detection Kit (Millipore) or similar. This kit typically includes a substrate oligonucleotide (TS), a reverse primer (RP), control templates, and a PCR master mix.

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare cell lysates according to the kit instructions.

  • Set up the TRAP reaction by mixing the cell lysate with the TS primer and reaction buffer. Incubate at room temperature to allow telomerase to add telomeric repeats to the TS primer.

  • Perform PCR amplification of the extended products using the forward (TS) and reverse primers provided in the kit.

  • Resolve the PCR products on a non-denaturing polyacrylamide gel.

  • Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder, which indicates telomerase activity.

  • Quantify the intensity of the ladder to determine the relative telomerase activity in each sample.

Protocol 5: Telomere Length Measurement

Telomere length can be measured by various methods, including Telomere Restriction Fragment (TRF) analysis (a form of Southern blot) or quantitative PCR (qPCR).

A. Telomere Restriction Fragment (TRF) Analysis

Materials:

  • Genomic DNA

  • Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI and RsaI)

  • Agarose gel electrophoresis system

  • Southern blotting apparatus

  • Radiolabeled telomeric probe (e.g., (TTAGGG)n)

  • Hybridization and washing reagents as for Northern blotting.

Procedure:

  • Digest genomic DNA with a cocktail of restriction enzymes.

  • Separate the digested DNA on a low-percentage agarose gel.

  • Perform Southern blotting to transfer the DNA to a nylon membrane.

  • Hybridize the membrane with a radiolabeled telomeric probe.

  • Wash the membrane and expose it to a phosphorimager screen.

  • Analyze the resulting smear, which represents the distribution of telomere lengths. The mean TRF length can be calculated using densitometry.

B. Quantitative PCR (qPCR) Method

Materials:

  • Genomic DNA

  • Primers for telomeric repeats (Tel primers)

  • Primers for a single-copy reference gene (e.g., 36B4)

  • qPCR master mix (e.g., SYBR Green-based)

  • Real-time PCR instrument

Procedure:

  • Prepare separate qPCR reactions for the telomeric repeats and the single-copy gene for each DNA sample.

  • Perform qPCR and determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions.

  • Calculate the relative telomere length as a T/S ratio, often normalized to a reference DNA sample. The change in T/S ratio between this compound-treated and control samples indicates the effect on telomere length.[4]

References

Application of BCH001 in High-Throughput Screening for PAPD5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(A) Polymerase D5 (PAPD5), also known as TENT4B, is a non-canonical poly(A) polymerase that plays a critical role in the regulation of telomerase activity. PAPD5 mediates the oligo-adenylation of the 3' end of the telomerase RNA component (TERC). This oligo(A) tail acts as a degradation signal, leading to the trimming of TERC by the exoribonuclease PARN and its subsequent degradation by the RNA exosome. The destabilization of TERC results in reduced telomerase activity, which is implicated in telomere-shortening diseases such as Dyskeratosis Congenita (DC).

BCH001 is a novel and specific small molecule inhibitor of PAPD5, identified through a high-throughput screening (HTS) campaign. By inhibiting PAPD5, this compound prevents the oligo-adenylation of TERC, leading to its stabilization, increased telomerase activity, and telomere length restoration in patient-derived cells.[1][2][3] This makes this compound a valuable tool for studying telomere biology and a promising therapeutic lead for telomeropathies. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns to identify novel PAPD5 inhibitors.

Data Presentation

Table 1: High-Throughput Screening Triage for PAPD5 Inhibitors
StageDescriptionNumber of Compounds
Primary Screen Initial screening of a diverse chemical library for inhibition of recombinant PAPD5 (rPAPD5) activity.100,055
Hit Confirmation Compounds demonstrating dose-dependent inhibition of PAPD5.480
Specificity Screen Hits showing specific inhibition of PAPD5 over canonical yeast poly(A) polymerase.72
Lead Compound Identification of this compound as a potent and specific PAPD5 inhibitor.1
Table 2: In Vitro Activity of this compound
ParameterValueDescription
IC50 (rPAPD5) Low micromolar (µM) rangeThe concentration of this compound that inhibits 50% of recombinant PAPD5 activity in vitro.[1]
Cellular Concentration for TERC Restoration 1 µMConcentration of this compound used to culture patient-derived induced pluripotent stem cells (iPSCs) to restore telomere length.[1][2]
Specificity No significant inhibition of PARN or other canonical and non-canonical polynucleotide polymerases.Demonstrates high selectivity for PAPD5.[1][2]

Mandatory Visualization

PAPD5_Signaling_Pathway cluster_PAPD5 PAPD5-mediated Degradation cluster_PARN Maturation Pathway TERC_nascent Nascent TERC TERC_oligoA Oligo-adenylated TERC TERC_nascent->TERC_oligoA Oligo-adenylation TERC_mature Mature TERC TERC_nascent->TERC_mature Processing TERC_degraded Degraded TERC TERC_oligoA->TERC_degraded Degradation Telomerase Active Telomerase TERC_mature->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres PAPD5 PAPD5 Exosome RNA Exosome This compound This compound This compound->PAPD5 Inhibition PARN PARN

Caption: PAPD5-mediated TERC degradation pathway and the inhibitory action of this compound.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_validation Hit Validation Library Compound Library (e.g., 100,055 compounds) Primary_Assay Luciferase-Based ATP Consumption Assay (rPAPD5) Library->Primary_Assay Primary_Hits Primary Hits (Activity > Threshold) Primary_Assay->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Specificity_Assay Counter-Screen (e.g., yeast poly(A) polymerase) Confirmed_Hits->Specificity_Assay Specific_Hits Specific Hits Specificity_Assay->Specific_Hits Secondary_Assay Secondary Assays (e.g., TRAP Assay) Specific_Hits->Secondary_Assay Validated_Hits Validated Hits (e.g., this compound) Secondary_Assay->Validated_Hits

Caption: High-throughput screening workflow for the identification of PAPD5 inhibitors.

Logical_Relationship node_rect node_rect Start Primary Hit Dose_Dependent Dose-Dependent Inhibition? Start->Dose_Dependent Specific Specific to PAPD5? Dose_Dependent->Specific Yes Discard_Dose Discard (Not Dose-Dependent) Dose_Dependent->Discard_Dose No Active_in_Cells Active in Cellular Assay? Specific->Active_in_Cells Yes Discard_Specific Discard (Non-Specific) Specific->Discard_Specific No Discard_Cellular Discard (Not Cell-Active) Active_in_Cells->Discard_Cellular No Lead_Candidate Lead Candidate Active_in_Cells->Lead_Candidate Yes

Caption: Logical relationship of the hit selection process in PAPD5 inhibitor screening.

Experimental Protocols

Protocol 1: Luciferase-Based High-Throughput Screening Assay for PAPD5 Inhibitors

This protocol describes a biochemical assay to measure the activity of recombinant PAPD5 (rPAPD5) by quantifying ATP consumption during RNA poly-adenylation. A decrease in luminescence signal indicates inhibition of PAPD5 activity.

Materials:

  • Recombinant human PAPD5 (rPAPD5)

  • RNA oligonucleotide substrate (e.g., a short RNA primer)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • 384-well white, opaque plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plates. Typically, a final concentration of 10 µM is used for primary screening. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor like this compound as a positive control.

  • Enzyme and Substrate Preparation: Prepare a master mix containing rPAPD5 and the RNA oligonucleotide substrate in the assay buffer. The final concentrations should be optimized for robust signal-to-background ratio.

  • Reaction Initiation: Add the rPAPD5/RNA substrate master mix to the compound-containing plates. Subsequently, add ATP to initiate the poly-adenylation reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Detection: Add the luciferase-based ATP detection reagent to each well. This reagent will quench the enzymatic reaction and generate a luminescent signal proportional to the amount of remaining ATP. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for each test compound. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

Protocol 2: Dose-Response Assay for IC50 Determination

This protocol is used to determine the potency (IC50) of hit compounds identified in the primary screen.

Materials:

  • Confirmed hit compounds

  • This compound (as a reference compound)

  • All materials listed in Protocol 1

Procedure:

  • Compound Dilution: Prepare a serial dilution series for each hit compound (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the luciferase-based PAPD5 activity assay as described in Protocol 1, using the serial dilutions of the hit compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PAPD5 activity.

Protocol 3: Telomeric Repeat Amplification Protocol (TRAP) Assay

This cell-based assay measures telomerase activity and can be used to validate the cellular efficacy of PAPD5 inhibitors. Inhibition of PAPD5 is expected to increase TERC levels and, consequently, telomerase activity.

Materials:

  • Human cell line expressing telomerase (e.g., HEK293T or a patient-derived iPSC line)

  • Test compound (e.g., this compound)

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • TRAP reaction mix (containing TS primer, dNTPs, and a DNA polymerase)

  • Reverse primer (e.g., ACX primer)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system or a real-time PCR instrument

  • DNA staining dye (e.g., SYBR Green)

Procedure:

  • Cell Treatment: Culture the cells in the presence of various concentrations of the test compound or this compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control (DMSO).

  • Cell Lysis: Harvest the cells and prepare cell lysates using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the TRAP assay.

  • Telomerase Extension: Add a standardized amount of cell lysate to the TRAP reaction mix containing the TS primer. Incubate at room temperature to allow telomerase to add telomeric repeats to the primer.

  • PCR Amplification: Add the reverse primer and perform PCR to amplify the telomerase extension products.

  • Detection and Analysis:

    • Gel-based: Resolve the PCR products on a polyacrylamide gel and visualize the characteristic DNA ladder pattern by staining with a DNA dye. An increase in the intensity of the ladder indicates higher telomerase activity.

    • Real-time PCR (qTRAP): Quantify the amplification of telomeric products in real-time. A lower Ct value corresponds to higher initial telomerase activity.

  • Data Interpretation: Compare the telomerase activity in compound-treated cells to the vehicle-treated control. A dose-dependent increase in telomerase activity validates the cellular mechanism of action of the PAPD5 inhibitor.

References

Application Notes and Protocols: Analysis of Telomerase Activity Restoration by BCH001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Telomerase and BCH001

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortality and aging.[1][2] In most normal somatic cells, telomerase activity is low or absent, leading to progressive telomere shortening with each cell division.[1] However, in approximately 85-90% of cancer cells and in stem cells, telomerase is reactivated, enabling limitless proliferation.[2][3] This makes telomerase a significant target for cancer therapeutics.[4]

This compound is a small molecule compound that modulates telomerase activity. It is crucial to understand that this compound is not a direct inhibitor of the telomerase enzyme. Instead, This compound is a specific inhibitor of PAPD5 , a non-canonical poly(A) polymerase.[5][6] The PAPD5 enzyme targets the Telomerase RNA Component (TERC) for degradation by adding a short oligo(A) tail.[5][7] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC stability and levels. This, in turn, restores the assembly of functional telomerase complexes, enhancing or restoring telomerase activity.[5][7] This mechanism is particularly relevant for treating diseases of telomere biology, such as Dyskeratosis Congenita (DC), which can be caused by mutations that destabilize TERC.[6]

Principle of the Telomerase Repeat Amplification Protocol (TRAP) Assay

The most common method for measuring telomerase activity is the Telomeric Repeat Amplification Protocol (TRAP) assay.[8][9] This highly sensitive, PCR-based method involves two main steps:

  • Telomerase Extension: Telomerase present in a cell or tissue extract adds telomeric repeats (TTAGGG) onto a non-telomeric substrate oligonucleotide (TS primer).[9]

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer, generating a characteristic 6-base pair DNA ladder that can be visualized by gel electrophoresis or quantified using real-time PCR (qTRAP).[9][10]

These notes provide a framework for using the TRAP assay to quantify the effects of this compound on telomerase activity in a research setting.

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway through which this compound restores telomerase activity.

BCH001_Mechanism cluster_0 Normal TERC Degradation Pathway cluster_1 This compound Intervention TERC Telomerase RNA (TERC) Degraded_TERC Degraded TERC TERC->Degraded_TERC Degradation Active_Telomerase Active Telomerase (Restored Activity) TERC->Active_Telomerase Stabilized TERC promotes assembly PAPD5 PAPD5 Enzyme PAPD5->TERC Oligo-adenylation This compound This compound This compound->PAPD5 Inhibits

Mechanism of this compound-mediated telomerase activity restoration.

Quantitative Data on this compound Treatment

The following table summarizes representative quantitative data from studies investigating the effect of this compound on patient-derived induced pluripotent stem cells (iPSCs) with mutations affecting TERC stability.[6][7]

ParameterCell Line / ModelTreatment DetailsResultReference
TERC Levels PARN-mutant iPSCs1 µM this compound for 7 daysIncreased steady-state TERC RNA levels[7]
Telomerase Activity PARN-mutant iPSCs1 µM this compound for 7 daysRestored telomerase activity to near wild-type levels[7]
Telomere Length PARN-mutant iPSCsContinuous culture with 1 µM this compoundProgressive telomere lengthening, establishing a normalized telomere length set-point over months[7]
Cell Viability iPSCs from DC patients1 µM this compound for 24-72 hoursNo adverse impact on cell growth, cell cycle, or apoptosis[5][7]

Experimental Protocols

The following diagram outlines the general workflow for assessing the impact of this compound on telomerase activity.

TRAP_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Extract Preparation A->B C 3. Protein Quantification B->C D 4. TRAP Assay: Telomerase Extension C->D E 5. PCR Amplification D->E F 6. Detection & Analysis (Gel or qPCR) E->F

Experimental workflow for TRAP assay with this compound treatment.
Protocol 1: Cell Culture and this compound Treatment

This protocol describes the treatment of adherent cells with this compound prior to analysis.

Materials:

  • Cell line of interest (e.g., patient-derived iPSCs, cancer cell lines)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 60-80% confluency).

  • Allow cells to adhere and resume proliferation (usually 24 hours).

  • Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 1 µM) and a vehicle control medium containing an equivalent concentration of DMSO.[7]

  • Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired treatment duration. Based on published data, a 7-day treatment is effective for observing changes in TERC levels and telomerase activity.[7] For telomere length studies, longer-term culture (weeks to months) is required.[7]

  • After the incubation period, proceed immediately to cell harvesting and lysate preparation for the TRAP assay.

Protocol 2: Telomerase Activity Measurement (TRAP Assay)

This protocol is adapted from standard non-radioactive TRAP assay methods.[9][10]

Materials:

  • Ice-cold Lysis Buffer (e.g., NP-40 or CHAPS-based buffer)[9][11]

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • TRAP PCR Kit or individual reagents:

    • TS Primer (non-telomeric substrate)

    • Reverse Primer (e.g., ACX)[10]

    • dNTPs

    • Taq DNA Polymerase

    • 5X or 10X TRAP Reaction Buffer

  • Nuclease-free water

  • PCR tubes and thermocycler

  • For detection:

    • Polyacrylamide or high-resolution agarose (B213101) gel

    • TBE buffer

    • DNA loading dye

    • DNA stain (e.g., SYBR® Green)

    • Gel imaging system

Procedure:

A. Cell Lysate Preparation [9]

  • Wash the treated and control cells once with ice-cold PBS.

  • Lyse the cells directly on the plate by adding an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a 6-well plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new, pre-chilled tube. This is the cell extract containing telomerase.

B. Protein Quantification

  • Determine the total protein concentration of each cell extract using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the concentration of all extracts to a standard value (e.g., 0.5-1.0 µg/µL) using lysis buffer. This ensures equal protein input into the TRAP reaction.

C. TRAP Reaction (Telomerase Extension)

  • For each sample, prepare a master mix on ice. For a 50 µL final reaction volume:

    • 10 µL 5X TRAP Reaction Buffer

    • 1 µL dNTPs (10 mM)

    • 1 µL TS Primer (e.g., 50 ng/µL)

    • 1 µL Reverse Primer (e.g., 50 ng/µL)

    • 0.4 µL Taq Polymerase (5 U/µL)

    • 25.6 µL Nuclease-free water

  • Aliquot 49 µL of the master mix into each PCR tube.

  • Add 1 µL of normalized cell extract (containing ~0.5-1.0 µg of protein) to the corresponding tube.

  • Prepare Controls:

    • Negative Control: Add 1 µL of lysis buffer instead of cell extract.

    • Heat Inactivation Control: Pre-heat 1 µL of a positive cell extract at 85°C for 10 minutes before adding it to the reaction mix.[10]

  • Incubate the tubes at 25°C for 40 minutes to allow for telomerase-mediated extension of the TS primer.[9]

D. PCR Amplification [9]

  • Immediately transfer the tubes to a thermocycler and begin the PCR program:

    • Initial Telomerase Inactivation: 95°C for 5 minutes

    • 25-30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 52°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 10 minutes

    • Hold: 4°C

E. Detection and Analysis

  • Mix 20-25 µL of each PCR product with 5 µL of DNA loading dye.

  • Load the samples onto a 10% non-denaturing polyacrylamide gel or a 3% high-resolution agarose gel.[9]

  • Run the gel in 0.5X or 1X TBE buffer until adequate separation is achieved.

  • Stain the gel with a fluorescent DNA stain and visualize using a gel documentation system.

  • Interpretation: Positive telomerase activity is indicated by a characteristic ladder of bands with 6-base pair increments. The intensity of the ladder correlates with the level of telomerase activity. Compare the band intensity of this compound-treated samples to the vehicle control to determine the effect on telomerase activity.

References

Troubleshooting & Optimization

BCH001 solubility issues and solutions in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with BCH001 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound is a hydrophobic molecule and is classified as practically insoluble in water and aqueous buffers alone.[1] Its chemical structure, a quinoline (B57606) derivative, contributes to its low aqueous solubility.[2][3] Direct dissolution in aqueous media is not recommended and will likely result in the compound failing to dissolve or precipitating out of solution. To work with this compound in aqueous-based experimental systems, such as cell culture, it is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing a concentrated stock solution of this compound.[1][3][4] It has been shown to dissolve this compound at high concentrations. For optimal results, use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[1]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to your desired high concentration (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to facilitate dissolution.[5] Always store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What is happening and how can I prevent this?

A5: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity when the DMSO stock is diluted into an aqueous environment. The hydrophobic compound, which was stable in DMSO, is no longer soluble in the final aqueous medium and therefore precipitates. The troubleshooting guide below provides several solutions to mitigate this common issue.

This compound Solubility Data

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 125 mg/mL (297.38 mM)May require sonication. Use fresh, hygroscopic DMSO for best results.[4]
Dimethyl Sulfoxide (DMSO)≥ 84 mg/mL (199.83 mM)
WaterInsoluble[1]
Ethanol~5 mg/mLLimited solubility.[1]

Troubleshooting Guide: Precipitation of this compound in Aqueous Buffers

This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.

ProblemPossible CauseRecommended Solution
Immediate Precipitation High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.Lower the final working concentration of this compound. Determine the maximum soluble concentration empirically by preparing a dilution series and observing for precipitation.
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your buffer or media. Then, add this intermediate dilution to the final volume. Alternatively, add the DMSO stock dropwise to the vigorously stirred or vortexing aqueous buffer.[5][6]
Low Temperature: The temperature of the aqueous buffer can affect solubility.Pre-warm your buffer or cell culture medium to 37°C before adding the this compound stock solution.[5]
Delayed Precipitation Compound Instability: this compound may not be stable in the aqueous environment over extended periods, leading to degradation and precipitation.For long-term experiments, consider renewing the media with freshly prepared this compound solution every 24-48 hours.[7]
Interaction with Media Components: Salts, proteins, or other components in complex media like cell culture medium can interact with this compound, reducing its solubility over time.[5]If compatible with your experimental setup, test different basal media formulations. The presence of serum proteins can sometimes help stabilize hydrophobic compounds, so performing dilutions in serum-containing media first may be beneficial.[8]
pH Shift: The pH of the buffer or media may change during incubation (e.g., due to cellular metabolism), which can affect the solubility of a pH-sensitive compound.As a quinoline derivative, the solubility of this compound might be pH-dependent.[9] While detailed studies on this compound are not available, you could empirically test if slight adjustments to the buffer pH (within a range compatible with your experiment) improve solubility. For basic quinoline derivatives, a more acidic pH can increase solubility.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound that can be used for subsequent dilutions in aqueous buffers.

Materials:

  • This compound powder (MW: 420.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Water bath sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 420.34 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.2034 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube (in this case, 1 mL).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If dissolution is difficult, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. Stored properly, the DMSO stock solution should be stable for at least one year.[4]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer (Stepwise Dilution)

Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • This compound concentrated stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is homogeneous.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution. For example, to prepare a final 10 µM solution from a 10 mM stock (a 1:1000 dilution), you can first make a 1:100 intermediate dilution. Add 1 µL of the 10 mM stock to 99 µL of the pre-warmed aqueous buffer. Mix immediately by gentle pipetting or flicking the tube.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed aqueous buffer to reach the final volume of 1 mL and a final concentration of 10 µM.

  • Mix the final solution gently by inverting the tube or swirling the flask.

  • Visually inspect the solution for any signs of precipitation (cloudiness, particles) before use.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation (Stepwise Dilution) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw_stock Thaw DMSO Stock Aliquot intermediate_dilution Prepare Intermediate Dilution in Warmed Buffer thaw_stock->intermediate_dilution prewarm_buffer Pre-warm Aqueous Buffer to 37°C prewarm_buffer->intermediate_dilution final_dilution Prepare Final Dilution in Warmed Buffer intermediate_dilution->final_dilution inspect Visually Inspect for Precipitation final_dilution->inspect use_immediately Use in Experiment inspect->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Precipitation of this compound cluster_immediate cluster_delayed rect_node rect_node start Precipitation Observed? immediate Immediate Precipitation? start->immediate immediate->rect_node Yes Potential Causes & Solutions delayed_causes Potential Causes & Solutions immediate->delayed_causes No (Delayed) conc High Final Concentration? -> Lower Concentration end_node Solution Clear conc->end_node dilution Rapid Dilution? -> Use Stepwise Dilution dilution->end_node temp Buffer is Cold? -> Pre-warm to 37°C temp->end_node instability Compound Instability? -> Refresh Media Periodically instability->end_node interaction Media Interaction? -> Test Different Media interaction->end_node ph_shift pH Shift? -> Test Buffer pH Stability ph_shift->end_node

Caption: Logical workflow for troubleshooting this compound precipitation.

signaling_pathway This compound Mechanism of Action This compound This compound PAPD5 PAPD5 (Non-canonical Poly(A) Polymerase) This compound->PAPD5 Inhibits TERC_Levels Increased TERC Levels This compound->TERC_Levels TERC TERC (Telomerase RNA Component) PAPD5->TERC Targets Oligoadenylation Oligo-adenylation (Destabilization Signal) TERC->Oligoadenylation Undergoes Degradation TERC Degradation Oligoadenylation->Degradation Telomerase Telomerase Activity TERC_Levels->Telomerase Promotes Telomere Telomere Length Restoration Telomerase->Telomere

Caption: Signaling pathway showing this compound's inhibition of PAPD5.

References

Technical Support Center: Overcoming Low In-Vivo Potency of BCH001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low in-vivo potency observed with BCH001, a specific PAPD5 inhibitor. Despite its demonstrated in-vitro efficacy, studies have noted that the translation to in-vivo models is hampered by issues of solubility and potency.[1] This guide offers structured approaches to diagnose and resolve these issues.

Troubleshooting Guide

Issue 1: Sub-optimal Bioavailability Due to Poor Solubility

Researchers have reported that this compound's progression to in-vivo testing has been hindered by its relatively low solubility.[1] Poor aqueous solubility is a common reason for low oral bioavailability, which can lead to insufficient drug concentration at the target site.[2][3][4]

Question: My in-vivo study with this compound shows significantly lower efficacy than expected from in-vitro data. How can I address the poor solubility of the compound?

Answer:

Improving the solubility of this compound is a critical first step. Several formulation strategies can be employed to enhance its dissolution and subsequent absorption.[2][3][5][6][7] Consider the following approaches:

  • Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can enhance the dissolution rate.[2][3]

    • Micronization: This technique reduces particle size to the micrometer range.[6]

    • Nanosizing: Creating nanoparticles (nanocrystals) can further increase the surface area and improve dissolution.[5][6]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a more soluble amorphous form.[5][6][7]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve solubility and absorption.[2][5][6] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[3][6]

  • Complexation: Utilizing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.[2][3][6]

Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling

  • Preparation of Milling Media: Prepare a slurry containing this compound, a suitable stabilizer (e.g., a non-ionic polymer or surfactant to prevent agglomeration), and the milling media (e.g., yttria-stabilized zirconium oxide beads).[5]

  • Milling: Place the slurry in a high-energy mill. The milling time and speed will need to be optimized to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution using techniques like dynamic light scattering (DLS) or laser diffraction.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, morphology (e.g., using scanning electron microscopy), and dissolution rate compared to the unprocessed drug.

Issue 2: Inadequate Pharmacokinetics (PK) and Target Engagement

Even with improved solubility, the in-vivo potency of this compound can be limited by poor pharmacokinetic properties, such as rapid metabolism or clearance, leading to insufficient drug concentrations at the target tissue.[4][8][9]

Question: I've improved the formulation of this compound, but the in-vivo efficacy is still low. How can I investigate and improve its pharmacokinetic profile and target engagement?

Answer:

A thorough investigation of this compound's PK profile is necessary. This involves a multi-faceted approach encompassing both experimental measurements and potential structural modifications.

  • Pharmacokinetic Studies: Conduct comprehensive PK studies in a relevant animal model to determine key parameters such as clearance, volume of distribution, and oral bioavailability.[8]

  • Metabolite Identification: Identify the major metabolic pathways of this compound. This can reveal metabolic "hotspots" on the molecule that could be modified to improve stability.[8]

  • Structure-Activity Relationship (SAR) Studies: If metabolic liabilities are identified, a medicinal chemistry effort can be initiated to synthesize analogs of this compound with improved metabolic stability while retaining potency.[8]

  • Advanced Drug Delivery Systems: Consider using nanoparticle-based delivery systems to protect this compound from degradation, prolong its circulation time, and potentially target it to the desired tissue.[10][11][12][13]

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Unformulated this compound500.51505
This compound Nanosuspension3501.0120040
This compound in SEDDS5000.75180060

Experimental Protocol: In-Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6) and divide them into groups for each formulation to be tested.

  • Dosing: Administer the different this compound formulations orally (e.g., by gavage) at a consistent dose. Include an intravenous (IV) dosing group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, and AUC for each formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in-vivo potency a concern?

A1: this compound is a specific inhibitor of PAPD5, a non-canonical polymerase that destabilizes the telomerase RNA component (TERC).[1][14] It has shown promise in in-vitro models for restoring telomerase activity.[1][14] However, its progression to in-vivo studies has been hampered by low solubility and potency, which are common challenges in drug development that can lead to a disconnect between in-vitro and in-vivo results.[1][9]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits PAPD5, which in turn reduces the oligo-adenylation of the telomerase RNA component (TERC). This stabilization of TERC leads to increased telomerase activity.[1][14]

Q3: Are there alternative strategies to small molecule inhibitors for modulating this pathway?

A3: While this compound is a small molecule inhibitor, other therapeutic modalities could potentially target the same pathway. These could include nucleic acid-based therapies or proteolysis-targeting chimeras (PROTACs) that could induce the degradation of PAPD5.[15]

Q4: What are the key considerations when choosing a formulation strategy?

A4: The choice of formulation strategy depends on the physicochemical properties of this compound. Key considerations include its solubility in various solvents and lipids, its crystalline structure, and its chemical stability.[2][5][6] A tiered approach, starting with simpler methods like micronization and progressing to more complex formulations like solid dispersions or lipid-based systems, is often practical.

Q5: How can I assess target engagement of this compound in vivo?

A5: Assessing target engagement is crucial to confirm that this compound is reaching its intended target in sufficient concentrations to exert a biological effect.[4] This can be done by measuring downstream biomarkers of PAPD5 inhibition in tissue samples from treated animals. For this compound, this could involve measuring the adenylation status of TERC RNA in relevant tissues.

Visualizations

Signaling_Pathway This compound This compound PAPD5 PAPD5 This compound->PAPD5 inhibits TERC TERC PAPD5->TERC oligo-adenylates Telomerase_Activity Telomerase_Activity TERC->Telomerase_Activity TERC_Degradation TERC_Degradation TERC->TERC_Degradation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation cluster_analysis Data Analysis & Iteration Formulation Select Formulation Strategy (e.g., Nanosuspension) Preparation Prepare Formulation Formulation->Preparation Characterization In-vitro Characterization (Particle Size, Dissolution) Preparation->Characterization PK_Study Pharmacokinetic Study Characterization->PK_Study Optimized Formulation Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study Target_Engagement Biomarker Analysis (Target Engagement) Efficacy_Study->Target_Engagement Data_Analysis Analyze PK/PD Data Decision Potency Goal Met? Data_Analysis->Decision Decision->Formulation No, Iterate Decision->Efficacy_Study Yes, Proceed

Caption: Workflow for overcoming low in-vivo potency.

Logical_Relationship Low_Solubility Low Aqueous Solubility Poor_Absorption Poor Oral Absorption Low_Solubility->Poor_Absorption Low_Bioavailability Low Bioavailability Poor_Absorption->Low_Bioavailability Insufficient_Target_Exposure Insufficient Target Exposure Low_Bioavailability->Insufficient_Target_Exposure Low_InVivo_Potency Low In-Vivo Potency Rapid_Metabolism Rapid Metabolism/ Clearance Rapid_Metabolism->Insufficient_Target_Exposure Insufficient_Target_Exposure->Low_InVivo_Potency Formulation_Strategies Formulation Strategies (Nanoparticles, SEDDS, etc.) Formulation_Strategies->Low_Solubility Medicinal_Chemistry Medicinal Chemistry (SAR) Medicinal_Chemistry->Rapid_Metabolism

Caption: Root causes and solutions for low in-vivo potency.

References

Troubleshooting BCH001 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BCH001 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific small molecule inhibitor of PAPD5, a non-canonical polymerase.[1][2][3] PAPD5 oligoadenylates and destabilizes the telomerase RNA component (TERC). By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC levels, restored telomerase activity, and normalized telomere length in cells with certain mutations, such as those found in Dyskeratosis Congenita (DC).[1][2]

Q2: For how long has this compound been shown to be effective in cell culture?

A2: Patient-derived induced pluripotent stem cells (iPSCs) have been cultured continuously in 1 µM this compound for months, successfully establishing a normalized telomere length.[1]

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: A concentration of 1 µM has been shown to be effective for long-term experiments in iPSCs.[1] In other experiments, concentrations between 100 nM and 1 µM for 7 days have been used to reduce TERC RNA oligo-adenylation.[2]

Q4: Does this compound impact cell viability over long-term exposure?

A4: Long-term exposure to a similar PAPD5 inhibitor, RG7834, showed no significant change in growth rate, viability, or colony-forming potential of human AML cell lines.[1] this compound itself, at a concentration of 1 µM for 24-72 hours, has been shown to have no adverse impact on cell growth, cell cycle, or apoptosis in iPSCs.[2]

Q5: How should I store this compound stock solutions?

A5: Stock solutions of this compound can be stored at -20°C for up to one year or at -80°C for up to two years.[2]

Troubleshooting Guide for Long-Term Experiments

Issue 1: Diminished or Loss of this compound Activity Over Time

You may observe a decrease in the expected biological effect of this compound in your long-term experiment, suggesting a loss of active compound.

Potential Causes and Solutions

Potential CauseProposed SolutionVerification Protocol
Chemical Instability/Degradation Increase the frequency of media changes with freshly prepared this compound. Shield the compound from light during storage and incubation.Activity Assay: Compare the efficacy of a freshly prepared this compound solution with your aged experimental media on a short-term functional assay (e.g., TERC levels).
Adsorption to Plastics Use low-adhesion plasticware for cell culture and preparation of this compound solutions.Concentration Measurement: Quantify the concentration of this compound in your media over time using LC-MS to determine if there is a significant decrease.
Metabolism by Cells Increase the concentration of this compound or the frequency of media changes.Metabolite Analysis: Use LC-MS/MS to analyze cell lysates and conditioned media for potential this compound metabolites.
Issue 2: Precipitate Formation in Media or Stock Solutions

You may observe cloudiness or visible precipitate in your this compound-containing media or upon thawing your stock solution.

Potential Causes and Solutions

Potential CauseProposed SolutionVerification Protocol
Poor Solubility Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in your culture medium. Ensure the final solvent concentration is not toxic to your cells.Solubility Test: Determine the saturation solubility of this compound in your specific culture medium at the experimental temperature.
Temperature Effects When thawing, warm the stock solution to room temperature and vortex thoroughly before adding to the media. Prepare fresh dilutions for each experiment.Visual Inspection: After warming and vortexing, visually inspect the stock solution for any remaining precipitate before use.
Interaction with Media Components Prepare this compound in a basal medium first before adding supplements like serum, which can sometimes cause precipitation.Component Test: Add this compound to different components of your media individually to identify the source of the interaction.

Experimental Protocols

Protocol 1: Functional Assessment of this compound Activity on TERC Levels

This protocol is designed to verify the biological activity of your this compound solution.

  • Cell Seeding: Plate your target cells (e.g., PARN-mutant iPSCs) at a suitable density.

  • Treatment: Treat cells with:

    • Vehicle control (e.g., DMSO).

    • Freshly prepared 1 µM this compound.

    • 1 µM this compound from your long-term experiment's conditioned media.

  • Incubation: Incubate for 7 days.

  • RNA Extraction: Extract total RNA from all treatment groups.

  • Analysis:

    • Measure TERC RNA levels by Northern blot or qRT-PCR.

    • Assess TERC 3' end adenylation profile using RLM-RACE.[1]

  • Comparison: A significant decrease in TERC levels or a change in the adenylation profile in cells treated with the aged media compared to the fresh solution indicates a loss of this compound activity.

Protocol 2: Quantification of this compound Concentration using LC-MS

This protocol helps determine if the concentration of this compound is decreasing in your experimental setup.

  • Sample Collection: Collect aliquots of your this compound-containing media at different time points (e.g., 0, 24, 48, 72 hours) from your cell culture plates.

  • Sample Preparation: Perform a protein precipitation and/or solid-phase extraction to clean up the samples.

  • Standard Curve: Prepare a standard curve of known this compound concentrations in the same type of media.

  • LC-MS Analysis: Analyze the samples and standards using a suitable Liquid Chromatography-Mass Spectrometry method.

  • Quantification: Determine the concentration of this compound in your samples by comparing to the standard curve. A significant drop in concentration over time may indicate instability or adsorption.

Visualizations

This compound Mechanism of Action

BCH001_Mechanism cluster_0 Normal TERC Regulation cluster_1 Effect of this compound TERC TERC RNA PAPD5 PAPD5 TERC->PAPD5 binds TERC_oligoA Oligo-adenylated TERC PAPD5->TERC_oligoA adds oligo(A) tail Degradation Degradation TERC_oligoA->Degradation This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited inhibits TERC_stable Stable TERC RNA Telomerase Telomerase Activity TERC_stable->Telomerase promotes

Caption: Mechanism of this compound in preventing TERC degradation.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Start Observe Decreased This compound Efficacy Check_Precipitate Check for Precipitate in Media/Stock Start->Check_Precipitate Precipitate_Yes Yes Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Check_Precipitate->Precipitate_No No Solubility_Protocol Follow Solubility Troubleshooting Precipitate_Yes->Solubility_Protocol Activity_Assay Perform Functional Activity Assay Precipitate_No->Activity_Assay Activity_Lost Activity Lost? Activity_Assay->Activity_Lost Activity_Lost_Yes Yes Activity_Lost->Activity_Lost_Yes Yes Activity_Lost_No No Activity_Lost->Activity_Lost_No No Degradation_Protocol Follow Instability/ Degradation Protocol Activity_Lost_Yes->Degradation_Protocol Other_Factors Consider Other Experimental Factors Activity_Lost_No->Other_Factors

Caption: Logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimizing BCH001 Dosage for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCH001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in primary cell lines. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific small-molecule inhibitor of Poly(A)-Specific Ribonuclease D5 (PAPD5), a non-canonical poly(A) polymerase.[1][2][3][4] The primary mechanism of action of this compound is to prevent the oligo-adenylation of the telomerase RNA component (TERC). This oligo-adenylation marks TERC for degradation.[1][3] By inhibiting PAPD5, this compound stabilizes TERC, leading to increased TERC levels, which in turn can restore telomerase activity and telomere length in cells where TERC levels are limiting.[1][4][5]

Q2: In which cell types has this compound been shown to be effective?

This compound has been shown to be effective in various cell types, including human induced pluripotent stem cells (iPSCs) from patients with Dyskeratosis Congenita (DC), a disease caused by mutations affecting telomerase.[1][3][4] It has also been used in primary human hematopoietic stem and progenitor cells (HSPCs) and primary fibroblasts.[1]

Q3: What is a good starting concentration for this compound in primary cell culture?

Based on published data, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments in primary cells.[3] For example, a concentration of 1 µM has been used effectively in iPSCs without adverse effects on cell growth, cell cycle, or apoptosis.[2][3] However, the optimal concentration is highly dependent on the specific primary cell type and the experimental endpoint. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.

Q4: How should I prepare and store a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in your culture is non-toxic to your primary cells, typically below 0.5% and ideally ≤0.1%.

Q5: What are the expected outcomes of successful this compound treatment?

Successful treatment with an optimized dose of this compound should lead to:

  • An increase in the steady-state levels of TERC RNA.

  • An increase in telomerase activity.

  • An elongation of telomeres over time with continuous treatment.

It is important to note that a significant increase in telomerase activity and telomere length is expected only in cells that express the telomerase reverse transcriptase (TERT) component.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in TERC levels. - this compound concentration is too low.- The primary cell type is not sensitive to this compound.- Incorrect quantification method.- Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).- Verify PAPD5 expression in your primary cell line.- Ensure your qPCR or Northern blot protocol is optimized and validated for TERC detection.
Increased TERC levels, but no increase in telomerase activity. - The primary cell line does not express TERT.- The telomerase activity assay is not sensitive enough.- Confirm TERT expression in your primary cells using qPCR or Western blot.- Use a highly sensitive telomerase activity assay, such as a Telomeric Repeat Amplification Protocol (TRAP) assay.[6][7][8][9]
High cytotoxicity observed even at low concentrations. - The primary cell line is particularly sensitive to this compound or the DMSO solvent.- Incorrect assessment of cell viability.- Lower the starting concentration range in your dose-response experiment.- Ensure the final DMSO concentration is as low as possible (≤0.1%).- Use a reliable cytotoxicity assay such as MTT or CellTiter-Glo.[2][10][11][12][13]
Inconsistent results between experiments. - Variability in primary cell passages.- Inconsistent this compound dosage preparation.- Differences in cell seeding density.- Use primary cells from the same donor and within a narrow passage range.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Standardize cell seeding density across all experiments.

Experimental Protocols

Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific primary cell line.

a. Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo)

  • Objective: To determine the concentration range of this compound that is not cytotoxic to the primary cells.

  • Methodology:

    • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • This compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A logarithmic or half-log dilution series is recommended (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 0 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • Assay:

      • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.[2][10][11]

      • For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and read the luminescence.[12][13][14][15][16]

    • Data Analysis: Plot the cell viability (%) against the log of this compound concentration to generate a dose-response curve. Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

b. Functional Assay: TERC Quantification (RT-qPCR)

  • Objective: To determine the concentration of this compound that results in the maximal increase in TERC levels.

  • Methodology:

    • Cell Treatment: Treat your primary cells with a range of non-toxic concentrations of this compound determined from the cytotoxicity assay.

    • RNA Extraction: After the desired incubation period (e.g., 48-72 hours), harvest the cells and extract total RNA.

    • Reverse Transcription: Synthesize cDNA from the extracted RNA.

    • qPCR: Perform quantitative PCR using validated primers for TERC and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Data Analysis: Calculate the relative expression of TERC at each this compound concentration compared to the vehicle control. Plot the fold change in TERC expression against the this compound concentration.

Assessment of Telomerase Activity (TRAP Assay)
  • Objective: To confirm that the increase in TERC levels translates to an increase in telomerase activity.

  • Methodology:

    • Cell Treatment: Treat primary cells with the optimal concentration of this compound determined from the TERC quantification assay.

    • Cell Lysis: After the desired treatment duration, prepare cell lysates.

    • TRAP Assay: Perform a Telomeric Repeat Amplification Protocol (TRAP) assay using a commercially available kit or a well-established protocol.[6][7][8][9] This typically involves the extension of a substrate by telomerase followed by PCR amplification of the extension products.

    • Detection: Analyze the TRAP products by gel electrophoresis or using a real-time PCR-based method.

    • Quantification: Quantify the telomerase activity relative to the vehicle control.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Primary Human Fibroblasts

This compound Conc.% Cell Viability (48h)TERC Fold Change (48h)Relative Telomerase Activity (72h)
0 nM (Vehicle)100%1.01.0
10 nM98%1.21.1
30 nM99%1.51.4
100 nM97%2.11.9
300 nM95%2.82.5
1 µM92%3.53.2
3 µM85%3.63.3
10 µM60%3.4N/A

N/A: Not Assessed due to cytotoxicity.

Mandatory Visualizations

BCH001_Mechanism_of_Action cluster_0 Normal TERC Maturation and Stability cluster_1 PAPD5-mediated TERC Degradation TERC_precursor TERC Precursor TERC_mature Mature TERC TERC_precursor->TERC_mature Processing TERC_precursor->TERC_mature TERC_oligoA Oligo-adenylated TERC TERC_precursor->TERC_oligoA Oligo-adenylation Telomerase_active Active Telomerase TERC_mature->Telomerase_active Assembly with TERT PAPD5 PAPD5 Degradation Degradation TERC_oligoA->Degradation This compound This compound This compound->PAPD5 Inhibition

Caption: Mechanism of action of this compound in preventing TERC degradation.

Experimental_Workflow start Start: Primary Cell Line dose_response 1. Dose-Response & Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->dose_response determine_range Determine Non-Toxic Concentration Range dose_response->determine_range functional_assay 2. Functional Assay: TERC Quantification (RT-qPCR) determine_range->functional_assay determine_optimal Determine Optimal this compound Concentration functional_assay->determine_optimal activity_assay 3. Telomerase Activity Assay (TRAP Assay) determine_optimal->activity_assay confirm_activity Confirm Increased Telomerase Activity activity_assay->confirm_activity end End: Optimized Dosage for Further Experiments confirm_activity->end

Caption: Experimental workflow for optimizing this compound dosage.

References

Potential off-target effects of BCH001 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating Potential Off-Target Effects of BCH001 at High Concentrations

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating potential off-target effects of this compound, a specific inhibitor of PAPD5, particularly when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound is a quinoline (B57606) derivative identified as a specific inhibitor of poly(A)-polymerase D5 (PAPD5). PAPD5 is a non-canonical polymerase that oligoadenylates and destabilizes the telomerase RNA component (TERC). By inhibiting PAPD5, this compound restores telomerase activity and telomere length in cellular models of dyskeratosis congenita (DC).[1]

Q2: What is currently known about the specificity and off-target profile of this compound?

A2: Studies have shown that this compound is a highly specific inhibitor of PAPD5. At standard effective concentrations (e.g., 1 µM), it demonstrates no significant inhibition of the related poly(A)-specific ribonuclease (PARN) or several other canonical and non-canonical polynucleotide polymerases.[1] Furthermore, at this concentration, it has been observed to have no adverse impact on cell growth, cell cycle, or apoptosis and causes minimal changes to the transcriptome, suggesting a high degree of specificity.[1]

Q3: Why should I be concerned about off-target effects at high concentrations of this compound?

A3: While this compound is highly specific at its effective concentration, using any small molecule inhibitor at concentrations significantly higher than its IC50 or effective dose increases the likelihood of engaging unintended targets. These off-target interactions can lead to ambiguous experimental results, cellular toxicity, or other phenotypic effects that are not related to the inhibition of PAPD5. Therefore, it is crucial to characterize or be aware of the potential for off-target effects, especially when dose-escalation studies are performed.

Q4: I am observing unexpected cellular phenotypes at high concentrations of this compound. How can I determine if these are due to off-target effects?

A4: To determine if an observed phenotype is due to an off-target effect, a systematic approach is recommended. This can include:

  • Dose-response analysis: Correlate the unexpected phenotype with the concentration of this compound. If the effect only appears at high concentrations, it may be an off-target effect.

  • Use of a negative control: If available, a structurally similar but inactive analog of this compound can help determine if the phenotype is related to the chemical scaffold itself.

  • Target engagement assays: Confirm that this compound is engaging its intended target, PAPD5, at the concentrations where the on-target effect is expected.

  • Off-target profiling: Conduct experiments such as kinase selectivity profiling or a cellular thermal shift assay (CETSA) to identify potential unintended binding partners at high concentrations.

Q5: Are there any commercially available services to profile the off-target effects of small molecules like this compound?

A5: Yes, several contract research organizations (CROs) offer fee-for-service off-target profiling. A common service is kinome scanning, which screens a compound against a large panel of kinases. Other services can provide broader screening against a range of protein families. These services can provide valuable data on the selectivity of your compound.

Data on this compound Specificity

The following table summarizes the known specificity of this compound against other polynucleotide polymerases as described in the literature. A comprehensive off-target screen for this compound, particularly at high concentrations against a broad panel of kinases or other protein families, is not currently available in the public domain.

TargetActivityConcentrationReference
On-Target
PAPD5InhibitionLow micromolar[1]
Off-Target (Tested)
PARNNo InhibitionNot specified[1]
Other canonical and non-canonical polynucleotide polymerasesNo InhibitionNot specified[1]

Investigating Off-Target Effects: Signaling Pathways and Experimental Workflows

To understand the on-target mechanism of this compound and to conceptualize how off-target effects could arise and be investigated, the following diagrams are provided.

cluster_on_target On-Target Pathway of this compound cluster_off_target Hypothetical Off-Target Effects at High Concentrations This compound This compound PAPD5 PAPD5 This compound->PAPD5 Inhibits TERC_destabilization TERC Destabilization PAPD5->TERC_destabilization Promotes Telomerase_activity Decreased Telomerase Activity TERC_destabilization->Telomerase_activity Telomere_shortening Telomere Shortening Telomerase_activity->Telomere_shortening High_this compound High Conc. This compound Off_target_kinase Off-Target Kinase High_this compound->Off_target_kinase Inhibits Altered_signaling Altered Cell Signaling Off_target_kinase->Altered_signaling Unexpected_phenotype Unexpected Phenotype (e.g., toxicity, differentiation) Altered_signaling->Unexpected_phenotype

This compound On-Target Pathway and Hypothetical Off-Target Interactions.

cluster_workflow Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype at High [this compound] dose_response Perform Dose-Response Curve for Phenotype start->dose_response confirm_on_target Confirm On-Target (PAPD5) Engagement dose_response->confirm_on_target off_target_screen Conduct Off-Target Screening (e.g., Kinome Scan) confirm_on_target->off_target_screen cetsa Validate Hits with Cellular Thermal Shift Assay (CETSA) off_target_screen->cetsa pathway_analysis Pathway Analysis of Confirmed Off-Targets cetsa->pathway_analysis conclusion Identify Pathway(s) Responsible for Unexpected Phenotype pathway_analysis->conclusion

Experimental workflow for identifying and validating off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate potential off-target effects of this compound.

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinases of this compound at high concentrations.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare serial dilutions of this compound to be tested. It is recommended to test a high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting off-target interactions.

  • Kinase Panel Screening:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically offer panels of hundreds of human kinases.

    • Submit the prepared this compound samples for screening at the desired concentration(s).

    • The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis:

    • The results are usually provided as the percentage of inhibition for each kinase at the tested concentration.

    • A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% or >75% inhibition).

    • For hits, it is recommended to follow up with IC50 determination to quantify the potency of this compound against the off-target kinase.

  • Interpretation:

    • A selective inhibitor will show a high percentage of inhibition for the intended target (if included in the panel) and minimal inhibition for other kinases.

    • Significant inhibition of kinases other than PAPD5 (which is not a kinase) would indicate potential off-target effects that warrant further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of potential off-target proteins by this compound in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to a suitable confluency.

    • Treat the cells with a high concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific for the potential off-target protein identified from the kinase screen or other methods.

    • Quantify the band intensities at each temperature for both the vehicle- and this compound-treated samples.

  • Data Analysis and Interpretation:

    • Plot the normalized band intensity against the temperature to generate a melting curve for the protein of interest.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates that this compound is binding to and stabilizing the protein, confirming cellular target engagement.

By following these guidelines and protocols, researchers can systematically investigate the potential off-target effects of this compound at high concentrations and gain a clearer understanding of their experimental observations.

References

How to minimize BCH001 cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BCH001 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer solutions for minimizing potential cytotoxicity in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific small molecule inhibitor of PAPD5, a non-canonical poly(A) polymerase. PAPD5 is responsible for adding short oligo(A) tails to the 3' end of the Telomerase RNA Component (TERC), which signals it for degradation. By inhibiting PAPD5, this compound prevents this oligo-adenylation, leading to the stabilization and increased steady-state levels of TERC.[1] This, in turn, can restore telomerase activity and telomere length in cells where TERC levels are limiting, such as in induced pluripotent stem cells (iPSCs) derived from patients with dyskeratosis congenita (DC).[2]

Q2: Is cytotoxicity an expected outcome of this compound treatment?

A2: Generally, this compound has been reported to have a low toxicity profile. Studies have shown that concentrations of this compound up to 1 µM for 24-72 hours had no adverse impact on cell growth, cell cycle, or apoptosis in iPSCs from DC patients.[1] Furthermore, long-term oral administration in mouse models was well-tolerated.[2] However, unexpected cytotoxicity may occur in certain sensitive cell lines that are not the primary focus of existing research.

Q3: What are the potential causes of unexpected cytotoxicity with this compound in my cell line?

A3: Unexpected cytotoxicity in sensitive cell lines can stem from several factors that are common to many small molecule inhibitors:

  • High Concentrations: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.[3]

  • Prolonged Exposure: Continuous exposure to the inhibitor, even at a non-toxic concentration, may disrupt normal cellular processes over time.[3]

  • Off-Target Effects: this compound, a quinoline (B57606) derivative, could potentially interact with other cellular targets besides PAPD5, which may be critical for survival in your specific cell line.[4] Quinoline compounds have been known to sometimes interact with DNA topoisomerases, kinases, or ion channels.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[3]

  • On-Target Toxicity in a Different Context: While PAPD5's role in TERC regulation is well-documented, it is also involved in other cellular processes, such as the regulation of certain microRNAs (e.g., miR-21) and ribosomal RNA quality control.[5][6][7] Inhibiting these functions might be detrimental to specific cell types that are highly dependent on these pathways.

  • Compound Instability: Degradation of the compound in your experimental setup could lead to the formation of toxic byproducts.[8]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

If you observe significant cytotoxicity, a systematic approach to troubleshooting is recommended. The following workflow can help you pinpoint the source of the issue.

A High Cytotoxicity Observed B Step 1: Verify Experimental Parameters A->B C Is this compound concentration optimized? B->C D Is exposure time optimized? C->D L Solution Found/Cytotoxicity Minimized C->L Optimize concentration E Is solvent concentration in a non-toxic range? D->E D->L Optimize exposure time F Step 2: Investigate Off-Target Effects E->F If cytotoxicity persists E->L Adjust solvent concentration G Test a structurally different PAPD5 inhibitor F->G H Perform rescue experiment (if possible) G->H I Step 3: Assess On-Target Toxicity H->I If off-target effects are ruled out J Analyze expression of other PAPD5-regulated RNAs I->J K Evaluate cell line dependency on PAPD5-mediated pathways J->K K->L Implement optimized protocol

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Action: Perform a dose-response experiment with a wide range of this compound concentrations. It is crucial to start with concentrations below the reported effective range (e.g., starting from nanomolar concentrations) to identify a potential therapeutic window for your cell line.

    • Rationale: Cytotoxicity is often dose-dependent.[3] A concentration that is effective and non-toxic in one cell line may be toxic in another.

  • Optimize Exposure Time:

    • Action: Conduct a time-course experiment using a fixed, non-toxic concentration of this compound. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours).

    • Rationale: The cytotoxic effects of a compound can be cumulative.[3] It is important to determine the minimum exposure time required to achieve the desired biological effect.

  • Control for Solvent Toxicity:

    • Action: Run a vehicle-only control with the same final concentration of solvent (e.g., DMSO) used in your experiment.

    • Rationale: The final concentration of the solvent should be below the toxic threshold for your cell line, which is typically less than 0.5% for DMSO.[3]

  • Confirm Compound Integrity:

    • Action: Ensure that your this compound stock is properly stored and has not undergone multiple freeze-thaw cycles. If possible, verify its purity. Prepare fresh dilutions for each experiment.

    • Rationale: Compound degradation can produce toxic byproducts.[8]

Issue 2: Inconsistent Results Between Experiments

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Action: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

    • Rationale: Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.

  • Verify Pipetting and Dilutions:

    • Action: Calibrate your pipettes and double-check all calculations for dilutions.

    • Rationale: Small errors in concentration can lead to significant differences in cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic potential of this compound in a sensitive cell line.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium (phenol red-free medium is recommended for colorimetric assays)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

ParameterRecommendation
Cell Seeding Density Optimize for logarithmic growth phase during the assay
This compound Concentration Range 0.01 µM to 100 µM (adjust based on initial findings)
Incubation Time 24, 48, and 72 hours
Solvent Concentration Keep final DMSO concentration ≤ 0.5%
Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)

This protocol helps to determine the mechanism of cell death induced by this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined exposure time. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of this compound.

cluster_0 Normal TERC Regulation cluster_1 Action of this compound TERC TERC RNA PAPD5 PAPD5 TERC->PAPD5 3' oligo-adenylation Degradation Degradation PAPD5->Degradation This compound This compound PAPD5_inhibited PAPD5 This compound->PAPD5_inhibited Inhibits TERC_stabilized TERC RNA Stabilized Telomerase Telomerase Activity Restored TERC_stabilized->Telomerase

References

BCH001 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with BCH001, a specific PAPD5 inhibitor. Here you will find guidance on proper storage, handling, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a quinoline (B57606) derivative that acts as a specific inhibitor of the non-canonical poly(A) polymerase PAPD5.[1] PAPD5 is known to oligoadenylate (B1213165) and destabilize the telomerase RNA component (TERC). By inhibiting PAPD5, this compound prevents the degradation of TERC, leading to increased TERC levels and restoration of telomerase activity.[2][3] This mechanism is particularly relevant in conditions like Dyskeratosis Congenita (DC) where telomerase function is impaired.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1][5] For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in fresh, anhydrous DMSO. It may require ultrasonic treatment to fully dissolve.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a new, unopened bottle to prevent introducing moisture, which can affect the compound's stability.

Q4: What is the expected in vitro activity of this compound?

A4: In vitro, this compound has been shown to inhibit recombinant PAPD5 (rPAPD5) in a dose-dependent manner.[1] In cell-based assays using patient-derived induced pluripotent stem cells (iPSCs), this compound at concentrations of 100 nM to 1 µM for 7 days has been shown to reduce TERC oligo-adenylation and increase steady-state TERC RNA levels.[1]

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationReference
Powder-20°C3 years[6]
4°C2 years[6]
In DMSO-80°C2 years[1]
-20°C1 year[1]
Table 2: this compound Solubility
SolventSolubilityReference
DMSO125 mg/mL (297.38 mM)[1]
84 mg/mL (199.83 mM)[5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare working solutions by diluting the stock solution to your final experimental concentration (e.g., 10 µM) in pre-warmed (37°C) cell culture medium (with and without serum) and PBS.

  • Incubate the working solutions at 37°C in a humidified incubator with 5% CO₂.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.

  • Quench and extract: To a 100 µL aliquot of your sample, add 200 µL of cold acetonitrile containing an internal standard. Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Analyze: Transfer the supernatant to an HPLC vial and analyze by HPLC-MS.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to the internal standard. Plot the percentage of this compound remaining versus time to determine its stability.

Troubleshooting Guides

Issue 1: Loss of this compound Activity or Inconsistent Results
Possible Cause Suggested Solution
This compound Degradation - Ensure proper storage of both powder and stock solutions as per Table 1. - Prepare fresh stock solutions regularly. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] - Assess the stability of this compound in your specific experimental media using the protocol provided above.
Compound Precipitation - Visually inspect the media for any precipitate after adding this compound. - The final DMSO concentration in the culture medium should typically be below 0.5%.[7] - Perform a stepwise dilution of the DMSO stock into pre-warmed media while gently vortexing.[7] - The presence of serum can sometimes aid in solubility.[7]
Inaccurate Pipetting - Use calibrated pipettes. - For serial dilutions, ensure thorough mixing between each step.
Cell Line Variability - Ensure consistent cell passage number and health. - Perform regular cell line authentication.
Issue 2: High Background or Off-Target Effects
Possible Cause Suggested Solution
High Concentration of this compound - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. - this compound has been shown to have no adverse impact on cell growth, cell cycle, or apoptosis in iPSCs at 1 µM for 24-72 hours.[1]
Solvent Toxicity - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[7] - Run a vehicle control with the same final DMSO concentration to assess its effect.
Contaminated Reagents - Use fresh, high-quality reagents and sterile techniques.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound PAPD5 PAPD5 This compound->PAPD5 Inhibits TERC_immature Immature TERC PAPD5->TERC_immature Oligoadenylates TERC_mature Mature TERC TERC_immature->TERC_mature Matures to TERC_degradation TERC Degradation TERC_immature->TERC_degradation Leads to Telomerase Telomerase Complex TERC_mature->Telomerase Assembles into Telomeres Telomere Elongation Telomerase->Telomeres Promotes

Caption: this compound inhibits PAPD5, preventing TERC degradation and promoting telomerase activity.

G cluster_1 Troubleshooting Workflow for Loss of this compound Activity Start Inconsistent or No Activity Observed Check_Storage Verify Proper Storage (-20°C/-80°C) Start->Check_Storage Check_Prep Review Stock Solution Preparation Check_Storage->Check_Prep Storage OK New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Improper Storage Check_Precipitate Inspect for Precipitation Check_Prep->Check_Precipitate Prep OK Check_Prep->New_Stock Error in Preparation Check_Assay Evaluate Assay Conditions Check_Precipitate->Check_Assay No Precipitate Optimize_Sol Optimize Solubilization (e.g., stepwise dilution) Check_Precipitate->Optimize_Sol Precipitate Observed Validate_Assay Validate Assay with Positive Control Check_Assay->Validate_Assay Conditions OK Check_Assay->Validate_Assay Incorrect Conditions Success Problem Resolved New_Stock->Success Optimize_Sol->Success Validate_Assay->Success

Caption: A logical workflow for troubleshooting loss of this compound activity in experiments.

G cluster_2 Hypothesized Degradation Pathway of this compound This compound This compound (Quinoline Derivative) Hydroxylation Hydroxylation This compound->Hydroxylation Hydroxylated_this compound Hydroxylated Intermediate Hydroxylation->Hydroxylated_this compound Ring_Cleavage Ring Cleavage Hydroxylated_this compound->Ring_Cleavage Degradation_Products Further Degradation Products Ring_Cleavage->Degradation_Products

Caption: A hypothesized degradation pathway for this compound based on common quinoline degradation.

References

Addressing variability in experimental results with BCH001

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCH001. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with the specific PAPD5 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a quinoline (B57606) derivative that acts as a specific inhibitor of PAPD5 (poly(A)-specific ribonuclease D5), a non-canonical polymerase.[1][2] PAPD5 is known to oligo-adenylate and destabilize the telomerase RNA component (TERC).[1][3][4] By inhibiting PAPD5, this compound prevents the degradation of TERC, leading to increased TERC levels, restoration of telomerase activity, and subsequent elongation of telomeres.[1][3][4] This makes it a valuable tool for studying telomere biology and a potential therapeutic agent for diseases associated with telomere shortening, such as dyskeratosis congenita (DC).[1][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability in your experiments. When preparing working solutions, ensure the compound is fully dissolved.

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. In studies with induced pluripotent stem cells (iPSCs) from patients with DC, concentrations ranging from 100 nM to 1 µM have been shown to be effective in reducing TERC oligo-adenylation and increasing TERC RNA levels.[1][2] A concentration of 1 µM for 24-72 hours did not show adverse effects on cell growth, cell cycle, or apoptosis in iPSCs.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How can I be sure the observed effects are specific to PAPD5 inhibition?

A4: To confirm that the observed phenotype is a direct result of PAPD5 inhibition by this compound, consider the following control experiments:

  • Rescue experiment: If possible, overexpressing a form of TERC that is resistant to PAPD5-mediated degradation should rescue the phenotype.

  • Negative control compound: Use a structurally similar but inactive analog of this compound, if available.

Troubleshooting Guide: Addressing Variability in Experimental Results

Variability in experimental outcomes can be a significant challenge. Below are common issues and troubleshooting suggestions when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent telomerase activity measurements between experiments. Cellular Proliferation State: Telomerase activity is often linked to the proliferative state of the cells.[5] Variations in cell confluence or growth phase at the time of harvest can lead to inconsistent results.Standardize your cell seeding density and harvesting time point to ensure cells are in a consistent growth phase (e.g., logarithmic phase) for each experiment.
Cell Line Instability: Cell lines, particularly iPSCs, can be prone to genetic and epigenetic drift over multiple passages, which may affect telomerase regulation.Use low-passage cells for all experiments and regularly characterize your cell lines to ensure consistency.
Inconsistent this compound Activity: Improper storage or handling of this compound can lead to degradation.Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a validated stock.
High background or low signal-to-noise ratio in telomerase activity assays (e.g., TRAP assay). Suboptimal Cell Lysate Preparation: Incomplete cell lysis or the presence of inhibitors in the lysate can affect the assay performance.Optimize your lysis protocol. Ensure the use of appropriate lysis buffers and protease/phosphatase inhibitors. Quantify protein concentration to ensure equal loading.
PCR-related Issues in TRAP Assay: The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based method and can be sensitive to variations in PCR conditions.[6]Optimize PCR parameters such as annealing temperature and cycle number. Include appropriate positive and negative controls in every assay.
Variability in TERC RNA levels after this compound treatment. RNA Degradation: RNA is susceptible to degradation by RNases.Use RNase-free reagents and consumables. Work quickly and on ice during RNA extraction.
Inconsistent Treatment Duration or Timing: The effect of this compound on TERC levels is time-dependent.Ensure precise and consistent timing for the addition of this compound and for harvesting the cells.
Unexpected cytotoxicity or off-target effects. High Final Solvent Concentration: If using a solvent like DMSO to dissolve this compound, high final concentrations in the culture medium can be toxic to cells.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Include a vehicle-only control in all experiments.
Compound Instability in Media: this compound may be unstable in cell culture media over longer incubation periods.Assess the stability of this compound in your specific culture medium over the time course of your experiment.

Quantitative Data Summary

The following tables summarize key quantitative data from experiments using this compound.

Table 1: In Vitro Inhibition of recombinant PAPD5 (rPAPD5) by this compound

AssayParameterValue
rPAPD5 Inhibition AssayIC50Low micromolar range[3]

Table 2: Effect of this compound on TERC Levels and Telomere Length in PARN-mutant iPSCs

TreatmentDurationEffect on TERC RNA LevelsEffect on Telomere Length
1 µM this compound7 daysIncreased steady-state levels[1]Not specified at this time point
1 µM this compound5 weeksSustained increaseNormalized to wild-type levels[3]
This compound Washout12 weeks post-washoutReverted to pathological levels[3]Gradually decreased[3]

Experimental Protocols

Key Experiment: Assessment of TERC RNA Levels by RT-qPCR

This protocol is adapted from the methodologies described in the foundational research on this compound.[3]

  • Cell Culture and Treatment:

    • Plate PARN-mutant patient iPSCs or other target cells at a predetermined density.

    • Culture cells under standard conditions.

    • Treat cells with 1 µM this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 7 days).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system.

    • Use primers specific for TERC and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The relative expression of TERC RNA is calculated using the ΔΔCt method.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Nucleus TERC_gene TERC Gene pre_TERC pre-TERC TERC_gene->pre_TERC Transcription PAPD5 PAPD5 pre_TERC->PAPD5 Oligo-adenylation TERC_mature Mature TERC pre_TERC->TERC_mature Processing Degradation Degradation PAPD5->Degradation Promotes Telomerase_complex Telomerase Complex Assembly TERC_mature->Telomerase_complex This compound This compound This compound->PAPD5 Inhibits

Caption: Signaling pathway of TERC stabilization by this compound.

Experimental_Workflow start Start: Plate Cells treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate for Desired Duration treatment->incubation harvest Harvest Cells incubation->harvest analysis Perform Downstream Analysis harvest->analysis endpoint1 TERC RNA Level Analysis (RT-qPCR, Northern Blot) analysis->endpoint1 endpoint2 Telomerase Activity Assay (TRAP) analysis->endpoint2 endpoint3 Telomere Length Measurement (TRF Analysis) analysis->endpoint3

References

Validation & Comparative

A Comparative Analysis of BCH001 and RG7834: Two PAPD5/7 Inhibitors with Distinct Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule inhibitors, BCH001 and RG7834, which have demonstrated efficacy in distinct therapeutic areas through the shared mechanism of targeting the non-canonical poly(A) polymerases PAPD5 and, in the case of RG7834, also PAPD7. While this compound has been investigated for its role in restoring telomerase activity in Dyskeratosis Congenita, RG7834 was initially developed as an antiviral agent for Hepatitis B and later repurposed for telomere biology disorders. This document outlines their mechanisms of action, presents available efficacy data, and details the experimental protocols used in key studies.

Introduction

This compound is a quinoline (B57606) derivative identified as a specific inhibitor of PAPD5.[1] Its primary therapeutic potential lies in its ability to restore telomerase activity and telomere length in models of Dyskeratosis Congenita (DC), a rare inherited bone marrow failure syndrome.[2]

RG7834, a dihydroquinolizinone (DHQ) compound, inhibits both PAPD5 and PAPD7.[1][3] It was first described as a potent inhibitor of Hepatitis B Virus (HBV) gene expression.[4][5] However, its clinical development for HBV was halted due to observed neuropathies with chronic dosing. Subsequently, RG7834 was repurposed and investigated for its efficacy in restoring telomerase RNA (TERC) levels and telomere length in DC models, similar to this compound.[2][6]

Mechanism of Action

Both this compound and RG7834 exert their effects by inhibiting members of the TENT4 (Terminal Uridylyltransferase 4) family of non-canonical poly(A) polymerases, specifically PAPD5 and PAPD7. These enzymes are involved in the 3' end processing and stability of various non-coding RNAs.

This compound is a specific inhibitor of PAPD5 .[1] In the context of Dyskeratosis Congenita, mutations in genes like PARN can lead to aberrant oligo-adenylation and subsequent degradation of the telomerase RNA component (TERC). By inhibiting PAPD5, this compound prevents this degradation, leading to increased steady-state levels of mature TERC, restoration of telomerase activity, and telomere elongation.[2]

RG7834 inhibits both PAPD5 and PAPD7 .[1][3] Its anti-HBV activity stems from the destabilization of viral messenger RNA (mRNA). HBV utilizes host PAPD5 and PAPD7 to stabilize its viral transcripts. By inhibiting these enzymes, RG7834 leads to a shortening of the poly(A) tail of HBV mRNAs, triggering their degradation and consequently reducing the production of viral proteins, including the Hepatitis B surface antigen (HBsAg), and viral DNA.[1][3][5] In the context of DC, RG7834's inhibition of PAPD5/7 similarly rescues TERC levels and telomere length.[2][6]

cluster_this compound This compound Mechanism of Action cluster_RG7834 RG7834 Mechanism of Action This compound This compound PAPD5_B PAPD5 This compound->PAPD5_B inhibits TERC_degradation TERC Degradation This compound->TERC_degradation prevents TERC_oligo TERC Oligoadenylation PAPD5_B->TERC_oligo mediates TERC_oligo->TERC_degradation leads to Telomerase_activity Telomerase Activity TERC_degradation->Telomerase_activity reduced Telomere_length Telomere Length Telomerase_activity->Telomere_length maintains RG7834 RG7834 PAPD5_R PAPD5 RG7834->PAPD5_R inhibits PAPD7_R PAPD7 RG7834->PAPD7_R inhibits HBV_mRNA HBV mRNA Stabilization PAPD5_R->HBV_mRNA promotes PAPD7_R->HBV_mRNA promotes HBV_proteins HBV Protein Production HBV_mRNA->HBV_proteins enables HBV_DNA HBV DNA HBV_proteins->HBV_DNA required for

Figure 1: Mechanisms of action for this compound and RG7834.

Efficacy Data

A direct head-to-head comparison of the efficacy of this compound and RG7834 has not been published. The available data is derived from studies focusing on their respective primary and repurposed indications.

Table 1: In Vitro Efficacy Data
CompoundAssayCell LineTargetMetricValueReference
This compound PAPD5 Inhibition-Recombinant PAPD5IC50Low µM range[7]
TERC RestorationPARN-mutant iPSCsTERC levels-Increased steady-state levels[2]
RG7834 PAPD5/7 Inhibition-Recombinant PAPD5/7IC50PAPD5: 1.3 nM[8]
Anti-HBV ActivitydHepaRG cellsHBsAgIC502.8 nM[9]
Anti-HBV ActivitydHepaRG cellsHBeAgIC502.6 nM[9]
Anti-HBV ActivitydHepaRG cellsHBV DNAIC503.2 nM[9]
TERC RestorationDKC1-mutant hESCsTERC levels-Increased TERC levels[6]
Table 2: In Vivo Efficacy Data
CompoundModelDiseaseDosageKey FindingsReference
RG7834 HBV-infected humanized miceHepatitis B4 mg/kg, twice daily for 21 daysMean HBsAg reduction of 1.09 log10[5]
RG7834 Woodchuck model of chronic HBVHepatitis BNot specifiedMean WHsAg reduction of 2.57 log10; Mean WHV DNA reduction of 1.71 log10[10]
RG7834 Xenotransplanted human blood stem cells with PARN mutationsDyskeratosis CongenitaNot specified (oral)Rescued TERC 3' end maturation and telomere length[2]

Experimental Protocols

High-Throughput Screening for PAPD5 Inhibitors (Identification of this compound)

A luciferase-based assay was used to measure ATP consumption by recombinant PAPD5 during RNA poly-adenylation in vitro. A library of 100,055 chemically diverse small molecules was screened for their ability to inhibit this process. Compounds demonstrating dose-dependent inhibition of PAPD5 were further evaluated for specificity against canonical yeast poly(A) polymerase.

cluster_HTS High-Throughput Screening Workflow start Start: 100,055 Small Molecules screen Luciferase-based ATP consumption assay with recombinant PAPD5 start->screen dose_response Dose-dependent inhibition analysis screen->dose_response specificity Specificity testing against yeast poly(A) polymerase dose_response->specificity end End: Identification of this compound specificity->end

Figure 2: Workflow for the identification of this compound.

In Vitro Anti-HBV Assays (for RG7834)

The antiviral activity of RG7834 was evaluated in HBV-infected differentiated HepaRG (dHepaRG) cells. These cells were infected with HBV, and after a period of incubation, treated with various concentrations of RG7834. The levels of HBsAg and HBeAg in the cell culture supernatant were quantified by ELISA. Intracellular HBV DNA was quantified by qPCR. The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compound.

In Vivo HBV Efficacy in Humanized Mice (for RG7834)

Urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mice with humanized livers were infected with HBV. After establishment of chronic infection, mice were treated orally with RG7834. Serum levels of HBsAg and HBV DNA were monitored at regular intervals to assess the antiviral efficacy of the compound.

TERC Restoration and Telomere Length Analysis

Induced pluripotent stem cells (iPSCs) or human embryonic stem cells (hESCs) with mutations associated with Dyskeratosis Congenita (e.g., in PARN or DKC1) were cultured in the presence of this compound or RG7834. TERC levels were measured by Northern blotting or RT-qPCR. Telomere length was assessed by Telomere Restriction Fragment (TRF) analysis.

Conclusion

This compound and RG7834 are valuable research tools and potential therapeutic leads that highlight the importance of PAPD5 and PAPD7 in distinct disease pathologies. This compound's specificity for PAPD5 makes it a targeted agent for restoring telomerase function in Dyskeratosis Congenita. RG7834, with its dual inhibition of PAPD5 and PAPD7, demonstrates potent anti-HBV activity and also shows efficacy in DC models, though its clinical development is hampered by toxicity concerns.

This comparative guide underscores the potential of targeting non-canonical poly(A) polymerases for therapeutic intervention. Further research is warranted to explore the full therapeutic window of these compounds and to develop second-generation inhibitors with improved safety profiles. The detailed experimental protocols provided herein should aid researchers in the design and execution of future studies in these areas.

References

Unveiling the Impact of BCH001 on TERC Levels: A Comparative Guide to its qPCR Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BCH001's effect on Telomerase RNA Component (TERC) levels, validated by quantitative PCR (qPCR). We delve into the experimental data, present a detailed protocol for TERC quantification, and explore alternative methods for TERC modulation.

This compound has emerged as a significant small molecule inhibitor of PAPD5, a non-canonical poly(A) polymerase. By inhibiting PAPD5, this compound effectively prevents the oligo-adenylation and subsequent degradation of TERC, the essential RNA template for telomerase. This stabilizing effect leads to increased steady-state levels of TERC, which has profound implications for telomere maintenance and the treatment of telomere biology disorders.[1][2] This guide will provide an objective comparison of this compound with other alternatives, supported by experimental data, and offer detailed methodologies for the validation of its effects.

Performance Comparison: this compound and Alternatives

This compound's primary mechanism of action is the inhibition of PAPD5, leading to a significant increase in TERC RNA levels. Experimental data has demonstrated its efficacy in various cell types, including induced pluripotent stem cells (iPSCs) derived from patients with telomere diseases.[3] A key alternative and comparator is RG7834, another potent PAPD5 inhibitor. The following table summarizes the quantitative data on the effects of these compounds on TERC levels.

CompoundTargetCell Type(s)ConcentrationObserved Effect on TERC LevelsReference
This compound PAPD5PARN-mutant iPSCs100 nM - 1 µMIncreased steady-state TERC RNA levels[3]
PARN-mutant iPSCs1 µMReversed TERC 3' end processing defects[4]
RG7834 PAPD5/7PARN- or DKC1-depleted cellsNot SpecifiedIncreased TERC levels[5]
DKC1_A353V hESCsNot SpecifiedIncreased TERC levels and telomerase activity[5]
Genetic Silencing of PAPD5 PAPD5DC patient iPSCsN/ADose-dependent increases in TERC RNA[3]

Signaling Pathway and Experimental Workflow

The mechanism by which this compound increases TERC levels involves the inhibition of the PAPD5 enzyme, which normally adds oligo(A) tails to TERC, marking it for degradation. By blocking this process, this compound stabilizes TERC RNA. The experimental workflow to validate this effect typically involves treating cells with this compound, extracting total RNA, performing reverse transcription to generate cDNA, and finally, quantifying TERC levels using qPCR.

BCH001_Mechanism_of_Action cluster_0 Normal TERC Regulation cluster_1 Effect of this compound TERC_nascent Nascent TERC PAPD5 PAPD5 TERC_nascent->PAPD5 Oligo_A_tail Oligo(A) Tailing PAPD5->Oligo_A_tail Stabilized_TERC Stabilized TERC Degradation TERC Degradation Oligo_A_tail->Degradation This compound This compound This compound->PAPD5 Inhibits

Figure 1: Mechanism of this compound action on TERC stabilization.

qPCR_Workflow start Cell Culture (e.g., iPSCs) treatment Treatment with this compound or Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rt Reverse Transcription (cDNA Synthesis) rna_extraction->rt qPCR Quantitative PCR (qPCR) - TERC Primers - Housekeeping Gene Primers rt->qPCR analysis Data Analysis (Relative Quantification) qPCR->analysis result Fold Change in TERC Expression analysis->result

Figure 2: Experimental workflow for qPCR validation of this compound's effect on TERC levels.

Experimental Protocol: Quantification of TERC RNA Levels by RT-qPCR

This protocol outlines the key steps for validating the effect of this compound on TERC RNA levels using a two-step RT-qPCR method.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., human iPSCs) under standard conditions.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 7 days).

2. Total RNA Extraction:

  • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Ensure A260/280 ratio is ~2.0.

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with random hexamers or a TERC-specific reverse primer.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

  • Primer Sequences for human TERC:

    • Forward Primer: 5'-CGGTTTGTTTGGGTTTGGGTTTGG-3'

    • Reverse Primer: 5'-GGCTTGCCTTACCCTTACCCTTAC-3'

  • Reference Gene: Use a stably expressed housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Reaction Setup (per reaction):

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green)

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for TERC and the reference gene in both treated and control samples.

  • Calculate the relative quantification of TERC expression using the ΔΔCt method. The results are typically expressed as fold change in TERC expression in this compound-treated cells compared to the vehicle control.

Conclusion

The validation of this compound's effect on TERC levels by qPCR provides robust, quantitative evidence of its mechanism of action. As a specific inhibitor of PAPD5, this compound offers a promising therapeutic strategy for diseases characterized by TERC insufficiency.[2] This guide provides the necessary framework for researchers to independently verify these findings and to compare the efficacy of this compound with other potential modulators of TERC expression. The detailed protocol and comparative data serve as a valuable resource for advancing research in telomere biology and related drug discovery efforts.

References

Unveiling the Potential of PAPD5 Inhibition: A Comparative Analysis of BCH001

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BCH001, a specific inhibitor of Poly(A) Polymerase D5 (PAPD5), with other known inhibitors. We delve into the experimental data supporting its mechanism of action and provide detailed protocols for Western blot analysis to assess its efficacy.

PAPD5, a non-canonical poly(A) polymerase, plays a crucial role in the degradation of the telomerase RNA component (TERC). By adding short oligo(A) tails to the 3' end of TERC, PAPD5 marks it for destruction, leading to reduced telomerase activity. This process is implicated in diseases such as Dyskeratosis Congenita (DC), a rare inherited bone marrow failure syndrome. Small molecule inhibitors of PAPD5, such as this compound, have emerged as promising therapeutic agents by preventing TERC degradation and restoring telomerase function.[1][2][3]

Performance Comparison of PAPD5 Inhibitors

This compound, a quinoline (B57606) derivative, has been identified as a specific and potent inhibitor of PAPD5.[4][5] Its efficacy has been demonstrated in restoring telomerase activity and elongating telomeres in patient-derived induced pluripotent stem cells (iPSCs).[1][2] For a comprehensive understanding, we compare this compound with other known PAPD5 inhibitors, RG7834 and AB-452.

InhibitorChemical ClassTarget(s)In Vitro Potency (IC50)Cellular EfficacyKey Findings
This compound Quinoline derivativePAPD5Low micromolar range against recombinant PAPD5[1]Restores TERC levels and telomere length in DC patient iPSCs at concentrations of 0.1-1 µM.[5]Specific for PAPD5 with no significant inhibition of other poly(A) polymerases.[4][5]
RG7834 DihydroquinolizinonePAPD5/71.3 nM against recombinant PAPD5; 1,093 nM against recombinant PAPD7.[6]Rescues TERC levels and telomerase function in DC mutant hESCs.[3][7]Originally identified as an inhibitor of Hepatitis B virus (HBV) production.[3]
AB-452 Dihydroquinolizinone analoguePAPD5/794 nM against recombinant PAPD5; 498 nM against recombinant PAPD7.[6]Reduces Hepatitis B surface antigen (HBsAg) in vitro with an EC50 range of 1.4 to 6.8 nM.[6]A potent HBV RNA destabilizer.[4]

Signaling Pathway of PAPD5 and Inhibition by this compound

The following diagram illustrates the molecular mechanism of PAPD5-mediated TERC degradation and its inhibition by this compound, leading to the restoration of telomerase activity and telomere maintenance.

PAPD5_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound TERC_nascent Nascent TERC Transcript PAPD5 PAPD5 TERC_nascent->PAPD5 Substrate PAPD5_inhibited PAPD5 (Inhibited) TERC_stable Stable TERC TERC_nascent->TERC_stable Stabilized OligoA_tail Oligo(A) tailing PAPD5->OligoA_tail Catalyzes Degradation TERC Degradation OligoA_tail->Degradation Telomerase_inactive Inactive Telomerase Degradation->Telomerase_inactive Telomere_short Telomere Shortening Telomerase_inactive->Telomere_short This compound This compound This compound->PAPD5_inhibited Inhibits Telomerase_active Active Telomerase TERC_stable->Telomerase_active Telomere_maintenance Telomere Maintenance Telomerase_active->Telomere_maintenance

Caption: Mechanism of PAPD5 inhibition by this compound.

Experimental Protocol: Western Blot Analysis of PAPD5

This protocol outlines the steps for analyzing PAPD5 protein levels in cell lysates following treatment with this compound.

Cell Lysis
  • Culture cells to the desired confluency and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]

  • Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.[8][9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]

  • Incubate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Transfer the supernatant (protein lysate) to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Electrotransfer
  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[9]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.[8]

  • Run the gel in SDS running buffer until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][10]

  • Incubate the membrane with a primary antibody against PAPD5 (e.g., Proteintech 55197-1-AP at 1:600 dilution or Novus Biologicals NBP2-62796 at 1:1000 dilution) overnight at 4°C with gentle agitation.[11][12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[10]

  • For loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Experimental Workflow: Western Blot

The following diagram provides a visual representation of the Western blot workflow.

Western_Blot_Workflow cluster_Preparation Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Analysis Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-PAPD5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

A Comparative Guide to PAPD5 Inhibitors in Telomerase Assays: BCH001 vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BCH001 and other prominent PAPD5 inhibitors, focusing on their efficacy in telomerase assays. The information presented is collated from preclinical research and aims to provide an objective overview supported by experimental data to aid in the selection and application of these compounds in telomere biology research and therapeutic development.

Introduction to PAPD5 Inhibition and Telomerase Regulation

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme in cellular aging and cancer. Its activity is tightly regulated, in part, by the stability of its RNA component, TERC. The non-canonical poly(A) polymerase PAPD5 has been identified as a key negative regulator of TERC. PAPD5 adds a short oligo(A) tail to the 3' end of TERC, marking it for degradation by the exosome. Inhibition of PAPD5 has emerged as a promising therapeutic strategy to increase TERC levels, and consequently, telomerase activity, particularly in the context of telomere biology disorders like dyskeratosis congenita (DC).[1][2]

This compound is a specific small molecule inhibitor of PAPD5 that has been shown to restore telomerase activity and telomere length in patient-derived cells.[1][3] This guide compares the performance of this compound with another well-characterized PAPD5 inhibitor, RG7834, in telomerase-related assays.

Comparative Performance of PAPD5 Inhibitors

The following table summarizes the available quantitative data on the biochemical and cellular activities of this compound and RG7834. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

ParameterThis compoundRG7834Source
Target PAPD5PAPD5/7[1][4]
Biochemical Potency (IC50) ~ Low µM (50% inhibition of rPAPD5)1.3 nM / 167 nM[1][5]
Effect on TERC Oligo-adenylation Reverses TERC 3' end processing defects>15-fold reduction[1][6]
Increase in TERC Levels Not explicitly quantified~1.5-fold (in DKC1-depleted cells)[6]
Increase in Telomerase Activity ~2 to 4-fold (in PARN-mutant iPSCs)Not explicitly quantified[1]

Experimental Methodologies

This section details the key experimental protocols used to assess the efficacy of PAPD5 inhibitors on telomerase activity.

Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity in cell lysates.[7][8][9]

Principle: The assay consists of two main steps:

  • Telomerase Extension: Telomerase present in the cell extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer).

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX or CX). The amplified products form a characteristic ladder of 6 base pair increments when resolved on a gel.

Detailed Protocol:

  • Cell Lysis:

    • Harvest cells and wash with PBS.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., CHAPS-based or NP-40-based buffer) on ice for 30 minutes.[10]

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

    • Determine the protein concentration of the extract.

  • Telomerase Extension Reaction:

    • Prepare a reaction mix containing the cell extract, TRAP buffer, dNTPs, and the TS primer.

    • Incubate at room temperature (or 25°C) for 20-40 minutes to allow for telomerase-mediated extension of the TS primer.[8][10]

  • PCR Amplification:

    • Add the reverse primer (ACX or CX) and Taq polymerase to the reaction mix.

    • Perform PCR with an initial denaturation step to inactivate telomerase, followed by multiple cycles of denaturation, annealing, and extension.[8][10]

  • Detection and Quantification:

    • Resolve the PCR products on a polyacrylamide gel.

    • Visualize the DNA ladder using a suitable method (e.g., SYBR Green, ethidium (B1194527) bromide, or fluorescently labeled primers).

    • Quantify the intensity of the ladder to determine the relative telomerase activity. An internal control is often included for normalization.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of PAPD5 in TERC degradation and the experimental workflow of a telomerase assay.

Signaling Pathway of PAPD5-mediated TERC Degradation and its Inhibition

Caption: PAPD5-mediated TERC degradation pathway and its inhibition.

Experimental Workflow for a Telomerase Assay using PAPD5 Inhibitors

TRAP_workflow start Start: Cell Culture (e.g., Patient-derived iPSCs) treatment Treatment with PAPD5 Inhibitor (this compound or RG7834) vs. Control start->treatment lysis Cell Lysis (e.g., NP-40 or CHAPS buffer) treatment->lysis extract Protein Extract Collection lysis->extract trap_assay TRAP Assay extract->trap_assay extension 1. Telomerase Extension (TS primer + dNTPs) trap_assay->extension amplification 2. PCR Amplification (TS + Reverse primers) extension->amplification detection 3. Product Detection (Gel Electrophoresis) amplification->detection quantification Data Analysis: Quantification of Telomerase Activity detection->quantification end End: Comparative Results quantification->end

Caption: Workflow for assessing PAPD5 inhibitor effects on telomerase activity.

Conclusion

Both this compound and RG7834 are effective inhibitors of PAPD5 that can restore telomerase activity by stabilizing TERC. While RG7834 appears to have higher biochemical potency in some reported assays, this compound has also been demonstrated to robustly increase telomerase activity in cellular models of telomere diseases. The choice of inhibitor may depend on the specific experimental context, desired potency, and other pharmacological properties. The provided experimental protocol for the TRAP assay offers a standardized method for researchers to evaluate and compare these and other PAPD5 inhibitors in their own systems. Further head-to-head studies under identical conditions are warranted to provide a more definitive comparison of their efficacy.

References

Unveiling the Specificity of BCH001: A Comparative Analysis Against Other Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of a novel inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of BCH001 against human non-canonical poly(A) polymerase PAPD5 and other polymerases, supported by experimental data from Nagpal et al. (2020).[1][2][3]

This compound, a quinoline (B57606) derivative, has been identified as a potent and specific inhibitor of PAPD5, a non-canonical polymerase implicated in the regulation of telomerase RNA component (TERC) stability.[1][2][3] Cross-validation studies were conducted to assess the specificity of this compound, revealing its high selectivity for PAPD5 with no significant inhibition of other tested canonical and non-canonical polynucleotide polymerases.[1]

Comparative Inhibitory Activity of this compound

The inhibitory effects of this compound were evaluated against a panel of polymerases. The results demonstrate that while this compound potently inhibits recombinant PAPD5 (rPAPD5) with an IC50 in the low micromolar range, it does not exhibit inhibitory activity against yeast poly(A) polymerase (PAP), E. coli poly(A) polymerase (PAP), recombinant PAPD4 (rPAPD4), or S. pombe Cid1 at a concentration of 100 μM.[1]

Target PolymeraseOrganism/SourceThis compound Concentration% Inhibition (relative to control)
rPAPD5Human (recombinant)Low Micromolar~50%
Yeast PAPSaccharomyces cerevisiae100 µMNo significant inhibition
E. coli PAPEscherichia coli100 µMNo significant inhibition
rPAPD4Human (recombinant)100 µMNo significant inhibition
Cid1Schizosaccharomyces pombe100 µMNo significant inhibition

Table 1: Specificity of this compound against a panel of polymerases. Data is derived from in vitro polymerase activity assays described by Nagpal et al. (2020).[1]

Experimental Protocol: In Vitro Polymerase Activity Assay

The following protocol was utilized to determine the inhibitory activity of this compound against various polymerases.

1. Reaction Setup:

  • A reaction mixture was prepared containing the respective polymerase (rPAPD5, Yeast PAP, E. coli PAP, rPAPD4, or S. pombe Cid1), an RNA oligonucleotide substrate, and ATP.

  • This compound was added to the experimental reactions at the specified concentrations. A control reaction without the inhibitor was run in parallel.

2. Incubation:

  • The reaction mixtures were incubated under conditions optimal for the activity of each specific polymerase to allow for RNA oligonucleotide adenylation.

3. Analysis of Polymerase Activity:

  • The extent of RNA adenylation was quantified to determine the activity of the polymerase in the presence and absence of this compound.

  • For the high-throughput screening that identified this compound, a luciferase-based assay was employed to measure ATP consumption, which is directly proportional to polymerase activity.[1]

4. Determination of Inhibition:

  • The percentage of inhibition was calculated by comparing the polymerase activity in the presence of this compound to the activity in the control reaction.

  • For rPAPD5, a dose-response curve was generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow used to assess the specificity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reaction Mix: - Polymerase (e.g., rPAPD5) - RNA Oligonucleotide - ATP setup Set up reactions: - Control (No Inhibitor) - Experimental (+ this compound) reagents->setup inhibitor Prepare this compound dilutions inhibitor->setup incubation Incubate at optimal temperature setup->incubation quantify Quantify RNA adenylation (e.g., Luciferase-based ATP assay) incubation->quantify calculate Calculate % Inhibition quantify->calculate ic50 Determine IC50 (for rPAPD5) calculate->ic50

Figure 1: Workflow for assessing this compound's polymerase specificity.

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting PAPD5, which in turn stabilizes the telomerase RNA component (TERC). This leads to restored telomerase activity and telomere lengthening, offering a potential therapeutic strategy for diseases like dyskeratosis congenita.[1][2][3]

This compound This compound PAPD5 PAPD5 This compound->PAPD5 Inhibits TERC TERC Oligoadenylation & Destabilization PAPD5->TERC Telomerase Telomerase Activity TERC->Telomerase Reduces Telomere Telomere Lengthening Telomerase->Telomere

Figure 2: this compound's mechanism of action on the telomerase pathway.

References

Comparative Analysis: BCH001 and Genetic Knockdown of PAPD5 in RNA Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional comparison of a small molecule inhibitor, BCH001, and genetic knockdown of the non-canonical poly(A) polymerase, PAPD5.

This guide provides a detailed comparative analysis of two key methodologies used to probe the function of Poly(A) Polymerase D5 (PAPD5): the small molecule inhibitor this compound and genetic knockdown approaches. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Introduction

PAPD5 is a non-canonical poly(A) polymerase involved in the 3'-end modification of various RNA molecules, influencing their stability and function.[1] Dysregulation of PAPD5 has been implicated in diseases such as dyskeratosis congenita (DC) and certain cancers, making it a target of significant research interest.[2][3] Both the specific chemical inhibitor this compound and genetic knockdown techniques (e.g., siRNA, shRNA, CRISPR/Cas9) are powerful tools to investigate the cellular roles of PAPD5. This guide will compare their effects on key biological processes, their specificity, and the experimental considerations for their use.

Mechanism of Action

This compound is a quinoline (B57606) derivative that acts as a specific, ATP-competitive inhibitor of PAPD5's enzymatic activity.[2][4] By binding to PAPD5, this compound prevents the transfer of adenosine (B11128) monophosphate (AMP) from ATP to the 3'-end of its RNA substrates.[2] This inhibition is reversible, and its effects can be washed out.[2]

Comparative Data on Functional Outcomes

The primary and most well-documented role of PAPD5 is in the regulation of the telomerase RNA component (TERC). PAPD5 mediates the oligo-adenylation of TERC, marking it for degradation.[2][4] Both this compound and PAPD5 knockdown have been shown to counteract this process, leading to increased TERC stability and restoration of telomerase activity, particularly in the context of DC, a disease characterized by telomere maintenance defects.[2][3]

ParameterThis compound TreatmentGenetic Knockdown of PAPD5Reference
TERC Oligo-adenylation ReducedReduced[2][4]
Steady-state TERC Levels IncreasedIncreased[2][4]
Telomerase Activity Restored in DC patient iPSCsRestored in DC patient iPSCs[2]
Telomere Length Restored in DC patient iPSCsRestored in DC patient iPSCs[2]
Effect on miR-21 Levels Not explicitly reported, but expected to increaseIncreased[5][6]
Cell Viability and Growth No adverse impact on iPSCs at effective concentrationsTolerated in human cells[2][4]
Reversibility Reversible upon washoutGenerally irreversible (CRISPR) or long-lasting[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PAPD5 and a typical experimental workflow for comparing this compound and PAPD5 knockdown.

PAPD5_TERC_Pathway cluster_nucleus Nucleus cluster_intervention TERC TERC RNA PAPD5 PAPD5 TERC->PAPD5 binds Degradation RNA Degradation Machinery (e.g., EXOSC10) TERC->Degradation targeted for Telomerase Active Telomerase Complex TERC->Telomerase OligoA Oligo(A) tail PAPD5->OligoA adds OligoA->TERC TERT TERT TERT->Telomerase This compound This compound This compound->PAPD5 inhibits Knockdown Genetic Knockdown Knockdown->PAPD5 depletes

PAPD5-mediated regulation of TERC stability.

Experimental_Workflow cluster_treatments Interventions cluster_assays Functional Assays start Start: Disease Model (e.g., DC patient iPSCs) This compound Treat with this compound start->this compound Knockdown PAPD5 Knockdown (e.g., CRISPR/Cas9) start->Knockdown Control Vehicle Control / Scrambled gRNA start->Control TERC_analysis TERC 3' End Profiling (RLM-RACE) This compound->TERC_analysis TERC_levels TERC Quantification (qRT-PCR, Northern Blot) This compound->TERC_levels Telomerase_activity Telomerase Activity Assay (TRAP) This compound->Telomerase_activity Telomere_length Telomere Length Analysis (TRF) This compound->Telomere_length RNA_seq Transcriptome Analysis (RNA-seq) This compound->RNA_seq Knockdown->TERC_analysis Knockdown->TERC_levels Knockdown->Telomerase_activity Knockdown->Telomere_length Knockdown->RNA_seq Control->TERC_analysis Control->TERC_levels Control->Telomerase_activity Control->Telomere_length Control->RNA_seq end Comparative Analysis TERC_analysis->end TERC_levels->end Telomerase_activity->end Telomere_length->end RNA_seq->end

Workflow for comparing this compound and PAPD5 knockdown.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: Dyskeratosis congenita patient-derived induced pluripotent stem cells (iPSCs) or other relevant cell lines (e.g., HEK293, HeLa).

  • Culture Conditions: Maintain cells in appropriate media and conditions. For iPSCs, use mTeSR1 medium on Matrigel-coated plates.

  • This compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to a final working concentration (e.g., 100 nM to 1 µM) in the cell culture medium.[4] Treat cells for the desired duration (e.g., 7 days for TERC level analysis, several weeks for telomere length analysis).[2][4] A vehicle control (DMSO) should be run in parallel.

Genetic Knockdown of PAPD5 using CRISPR/Cas9
  • gRNA Design: Design and clone gRNAs targeting a conserved early exon of the PAPD5 gene into a Cas9-expressing vector (e.g., lentiCRISPRv2). A non-targeting or scrambled gRNA should be used as a control.

  • Transfection/Transduction: Deliver the gRNA/Cas9 vector into the target cells using an appropriate method (e.g., lentiviral transduction, electroporation).

  • Clonal Selection: Select and expand single-cell clones.

  • Validation: Verify the knockout by Sanger sequencing of the targeted genomic locus and by Western blot to confirm the absence of PAPD5 protein.

TERC 3' End Profiling (RLM-RACE)
  • RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE): This method is used to specifically amplify the 3' end of TERC.

  • Protocol:

    • Isolate total RNA from treated and control cells.

    • Ligate a 3' adapter RNA oligonucleotide to the 3' end of the total RNA using T4 RNA ligase.

    • Perform reverse transcription using a primer complementary to the 3' adapter.

    • Amplify the TERC 3' end by PCR using a forward primer specific to TERC and a reverse primer corresponding to the adapter sequence.

    • Analyze the PCR products by gel electrophoresis or sequencing to determine the presence and length of oligo(A) tails.

Telomere Length Analysis (Telomere Restriction Fragment - TRF)
  • Principle: This Southern blot-based method measures the length of telomeric repeats.

  • Protocol:

    • Isolate high-molecular-weight genomic DNA.

    • Digest the DNA with restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI).

    • Separate the DNA fragments by agarose (B213101) gel electrophoresis.

    • Transfer the DNA to a nylon membrane.

    • Hybridize the membrane with a labeled telomere-specific probe (e.g., (TTAGGG)n).

    • Detect the probe signal and analyze the distribution of fragment sizes to determine the average telomere length.

Conclusion

Both this compound and genetic knockdown of PAPD5 are effective at inhibiting its function and rescuing telomerase-related defects in cellular models of dyskeratosis congenita.

  • This compound offers a reversible and titratable method for inhibiting PAPD5's enzymatic activity. Its specificity with minimal off-target transcriptome changes makes it a valuable tool for pharmacological studies and as a potential therapeutic lead.[2][4]

  • Genetic knockdown , particularly via CRISPR/Cas9, provides a complete and permanent loss of PAPD5 function, which is ideal for studying the long-term consequences of its absence.

The choice between these two approaches will depend on the specific research question. For studies requiring temporal control or dose-dependent inhibition, this compound is advantageous. For investigations into the fundamental requirement of PAPD5 for a cellular process, genetic knockdown is more definitive. The combined use of both methodologies can provide robust and complementary evidence for the role of PAPD5 in various biological contexts.

References

Validating Telomere Rescue: A Comparative Analysis of BCH001 Using TRF Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The maintenance of telomere length is a critical factor in cellular aging and the pathogenesis of various diseases. The reactivation or enhancement of telomerase activity presents a promising therapeutic strategy for conditions associated with premature telomere shortening. This guide provides a comparative analysis of BCH001, a novel small-molecule inhibitor of PAPD5, for its efficacy in rescuing telomere length, with a primary focus on validation using Terminal Restriction Fragment (TRF) analysis. We compare this compound with another PAPD5 inhibitor, RG7834, and a telomerase activator, GRN510, to offer a comprehensive overview for researchers in the field.

Comparative Efficacy of Telomere Rescue Agents

The following table summarizes the available quantitative data on the efficacy of this compound and alternative compounds in elongating telomeres, as measured by TRF analysis. It is important to note that the experimental contexts for these agents differ, which should be considered when comparing their effects directly.

CompoundTarget/MechanismExperimental ModelTreatment Concentration/DoseObserved Telomere Elongation (via TRF)Reference
This compound PAPD5 InhibitionPARN-mutant patient induced pluripotent stem cells (iPSCs)1µMQualitatively described as restoration of telomere length.[1][1][2]
RG7834 PAPD5 InhibitionHuman blood stem cells with PARN mutations (xenotransplanted in mice)Not specified in abstractRescued TERC 3′-end maturation and telomere length.[1][2][1][2][3][4]
GRN510 Telomerase ActivationMurine model of idiopathic pulmonary fibrosis10 mg/kg/d~3.0 Kb increase in telomere length.[5][6][7][5][6][7][8]

Signaling Pathway of this compound in Telomere Lengthening

This compound functions by inhibiting PAPD5, a non-canonical poly(A) polymerase. PAPD5 normally adds a poly(A) tail to the telomerase RNA component (TERC), marking it for degradation. By inhibiting PAPD5, this compound prevents this degradation, leading to increased TERC levels, enhanced telomerase activity, and subsequent elongation of telomeres.

BCH001_Pathway This compound This compound PAPD5 PAPD5 This compound->PAPD5 inhibits TERC_pre pre-TERC PAPD5->TERC_pre polyadenylates TERC_mat Mature TERC TERC_pre->TERC_mat maturation Degradation Degradation TERC_pre->Degradation Telomerase Telomerase Assembly TERC_mat->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres TRF_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_blotting Southern Blotting cluster_hybridization Hybridization & Detection cluster_analysis Data Analysis DNA_Extraction 1. High MW gDNA Extraction DNA_Digestion 2. Restriction Enzyme Digestion DNA_Extraction->DNA_Digestion Gel_Electrophoresis 3. Agarose Gel Electrophoresis DNA_Digestion->Gel_Electrophoresis Denaturation 4. Denaturation Gel_Electrophoresis->Denaturation Transfer 5. Transfer to Membrane Denaturation->Transfer Crosslinking 6. UV Crosslinking Transfer->Crosslinking Hybridization 7. Hybridization with Telomeric Probe Crosslinking->Hybridization Washing 8. Stringent Washes Hybridization->Washing Detection 9. Signal Detection Washing->Detection Data_Analysis 10. Mean TRF Length Calculation Detection->Data_Analysis

References

A Comparative Analysis of BCH001 and RG7834: Long-Term Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational small molecules, BCH001 and RG7834. Both compounds have been identified as inhibitors of the non-canonical poly(A) polymerase PAPD5, yet their development paths and long-term effects diverge significantly. This document summarizes their mechanisms of action, presents available quantitative data, outlines key experimental protocols, and visualizes their associated signaling pathways to inform future research and drug development efforts.

Executive Summary

This compound and RG7834, while sharing a common molecular target in PAPD5, have been investigated for distinct therapeutic applications. This compound has shown promise in the context of genetic diseases characterized by telomere shortening, such as dyskeratosis congenita, by restoring telomerase activity. In contrast, RG7834 was developed as a potent inhibitor of Hepatitis B Virus (HBV) gene expression. However, long-term preclinical studies of RG7834 revealed significant neurotoxicity, leading to the cessation of its clinical development. This guide delves into the available data to provide a clear comparison of their long-term effects and potential therapeutic windows.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and RG7834. It is important to note that a direct head-to-head comparison of IC50 values for PAPD5 inhibition under identical experimental conditions is not publicly available. The data presented here are compiled from various studies focused on their respective primary therapeutic areas.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundRG7834Source
Primary Therapeutic Target Dyskeratosis Congenita (Telomere Biology)Hepatitis B Virus (HBV),
Mechanism of Action Inhibition of PAPD5, leading to increased TERC stability and telomerase activity.Inhibition of host PAPD5 and PAPD7, leading to destabilization of HBV mRNA.,
PAPD5 Inhibition Low micromolar rangeMore potent than this compound in restoring TERC 3'-end processing,
HBV HBsAg Secretion IC50 Not Reported2.8 nM (in dHepaRG cells)
HBV HBeAg Secretion IC50 Not Reported2.6 nM (in dHepaRG cells)
HBV DNA Production IC50 Not Reported< 0.13 nM (in HepG2.2.15 cells)

Table 2: Preclinical and Long-Term Effects

ParameterThis compoundRG7834Source
In Vivo Efficacy Restored telomere length in a mouse model with transplanted human hematopoietic stem cells.Significant reduction of HBsAg and HBV DNA in a humanized mouse model of HBV infection.
Long-Term Safety Profile No adverse impact on cell growth, cell cycle, or apoptosis in iPSCs. Ongoing PAPD5 inhibition is required for sustained effect.Dose- and time-dependent polyneuropathy observed in chronic monkey and rat toxicity studies.,
Clinical Development Status Preclinical; identified as a promising lead for telomere therapeutics.Development halted due to neurotoxicity findings.,

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, based on published literature, the following sections describe the general methodologies for key experiments cited in the assessment of this compound and RG7834.

Telomerase Activity Assessment: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method used to measure telomerase activity.

Principle: This assay involves a two-step process. First, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer. In the second step, these extended products are amplified by PCR.

General Procedure:

  • Cell Lysate Preparation: Cells of interest are lysed to release cellular components, including telomerase.

  • Telomerase Extension: The cell extract is incubated with a reaction mixture containing a substrate primer (e.g., TS primer), dNTPs, and buffer. Active telomerase in the extract will extend the primer by adding TTAGGG repeats.

  • PCR Amplification: The telomerase-extended products are then amplified using a forward primer (complementary to the telomeric repeats) and a reverse primer.

  • Detection and Quantification: The amplified products are typically resolved on a polyacrylamide gel and visualized. The intensity of the resulting ladder-like pattern is proportional to the telomerase activity in the sample.

HBV Gene Expression Inhibition Assay

This assay is used to determine the efficacy of compounds in inhibiting the expression of HBV viral proteins and the production of viral DNA.

Principle: A cell line that constitutively expresses HBV antigens and replicates HBV DNA (e.g., HepG2.2.15) or primary human hepatocytes infected with HBV are treated with the test compound. The levels of secreted HBV antigens (HBsAg and HBeAg) and viral DNA are then quantified.

General Procedure:

  • Cell Culture and Treatment: HBV-producing cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., RG7834).

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Quantification of HBV Antigens: The levels of HBsAg and HBeAg in the supernatant are measured using enzyme-linked immunosorbent assays (ELISAs).

  • Quantification of HBV DNA: Viral DNA is extracted from the supernatant and quantified using quantitative PCR (qPCR).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro PAPD5 Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PAPD5.

Principle: Recombinant PAPD5 enzyme is incubated with a substrate RNA oligonucleotide and ATP. The inhibitory effect of a compound is determined by measuring the reduction in RNA polyadenylation.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing recombinant PAPD5, an RNA substrate, ATP, and a buffer.

  • Compound Incubation: The test compound (e.g., this compound or RG7834) is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Detection of Polyadenylation: The extent of RNA polyadenylation can be measured using various methods, such as gel electrophoresis to visualize the increase in RNA size or by quantifying the consumption of ATP using a luciferase-based assay.

  • Data Analysis: The IC50 value is determined by measuring the compound concentration that results in a 50% reduction in PAPD5 activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and RG7834.

TERC_Maturation_Pathway cluster_nucleus Nucleus cluster_processing 3' End Processing cluster_cytoplasm Cytoplasm TERC_gene TERC Gene pre_TERC pre-TERC TERC_gene->pre_TERC Transcription oligoA_TERC Oligo(A)-tailed TERC pre_TERC->oligoA_TERC Oligoadenylation mature_TERC Mature TERC oligoA_TERC->mature_TERC Deadenylation & Trimming Degradation Degradation oligoA_TERC->Degradation Telomerase Active Telomerase Complex mature_TERC->Telomerase Assembly with TERT PAPD5 PAPD5 PAPD5->oligoA_TERC PARN PARN PARN->mature_TERC This compound This compound This compound->PAPD5 Inhibition

Caption: TERC Maturation Pathway and the effect of this compound.

HBV_RNA_Stabilization_Pathway cluster_host_cell Host Cell HBV_RNA HBV mRNA Stable_HBV_RNA Stabilized HBV mRNA HBV_RNA->Stable_HBV_RNA Stabilization Degradation Degradation HBV_RNA->Degradation Viral_Proteins HBV Viral Proteins (HBsAg, HBeAg) Stable_HBV_RNA->Viral_Proteins Translation Viral Replication Viral Replication Stable_HBV_RNA->Viral Replication PAPD5_7 PAPD5 / PAPD7 PAPD5_7->Stable_HBV_RNA RG7834 RG7834 RG7834->PAPD5_7 Inhibition RG7834_effect Increased HBV mRNA Degradation

Safety Operating Guide

Essential Safety and Logistics for Handling BCH001

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BCH001 (CAS 384859-58-9). As a novel quinoline (B57606) derivative, this compound should be treated as a potentially hazardous substance. All handling must be performed with the utmost care, adhering to the principle of minimizing exposure. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and emergency protocols.

Hazard Assessment and Key Data

This compound is a specific PAPD5 inhibitor.[1][2][3] While a comprehensive toxicological profile is not available, its classification as a quinoline derivative warrants caution. The parent compound, quinoline, is known to be an irritant, potentially toxic, and is suspected of causing genetic defects and cancer.[4][5][6] Therefore, stringent safety measures are mandatory. This compound is an off-white to white solid powder, soluble in Dimethyl Sulfoxide (DMSO) and ethanol, but insoluble in water.[7]

Key Chemical and Safety Data Summary

PropertyValueSource
Chemical Name 2-((3-(ethoxycarbonyl)-6-(trifluoromethoxy)quinolin-4-yl)amino)benzoic acid
CAS Number 384859-58-9[8][9][10]
Molecular Formula C20H15F3N2O5[9][11]
Molecular Weight 420.34 g/mol [7][9]
Appearance Off-white to white solidSun-shine Chem
Known Hazards Based on its quinoline structure, treat as a potential skin/eye irritant and toxicant.[4][6]General Chemical Class Data
Solubility Soluble in DMSO (84 mg/mL), Ethanol (5 mg/mL); Insoluble in water.[7]
Storage Short-term (days-weeks): 0-4°C. Long-term (months-years): -20°C.MedKoo Biosciences, Smolecule

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory for all procedures involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption. Allows for safe removal of a contaminated outer layer.
Eye Protection Chemical safety goggles with side shields. A full-face shield is required when there is a splash hazard.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection.[12]
Body Protection A buttoned lab coat with long sleeves and elastic cuffs. A chemically resistant apron is recommended over the lab coat when handling solutions.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against inhalation of fine powders and aerosols.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Designate a specific work area within the fume hood. Line the surface with absorbent, leak-proof bench pads.[13]

  • Weighing:

    • Tare a sealed, shatter-resistant container with a lid on a balance outside the hood.

    • Inside the fume hood, carefully transfer the required amount of this compound powder into the pre-tared container.

    • Securely close the lid.

    • Wipe the exterior of the container with a damp cloth (using a compatible solvent like 70% ethanol) to remove any residual powder.

    • Return to the balance for final weighing. This "tare-add-reweigh" method minimizes the risk of powder dispersal in the open lab.[13]

  • Manipulation: All subsequent manipulations of the dry powder must be performed within the fume hood. Use tools like an anti-static gun if the powder adheres to surfaces.[13]

  • Solvent Handling: Use caution when handling DMSO, as it can facilitate the absorption of other chemicals through the skin.[14] Ensure all PPE, especially double gloves, is worn.

  • Dissolution:

    • Conduct the entire procedure within a chemical fume hood.

    • Using a calibrated pipette, add the desired volume of DMSO directly into the vial containing the pre-weighed this compound solid.

    • Secure the cap and mix gently by vortexing or inversion until the solid is fully dissolved.

  • Storage of Solution: Store the this compound/DMSO stock solution in a clearly labeled, tightly sealed vial at -20°C or -80°C for long-term stability.[1][2]

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations. Never dispose of this compound down the drain.

  • Solid Waste:

    • Collect all contaminated solid materials, including used PPE (gloves, aprons), bench pads, and weighing papers.

    • Place these items in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste (DMSO Solutions):

    • Collect all this compound/DMSO solutions and any subsequent dilutions in a dedicated, sealed, and properly labeled hazardous waste container for organic solvents.[15][16]

    • The container should be stored in a well-ventilated, secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department.[5]

  • Sharps Waste:

    • Any contaminated needles, syringes, or other sharps must be disposed of immediately into a puncture-resistant sharps container designated for chemically contaminated sharps.[12]

Mandatory Visualizations

BCH001_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_solid Solid Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal prep 1. Don Full PPE designate 2. Designate & Prep Fume Hood prep->designate weigh 3. Weigh Solid this compound designate->weigh dissolve 4. Prepare DMSO Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment waste_solid 6a. Dispose Solid Waste experiment->waste_solid Contaminated PPE, Consumables waste_liquid 6b. Dispose Liquid Waste experiment->waste_liquid Unused Solution, Rinsate waste_sharps 6c. Dispose Sharps Waste experiment->waste_sharps Contaminated Needles, Pipettes

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Pathway PPE Requirements for this compound cluster_routes Potential Exposure Routes cluster_ppe Required PPE Barrier substance This compound (Solid or Solution) inhalation Inhalation (Dust/Aerosol) substance->inhalation dermal Dermal Contact (Skin Absorption) substance->dermal ocular Ocular Contact (Splash) substance->ocular respirator Respirator inhalation->respirator gloves Double Nitrile Gloves + Lab Coat/Apron dermal->gloves goggles Safety Goggles + Face Shield ocular->goggles user Researcher (Protected) respirator->user Blocks gloves->user Blocks goggles->user Blocks

Caption: PPE as a barrier against potential this compound exposure routes.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。